9-Hydroxynonanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
9-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMICRBFKZNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191316 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-56-5 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Hydroxyheptyloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV672SU12G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Presence of 9-Hydroxynonanoic Acid in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxynonanoic acid (9-HNA), a C9 omega-hydroxy fatty acid, is a naturally occurring lipid molecule within the plant kingdom.[1] While its individual presence and signaling functions are not as extensively studied as other phytohormones, its primary role is recognized as a monomeric constituent of cutin, the protective polyester (B1180765) that forms the structural framework of the plant cuticle.[2] This technical guide provides a comprehensive overview of the current understanding of 9-HNA's natural occurrence in plants, delving into its biosynthesis as a cutin monomer, its potential physiological significance in plant defense, and detailed methodologies for its extraction and analysis. This document aims to serve as a foundational resource for researchers exploring the multifaceted roles of hydroxy fatty acids in plant biology and their potential applications in drug development.
Natural Occurrence and Biosynthesis of this compound as a Cutin Monomer
The primary occurrence of this compound in plants is as a building block of cutin.[2] Cutin is a complex, insoluble biopolyester that covers the aerial surfaces of most vascular plants, providing a crucial barrier against environmental stresses such as water loss, UV radiation, and pathogen invasion.[3] The composition of cutin varies between plant species, but it is primarily composed of C16 and C18 omega-hydroxy acids and their derivatives, linked by ester bonds.[2]
While the biosynthesis of C9 monomers like 9-HNA is less detailed in the literature compared to their C16 and C18 counterparts, the general pathway for cutin monomer synthesis provides a strong inferential basis. The biosynthesis is believed to originate from precursor fatty acids, which undergo a series of enzymatic modifications.
The proposed biosynthetic pathway for cutin monomers, which would include 9-HNA, involves several key enzymatic steps primarily occurring in the endoplasmic reticulum. Fatty acids synthesized in the plastids are transported to the ER and undergo ω-hydroxylation, catalyzed by cytochrome P450-dependent enzymes.[3][4] These ω-hydroxy fatty acids can then be further modified by in-chain hydroxylases or epoxidases before being transported to the apoplast for polymerization into the cutin matrix.[3][5]
Although direct quantitative data for 9-HNA across a wide range of plant species is not extensively documented in current literature, its presence has been reported in species such as Chaenomeles sinensis.[1] The analysis of cutin composition in various plants provides indirect evidence of its potential distribution. The table below summarizes the typical composition of cutin, highlighting the classes of compounds to which 9-HNA belongs.
| Cutin Monomer Class | Representative Compounds | Typical Chain Lengths | Key Biosynthetic Enzymes |
| ω-Hydroxy Fatty Acids | 16-Hydroxypalmitic acid, 18-Hydroxyoleic acid, This compound | C9, C16, C18 | Cytochrome P450 monooxygenases |
| Dihydroxy Fatty Acids | 9,16-Dihydroxypalmitic acid, 10,16-Dihydroxypalmitic acid | C16 | Cytochrome P450 monooxygenases |
| Epoxy Fatty Acids | 9,10-Epoxy-18-hydroxystearic acid | C18 | Peroxygenases, Cytochrome P450s |
| Trihydroxy Fatty Acids | 9,10,18-Trihydroxystearic acid | C18 | Epoxide hydrolases |
| α,ω-Diacids | Octadec-cis-9-ene-1,18-dioate | C16, C18 | Not fully elucidated |
This table represents a generalized summary of cutin monomer composition. The specific abundance of this compound can vary significantly between plant species and tissues.
Physiological Role in Plant Defense
While a specific signaling pathway for 9-HNA has not been elucidated, the role of cutin monomers in plant defense is an active area of research. The enzymatic degradation of the cutin polymer by fungal cutinases during pathogen attack releases cutin monomers.[5] These released monomers can act as signaling molecules, triggering defense responses in the plant.[5] Studies have shown that certain C18 cutin monomers can elicit defense mechanisms, suggesting a broader role for these lipid molecules beyond their structural function.[5] It is plausible that 9-HNA, upon its release, could also participate in these defense signaling cascades, although further research is required to confirm this hypothesis.
Experimental Protocols
The accurate extraction and quantification of this compound from plant tissues are crucial for understanding its distribution and function. The following protocols are adapted from established methods for the analysis of hydroxy fatty acids from plant material.[6][7][8]
Extraction and Depolymerization of Cutin Monomers
This protocol describes the isolation of the cutin polymer and its subsequent depolymerization to release the constituent monomers, including 9-HNA.
-
Sample Preparation: Fresh plant material (e.g., leaves, stems) is ground to a fine powder in liquid nitrogen.
-
Delipidation: The powdered tissue is exhaustively extracted with a series of organic solvents (e.g., chloroform:methanol, 2:1 v/v) to remove soluble waxes and lipids.[7]
-
Cutin Depolymerization (Transesterification): The remaining insoluble material, rich in cutin, is dried. The cutin polymer is then depolymerized by transesterification using sodium methoxide (B1231860) in methanol.[8] This reaction cleaves the ester bonds, releasing the fatty acid methyl esters of the monomers.
-
Extraction of Monomers: The reaction mixture is acidified, and the released monomers are extracted with an organic solvent such as diethyl ether or ethyl acetate.[7][9]
-
Purification: The extracted monomers can be further purified using liquid-liquid extraction or silica (B1680970) gel column chromatography.[9]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the quantification of fatty acid derivatives.
-
Derivatization: The hydroxyl and carboxyl groups of 9-HNA and other cutin monomers are derivatized to increase their volatility for GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column is typically used for separation.[6]
-
Quantification: Identification and quantification are achieved by comparing the retention times and mass spectra of the analyte with those of an authentic 9-HNA standard. An internal standard (e.g., a deuterated analog) is recommended for accurate quantification.[6]
The following table provides typical performance parameters for the quantification of hydroxy fatty acids using GC-MS and LC-MS/MS.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ± 20% | Within ± 15% |
| Precision (% RSD) | < 20% | < 15% |
| Derivatization Required | Yes | No |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.[6]
Visualizing Biosynthetic and Analytical Pathways
To provide a clearer understanding of the processes described, the following diagrams illustrate the proposed biosynthetic pathway of cutin monomers and the experimental workflow for their analysis.
Caption: Proposed biosynthetic pathway of cutin monomers like 9-HNA.
Caption: Experimental workflow for the analysis of 9-HNA from plant tissues.
Conclusion and Future Perspectives
This compound is an integral, albeit less studied, component of the plant cuticle. While its primary role is structural, the emerging understanding of cutin monomers as signaling molecules in plant defense opens new avenues for research into the specific functions of 9-HNA. The methodologies for its analysis are well-established within the broader context of lipid analysis, providing a solid foundation for future investigations. For researchers in drug development, understanding the biosynthesis and biological activity of such plant-derived molecules could inspire novel therapeutic strategies, particularly in the development of antimicrobial or anti-inflammatory agents. Further research is needed to quantify the abundance of 9-HNA across a wider range of plant species, to elucidate its specific biosynthetic pathway, and to uncover its potential role in plant signaling and defense.
References
- 1. This compound | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cutin - Wikipedia [en.wikipedia.org]
- 3. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring ω-Hydroxyacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsartor.org [gsartor.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Microbial Sources of 9-Hydroxynonanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is a versatile ω-hydroxy fatty acid with significant potential in the pharmaceutical and polymer industries. Its applications range from being a key precursor in the synthesis of the antibiotic mupirocin (B1676865) to a monomer for the production of biodegradable polyesters. The growing demand for sustainable and bio-based chemicals has spurred research into microbial production routes for 9-HNA. This technical guide provides an in-depth overview of the primary microbial sources of 9-HNA, detailing the biosynthetic pathways, quantitative production data, and experimental protocols for its synthesis.
Microbial Production Platforms
Two principal microbial systems have been explored for the production of this compound: the native producer Pseudomonas fluorescens and engineered recombinant Escherichia coli. Each platform offers distinct advantages and challenges in terms of production efficiency and process control.
Pseudomonas fluorescens: The Native Producer
Pseudomonas fluorescens, particularly strains like NCIMB 10586, naturally synthesizes this compound as an integral component of the antibiotic mupirocin (pseudomonic acid A).[1][2] In this context, 9-HNA is esterified to monic acid, forming the final active antibiotic.
The biosynthesis of 9-HNA in P. fluorescens is a complex process involving a trans-AT Type I polyketide synthase (PKS) machinery.[1][2][3] The pathway commences with a 3-hydroxypropionate (B73278) (3HP) starter unit, which is loaded onto an acyl carrier protein (ACP), MacpD.[1][2] The subsequent elongation and modification steps are orchestrated by a series of enzymes encoded within the mupirocin biosynthetic gene cluster. Key components of this pathway include:
-
MmpF: A novel iterative or "stuttering" ketosynthase-acyltransferase (KS-AT) didomain that plays a crucial role in the elongation of the fatty acid chain.[2]
-
MmpB: A multidomain module that interacts with multiple ACPs to facilitate the assembly of the nonanoic acid backbone.[2]
-
Multiple Acyl Carrier Proteins (ACPs): Several discrete ACPs (MacpA-E) are essential for the process, shuttling intermediates between the various enzymatic domains.[2]
While the complete, step-by-step enzymatic conversion from 3-hydroxypropionate to this compound is still under investigation, the overall process involves iterative cycles of condensation, reduction, and dehydration, characteristic of fatty acid synthesis, but with unique enzymatic control to achieve the specific chain length and terminal hydroxylation.
Biosynthetic Pathway of this compound in Pseudomonas fluorescens
Quantitative data specifically for the production of this compound as a standalone product from P. fluorescens is limited in the literature, as research has predominantly focused on the final antibiotic, mupirocin. The yield of mupirocin is influenced by fermentation conditions, and it can be inferred that the synthesis of its 9-HNA precursor is tightly regulated within the overall pathway.
| Product | Producing Strain | Titer | Reference |
| Mupirocin | Pseudomonas fluorescens | Yields are typically reported for the final product, not the intermediate. | [4][5] |
Table 1. Production of Mupirocin by Pseudomonas fluorescens.
Cultivation of Pseudomonas fluorescens for Mupirocin Production:
A general protocol for the cultivation of P. fluorescens for mupirocin production is as follows:
-
Inoculum Preparation: A single colony of P. fluorescens is used to inoculate a seed culture medium (e.g., King's B broth) and incubated for 24-48 hours at 28-30°C with shaking.[5][6]
-
Fermentation: The seed culture is then transferred to a larger fermentation vessel containing a production medium. A typical fermentation medium for mupirocin production may include carbon sources like glucose and glycerol, a nitrogen source such as corn steep liquor, and various salts.[4]
-
Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 20-30°C) and pH (e.g., 6.8-7.5) with aeration and agitation for a period of 48-72 hours.[5]
-
Extraction: Mupirocin is typically extracted from the fermentation broth using solvent extraction. The broth is first clarified, and then the product is extracted into an organic solvent like ethyl acetate.[7]
-
Purification: Further purification can be achieved through techniques like column chromatography.[8]
To obtain this compound, the ester linkage in mupirocin would need to be hydrolyzed, or the biosynthetic pathway would need to be genetically engineered to prevent the esterification step and promote the accumulation and release of 9-HNA.
Recombinant Escherichia coli: A Versatile Biocatalyst
Engineered E. coli has emerged as a powerful platform for the production of this compound from renewable feedstocks, primarily oleic acid, which is abundant in plant oils.[9][10] This approach offers the potential for higher titers and more straightforward process control compared to the native producer.
The production of 9-HNA in recombinant E. coli is achieved through a multi-enzyme cascade that converts oleic acid into the desired product. This typically involves the co-expression of three key enzymes from different microbial sources:
-
Oleate (B1233923) Hydratase (Ohy): This enzyme, often sourced from Stenotrophomonas maltophilia, catalyzes the hydration of the double bond in oleic acid to form 10-hydroxystearic acid.[9][10][11]
-
Secondary Alcohol Dehydrogenase (ADH): An ADH, for instance from Micrococcus luteus, then oxidizes the hydroxyl group of 10-hydroxystearic acid to a ketone, yielding 10-ketostearic acid.[9][10]
-
Baeyer-Villiger Monooxygenase (BVMO): This crucial enzyme, frequently from Pseudomonas putida KT2440, performs a Baeyer-Villiger oxidation on 10-ketostearic acid.[12][13] This reaction inserts an oxygen atom adjacent to the carbonyl group, cleaving the carbon-carbon bond and forming an ester, 9-(nonanoyloxy)nonanoic acid. This ester is then hydrolyzed, either enzymatically or chemically, to yield this compound and nonanoic acid.[9][10]
Bioconversion of Oleic Acid to this compound in Recombinant E. coli
Significant progress has been made in optimizing the production of ω-hydroxy fatty acids, including 9-HNA, using recombinant E. coli. High-titer production has been reported, particularly in high-cell-density fermentation systems.
| Substrate | Product | Producing Strain | Titer | Reference |
| Olive Oil | ω-Hydroxynonanoic Acid | Constructed biocatalytic system with recombinant E. coli | 35.2 g/L | [14] |
| Oleic Acid | 9-(nonanoyloxy)nonanoic acid | Recombinant E. coli | 25 mM | |
| Ricinoleic Acid | ω-hydroxyundec-9-enoic acid and n-heptanoic acid | Recombinant E. coli | ~20 mM | [15] |
Table 2. Quantitative Production of this compound and Related Compounds by Recombinant E. coli.
Whole-Cell Biotransformation of Oleic Acid to this compound:
A representative protocol for the production of 9-HNA using a whole-cell recombinant E. coli biocatalyst is outlined below:
-
Strain Construction: E. coli (e.g., BL21(DE3)) is transformed with plasmids carrying the genes for oleate hydratase, secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase under the control of inducible promoters.
-
Cultivation and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB or a defined minimal medium) to a high cell density (e.g., OD600 of 10-20).[16] Protein expression is then induced by adding an inducer like IPTG.
-
Biotransformation: The induced cells are harvested and resuspended in a reaction buffer. The substrate, oleic acid (often dissolved in a co-solvent or as an emulsion), is added to the cell suspension. The biotransformation is carried out at a controlled temperature (e.g., 30-37°C) and pH with agitation.
-
Extraction and Purification: After the reaction, the mixture is acidified, and the fatty acids are extracted with an organic solvent such as ethyl acetate.[8][17] The this compound can then be purified from the extract using techniques like silica (B1680970) gel column chromatography or recrystallization.[8]
-
Quantification: The concentration of 9-HNA can be determined using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19]
General Experimental Workflow for Recombinant E. coli Production
Conclusion and Future Outlook
Microbial synthesis offers a promising and sustainable alternative to chemical methods for the production of this compound. Pseudomonas fluorescens provides a natural biosynthetic route, though yields of the 9-HNA intermediate are currently limited by the downstream production of mupirocin. Future work in this area could focus on metabolic engineering to create strains that overproduce and secrete 9-HNA.
Recombinant E. coli has demonstrated high potential for the production of 9-HNA from oleic acid, with impressive titers achieved through whole-cell biocatalysis. Further optimization of the enzymatic cascade, host strain engineering for improved substrate tolerance and cofactor regeneration, and the development of efficient in situ product recovery systems will be key to advancing this platform towards industrial-scale production.
As research continues to unravel the complexities of these microbial systems, the bio-based production of this compound is poised to become an economically viable and environmentally friendly reality, catering to the needs of the pharmaceutical and polymer industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Programmed Iteration Controls the Assembly of the Nonanoic Acid Side Chain of the Antibiotic Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. EP4273256A1 - Fermentation method for mupirocin - Google Patents [patents.google.com]
- 6. evolvingstem.org [evolvingstem.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Oleate hydratase - Wikipedia [en.wikipedia.org]
- 12. Bayer-Villiger Monooxygenase (BVMO) - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
9-Hydroxynonanoic Acid Metabolic Pathway in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Executive Summary
9-Hydroxynonanoic acid (9-HNA) is a nine-carbon omega-hydroxy fatty acid.[1] Despite its well-defined chemical structure, there is a significant gap in the scientific literature regarding its metabolic pathway and biological role in mammalian systems.[1] Current research is sparse and primarily focuses on its synthesis for use as a monomer in biodegradable polymers.[1] This guide synthesizes the limited available information, proposes potential metabolic pathways based on analogous fatty acid metabolism, and provides a framework for future research. The primary known biological context for 9-HNA is as an intermediate in the biosynthesis of 9-aminononanoic acid from oleic acid and its potential role as a precursor to the biologically active 9-oxononanoic acid (9-ONA).[2] This document outlines these potential pathways, presents relevant quantitative data for the better-studied 9-ONA, details adaptable experimental protocols, and provides visualizations to guide further investigation into this enigmatic molecule.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of 9-HNA is fundamental for its study.
| Property | Value | Source |
| Chemical Formula | C₉H₁₈O₃ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| CAS Number | 3788-56-5 | [1] |
| Appearance | White to yellow chunks or low melting solid | [1] |
| Melting Point | 53-54 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [1] |
Proposed Metabolic Pathways of this compound
Direct evidence for the metabolic processing of 9-HNA in mammals is currently lacking. However, based on its structure and its appearance as an intermediate in microbial pathways, we can propose the following potential metabolic routes in mammalian systems.
Anabolic Pathway: Biosynthesis from Oleic Acid
A multi-step enzymatic pathway for the synthesis of 9-aminononanoic acid from oleic acid has been elucidated in microorganisms, which involves 9-HNA as a key intermediate.[2] It is plausible that similar enzymatic activities could exist in mammals.
The proposed steps are as follows:[2]
-
Hydration: Oleic acid is hydrated by oleic acid hydratase to form 10-hydroxyoctadecanoic acid.
-
Oxidation: A long-chain secondary alcohol dehydrogenase oxidizes 10-hydroxyoctadecanoic acid to 10-oxooctadecanoic acid.
-
Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase inserts an oxygen atom to form an ester.
-
Hydrolysis: An esterase or lipase (B570770) hydrolyzes the ester to yield this compound and a C9 co-product.
Caption: Proposed Biosynthetic Pathway of 9-HNA from Oleic Acid.
Catabolic and Transformative Pathways
Once formed, 9-HNA is likely metabolized through oxidation, a common fate for hydroxy fatty acids.
The primary alcohol group of 9-HNA can be oxidized to an aldehyde, forming 9-oxononanoic acid (9-ONA), a molecule with known biological activity.[2][3] This reaction would be catalyzed by an alcohol dehydrogenase.
The resulting 9-ONA could be further oxidized to a dicarboxylic acid, azelaic acid (1,9-nonanedioic acid), by an aldehyde dehydrogenase. While this biotransformation has been demonstrated in recombinant Corynebacterium glutamicum, it represents a plausible catabolic route in mammals.[4]
Caption: Potential Metabolic Fate of this compound.
Biological Activity of the Putative Metabolite: 9-Oxononanoic Acid (9-ONA)
The biological significance of 9-HNA may be linked to its conversion to 9-ONA. 9-ONA has been shown to modulate hepatic lipid metabolism.[3] Studies in rats have demonstrated that orally administered 9-ONA can decrease de novo fatty acid synthesis and enhance fatty acid oxidation.[3]
Mechanism of Action of 9-ONA
The effects of 9-ONA on lipid metabolism are attributed to the modulation of key enzymatic activities:[3]
-
Inhibition of Acetyl-CoA Carboxylase (ACC): ACC is the rate-limiting enzyme in fatty acid synthesis. Its inhibition by 9-ONA reduces the production of malonyl-CoA, a crucial building block for new fatty acids.
-
Activation of Carnitine Palmitoyltransferase (CPT): CPT is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Activation of CPT by 9-ONA promotes the breakdown of fatty acids for energy production.
Caption: Signaling Effects of 9-ONA on Hepatic Lipid Metabolism.
Quantitative Data on the Effects of 9-Oxononanoic Acid
The following table summarizes the reported effects of 9-ONA on hepatic enzyme activities in rats. It is important to note that these data pertain to 9-ONA, not 9-HNA, and serve as a basis for hypothesizing the potential downstream effects of 9-HNA.
| Enzyme | Effect of 9-ONA Administration | Magnitude of Change | Species/Model | Reference |
| Acetyl-CoA Carboxylase (ACC) | Inhibition | Statistically significant decrease in activity | Rat (in vivo) | [3] |
| Carnitine Palmitoyltransferase (CPT) | Activation | Statistically significant increase in activity | Rat (in vivo) | [3] |
Experimental Protocols for Studying 9-HNA Metabolism
Given the lack of established protocols for 9-HNA, the following are generalized methodologies that can be adapted for its study.
General Workflow for Investigating 9-HNA Metabolism
A systematic approach is required to determine the metabolic fate and biological activity of 9-HNA.
Caption: General Experimental Workflow for 9-HNA Metabolic Studies.
Protocol: In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify potential metabolites of 9-HNA generated by cytochrome P450 and other microsomal enzymes.
1. Materials:
-
Pooled human or rodent liver microsomes
-
This compound (substrate)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold, for quenching)
-
Incubator/water bath (37°C)
2. Procedure:
-
Prepare a master mix containing the phosphate buffer and NADPH regenerating system.
-
Pre-warm the master mix and microsomes to 37°C for 5 minutes.
-
Initiate the reaction by adding 9-HNA (e.g., final concentration of 10 µM) to the microsomal suspension.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol: Metabolite Extraction from Cultured Hepatocytes
This protocol is for studying the metabolism of 9-HNA in a cellular context.
1. Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)
-
Culture medium
-
This compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (for quenching and extraction)
-
Cell scraper
2. Procedure:
-
Culture hepatocytes to desired confluency in multi-well plates.
-
Treat cells with 9-HNA at a predetermined concentration for various time points.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites for analysis.
Protocol: LC-MS/MS for Metabolite Identification and Quantification
This is a general approach for the analysis of 9-HNA and its potential metabolites.
1. Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic to separate compounds of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically suitable for carboxylic acids.
-
Analysis Mode:
-
Full Scan: To identify potential metabolite masses (e.g., m/z for 9-ONA, azelaic acid).
-
Product Ion Scan (MS/MS): To fragment parent ions and confirm the identity of metabolites by comparing fragmentation patterns to standards.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, using specific parent-daughter ion transitions for 9-HNA and its metabolites.
-
Future Research Directions
The study of 9-HNA metabolism in mammals is a nascent field with significant opportunities for novel discoveries. Key areas for future investigation include:
-
Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in mammalian tissues and fluids.
-
Metabolic Fate: Conclusively identifying the enzymes and pathways responsible for the synthesis and degradation of 9-HNA in mammalian cells.
-
Receptor Screening: Investigating whether 9-HNA or its metabolites act as signaling molecules by screening for activity at nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40, GPR120) that are known to bind fatty acids.
-
Physiological and Pathological Roles: Conducting in vivo studies to evaluate the effects of 9-HNA administration on metabolic health, inflammation, and other physiological processes.
Conclusion
While direct evidence remains scarce, the existing literature allows for the formulation of a hypothetical metabolic pathway for this compound in mammals, positioning it as an intermediate derived from oleic acid and a potential precursor to the bioactive molecule 9-oxononanoic acid. The lack of comprehensive data presents a clear and compelling opportunity for foundational research. The protocols and frameworks provided in this guide offer a starting point for researchers to systematically investigate the metabolism and biological function of 9-HNA, a molecule that holds untapped potential for understanding and modulating mammalian physiology.
References
The Cytochrome P450 Omega-Hydroxylation Pathway: A Technical Guide to Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cytochrome P450 (CYP) mediated omega-hydroxylation of fatty acids, a critical pathway in lipid metabolism with significant implications for cellular signaling and disease pathogenesis. This document details the key enzymes, metabolic pathways, quantitative kinetics, and experimental methodologies relevant to researchers and professionals in drug development.
Introduction to Omega-Hydroxylation
Omega (ω)-hydroxylation is a metabolic reaction catalyzed by cytochrome P450 monooxygenases, which introduces a hydroxyl group at the terminal methyl carbon of a fatty acid.[1] While historically considered a minor pathway for fatty acid catabolism, it is now recognized as a crucial step in the production and degradation of bioactive lipid mediators that regulate various physiological processes, including blood pressure and inflammation.[1][2] The primary enzymes responsible for this reaction belong to the CYP4 family, particularly the CYP4A and CYP4F subfamilies.[1][3]
Key Cytochrome P450 Enzymes and Substrate Specificity
The CYP4 family of enzymes exhibits substrate specificity based on the chain length of the fatty acid. This specificity is a determining factor in the metabolic fate of various dietary and endogenous fatty acids.
-
CYP4A Subfamily: Members of this subfamily, such as CYP4A11, preferentially metabolize medium-chain fatty acids (C10-C16).[2][4] They are also involved in the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE).[1][5]
-
CYP4F Subfamily: This subfamily, including isoforms like CYP4F2 and CYP4F3B, primarily acts on long-chain (C18-C20) and very-long-chain (C22-C26) fatty acids.[2] CYP4F2 is a major enzyme responsible for 20-HETE synthesis in the human kidney and liver.[5][6]
-
Other CYPs: CYP2U1 is also known to participate in the ω-hydroxylation of long-chain fatty acids.[2]
The table below summarizes the substrate specificities of key human CYP4 enzymes involved in omega-hydroxylation.
| Enzyme Family | Specific Isoforms | Primary Substrates (Fatty Acid Chain Length) | Key Metabolites |
| CYP4A | CYP4A11 | Medium-chain (C10-C16), Arachidonic Acid | ω-hydroxy fatty acids, 20-HETE |
| CYP4F | CYP4F2, CYP4F3A, CYP4F3B, CYP4F11 | Long-chain (C18-C20), Very-long-chain (C22-C26), Arachidonic Acid, Leukotriene B4 | ω-hydroxy fatty acids, 20-HETE, 20-hydroxy-LTB4 |
| CYP2U1 | CYP2U1 | Long-chain (C18-C20) | ω-hydroxy fatty acids |
The Omega-Hydroxylation Metabolic Pathway
The omega-hydroxylation of fatty acids is the initial step in a pathway that leads to the formation of dicarboxylic acids. These products can then enter peroxisomal β-oxidation for chain shortening or be utilized in other metabolic processes.[2][4] A key product of arachidonic acid metabolism via this pathway is 20-HETE, a potent signaling molecule.[5][7]
Quantitative Analysis of Enzyme Kinetics
Understanding the kinetic parameters of CYP-mediated omega-hydroxylation is crucial for predicting metabolic rates and potential drug-drug interactions. The following table summarizes key kinetic data for the formation of 20-HETE from arachidonic acid by human CYP4A11 and CYP4F2.
| Enzyme | KM (μM) | Vmax (min-1) | Reference |
| CYP4A11 | 228 | 49.1 | [5] |
| CYP4F2 | 24 | 7.4 | [5] |
| Human Liver Microsomes (High Affinity) | 23 | 5.5 | [5] |
| Human Liver Microsomes (Low Affinity) | 144 | 18.8 | [5] |
These data indicate that CYP4F2 has a higher affinity (lower KM) for arachidonic acid than CYP4A11, suggesting it is the primary enzyme responsible for 20-HETE formation at physiological substrate concentrations.[5]
Detailed Experimental Protocols
Reproducible and accurate measurement of CYP-mediated omega-hydroxylation is fundamental for research in this field. Below are detailed methodologies for key experiments.
Assay for CYP450-mediated Fatty Acid Hydroxylation using Microsomes
This protocol describes a typical in vitro assay to measure the conversion of a fatty acid substrate to its hydroxylated product by liver microsomes.
Materials:
-
Human liver microsomes
-
Fatty acid substrate (e.g., arachidonic acid)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Internal standard for quantification
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (typically 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the fatty acid substrate at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as a cold organic solvent or a strong acid.
-
Extraction: Add an internal standard and extract the metabolites using an appropriate organic solvent. Vortex and centrifuge to separate the phases.
-
Analysis: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis to identify and quantify the hydroxylated products.
Expression and Purification of Recombinant CYP Enzymes
Utilizing recombinant enzymes allows for the characterization of individual CYP isoforms without confounding activities from other enzymes present in microsomes.
Materials:
-
Expression system (e.g., E. coli, baculovirus-infected insect cells)
-
Expression vector containing the CYP cDNA
-
Cell culture media and supplements
-
Lysis buffer
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
-
Dialysis buffer
Procedure:
-
Transformation/Transfection: Introduce the expression vector into the host cells.
-
Cell Culture and Induction: Grow the cells under appropriate conditions and induce protein expression.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.
-
Microsomal Fraction Isolation (for membrane-bound CYPs): If expressing in a system that forms microsomes (e.g., insect cells), isolate the microsomal fraction by differential centrifugation.
-
Solubilization and Chromatography: Solubilize the membrane proteins and purify the target CYP using affinity chromatography.
-
Elution and Dialysis: Elute the purified protein from the column and dialyze against a suitable storage buffer.
-
Characterization: Confirm the purity and concentration of the recombinant protein using SDS-PAGE and a carbon monoxide difference spectrum assay.
Conclusion and Future Directions
The cytochrome P450-mediated omega-hydroxylation of fatty acids is a pivotal metabolic pathway with far-reaching physiological consequences. The generation of bioactive lipids like 20-HETE implicates this pathway in the regulation of vascular tone, inflammation, and cellular growth.[2][7] Further research into the regulation of CYP4 enzymes and the downstream signaling of their metabolites will be critical for developing novel therapeutic strategies for a variety of diseases, including hypertension and cancer.[1] The detailed methodologies provided in this guide offer a robust framework for researchers to investigate the intricacies of this important metabolic route.
References
- 1. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 4A fatty acid omega hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cyclooxygenase-2 dependent metabolism of 20-HETE increases adiposity and adipocyte enlargement in mesenchymal stem cell-derived adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
9-Hydroxynonanoic Acid: A Technical Guide to Potential Signaling Pathways for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid whose biological role remains largely uncharted. While direct evidence of its signaling pathways is nascent, its structural similarity to other bioactive lipids, including its oxidized counterpart 9-oxononanoic acid (9-ONA), suggests a potential for significant cellular activity. This technical guide synthesizes the current understanding of potential signaling pathways involving 9-HNA, drawing parallels from related fatty acids. It outlines hypothesized interactions with G-protein coupled receptors (GPRs) and peroxisome proliferator-activated receptors (PPARs), providing a framework for future research. Detailed experimental protocols are provided to facilitate the investigation of these potential pathways, and quantitative data for related compounds are presented to offer a comparative context for drug development professionals.
Introduction
This compound (9-HNA) is a nine-carbon, straight-chain fatty acid with a terminal hydroxyl group.[1] While its applications in polymer synthesis are established, its role in mammalian physiology is an area of burgeoning interest.[1] Omega-hydroxy fatty acids, as a class, are known to be products of cytochrome P450-mediated fatty acid ω-hydroxylation, a critical pathway for the metabolism of both endogenous and xenobiotic compounds.[1] Notably, some omega-hydroxy fatty acids have been identified as signaling molecules, acting as ligands for G-protein coupled receptors (GPRs) and peroxisome proliferator-activated receptors (PPARs).[1] However, a definitive signaling role for 9-HNA has yet to be experimentally confirmed.[1]
This guide explores the potential signaling pathways of 9-HNA based on the activities of structurally related molecules, particularly its oxidized form, 9-oxononanoic acid (9-ONA). It aims to provide a foundational resource for researchers and drug development professionals seeking to investigate the therapeutic potential of 9-HNA.
Hypothesized Signaling Pathways
Based on the known pharmacology of other medium and long-chain fatty acids, two primary signaling pathways are hypothesized for 9-HNA: G-protein coupled receptor (GPR) activation and peroxisome proliferator-activated receptor (PPAR) modulation.
G-Protein Coupled Receptor (GPR) Signaling
Fatty acids are known to be endogenous ligands for several GPRs, including GPR40 (also known as FFAR1) and GPR120 (FFAR4).[2][3][4] Activation of these receptors is implicated in a range of physiological processes, including insulin (B600854) secretion and anti-inflammatory responses.[3][5][6]
It is hypothesized that 9-HNA may act as an agonist at GPR40. The proposed signaling cascade upon activation of Gq-coupled receptors like GPR40 involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that can be experimentally monitored.[6][7]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation.[8][9] Fatty acids and their derivatives are natural ligands for PPARs.[8][10] It is plausible that 9-HNA could function as a ligand for PPAR isoforms, particularly PPARγ or PPARα.
Upon binding to 9-HNA, the PPAR would heterodimerize with the retinoid X receptor (RXR). This complex would then bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9][11]
Insights from 9-Oxononanoic Acid (9-ONA)
9-ONA, the oxidized form of 9-HNA, is a product of lipid peroxidation and has demonstrated biological activity.[12][13] Studies on 9-ONA provide valuable clues for the potential functions of 9-HNA.
-
Platelet Aggregation: 9-ONA induces platelet aggregation by activating phospholipase A2 (PLA2), which initiates the arachidonate (B1239269) cascade, leading to the production of thromboxane (B8750289) A2 (TXA2).[12][13]
-
Hepatic Lipid Metabolism: Orally administered 9-ONA has been shown to decrease fatty acid synthesis by inhibiting acetyl-CoA carboxylase (ACC) and increase fatty acid oxidation by activating carnitine palmitoyltransferase (CPT).[12]
Given that 9-HNA can be a metabolic precursor to 9-ONA, it is plausible that 9-HNA may exert similar, albeit potentially less potent, effects or serve as a prodrug that is converted to the more active 9-ONA in vivo.[1]
Quantitative Data for Related Fatty Acids
Direct quantitative data for 9-HNA's interaction with signaling molecules is not yet available. The following table summarizes data for related fatty acids to provide a benchmark for future studies.
| Compound | Target | Assay Type | Value | Reference |
| Linoleic Acid | GPR40 | Calcium Mobilization | EC50: ~5-10 µM | [14] |
| Palmitic Acid | GPR40 | Calcium Mobilization | EC50: ~1-5 µM | [7] |
| 9-HODE | PPARγ | Reporter Gene Assay | EC50: ~10 µM | [15] |
| 13-HODE | PPARγ | Reporter Gene Assay | EC50: ~5 µM | [15] |
| Rosiglitazone | PPARγ | Ligand Binding | IC50: ~40 nM | [16] |
Detailed Experimental Protocols
To facilitate research into the potential signaling pathways of 9-HNA, detailed protocols for key in vitro assays are provided below.
GPR40 Activation: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR40.
Objective: To determine the potency (EC50) of 9-HNA in activating GPR40.
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., CHO-K1 or HEK293) expressing human GPR40 in a suitable growth medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight to form a confluent monolayer.[17][18]
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour. An anion transport inhibitor like probenecid (B1678239) may be included to prevent dye leakage.[17][18][19]
-
Compound Preparation: Prepare serial dilutions of 9-HNA and a known GPR40 agonist (e.g., linoleic acid) as a positive control in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).[17][18]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the compound dilutions to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity is directly proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentrations to generate a dose-response curve and calculate the EC50 value.
PPARγ Interaction: Ligand Binding Assay
This fluorescence polarization-based assay measures the ability of 9-HNA to displace a fluorescently labeled PPARγ ligand.
Objective: To determine if 9-HNA binds to the PPARγ ligand-binding domain (LBD) and to quantify its binding affinity (IC50).
Methodology:
-
Reagent Preparation: Prepare an assay buffer, a fluorescently labeled PPARγ ligand (tracer), and purified recombinant human PPARγ LBD protein.
-
Compound Preparation: Prepare serial dilutions of 9-HNA and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Assay Reaction: In a suitable microplate (e.g., black, low-volume 384-well), combine the PPARγ LBD, the fluorescent tracer, and the test compounds or controls.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped for this measurement. The polarization value will be high when the tracer is bound to the large PPARγ LBD and low when it is displaced by a competing ligand and tumbles freely in solution.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentrations. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
Conclusion and Future Directions
This compound represents a molecule of interest with the potential to modulate key signaling pathways in human physiology. While direct evidence is currently lacking, the hypothesized interactions with GPR40 and PPARs, supported by data from related fatty acids, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear path forward for elucidating the precise molecular mechanisms of 9-HNA. Future research should focus on:
-
Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in mammalian tissues and fluids.
-
Receptor Screening: Systematically screening 9-HNA against a panel of fatty acid-sensing receptors.
-
In Vivo Studies: Evaluating the physiological effects of 9-HNA administration in animal models of metabolic and inflammatory diseases.
A thorough understanding of 9-HNA's signaling pathways will be crucial for unlocking its potential as a novel therapeutic agent in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid receptor FFA1/GPR40 a decade later: how much do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of omega-3 fatty acid receptor GPR120 in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omega-3 Fatty Acids and PPARγ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
The Biological Role of 9-Hydroxyoctadecadienoic Acid (9-HODE) in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Executive Summary
9-Hydroxyoctadecadienoic acid (9-HODE), a prominent oxidized metabolite of linoleic acid, is emerging as a critical signaling molecule in the regulation of lipid metabolism. Initially viewed as a mere marker of oxidative stress, recent evidence demonstrates its active role in modulating key metabolic processes, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This technical guide provides a comprehensive overview of the biological functions of 9-HODE in lipid metabolism, consolidating quantitative data on its effects, detailing experimental methodologies for its study, and visualizing its core signaling pathways. This document is intended to serve as a foundational resource for professionals investigating the therapeutic potential of this bioactive lipid.
Introduction
9-Hydroxyoctadecadienoic acid (9-HODE) is produced in biological systems through both enzymatic and non-enzymatic pathways. Enzymatic synthesis involves cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes, while non-enzymatic production arises from the free radical-mediated peroxidation of linoleic acid, especially under conditions of oxidative stress[1][2][3]. As a signaling molecule, 9-HODE exerts its effects by binding to and activating nuclear receptors and G protein-coupled receptors, thereby influencing gene expression and cellular function. Its role in lipid metabolism is of particular interest, with studies demonstrating its ability to impact adipocyte differentiation, triglyceride accumulation, and the expression of genes central to lipid uptake and synthesis[1][4][5].
Quantitative Effects of 9-HODE on Lipid Metabolism
The biological activity of 9-HODE is concentration-dependent and varies with the specific isomer and cellular context. The following tables summarize key quantitative findings from in vitro studies.
Table 1: Effects of 9-HODE on Gene Expression in HepG2 Cells [4][5]
| Gene | Biological Function | 9-HODE Concentration | Fold Change in Expression |
| CD36 | Fatty Acid Uptake | 5 µM | Increased |
| FASN | Fatty Acid Synthesis | 5 µM | Increased |
| PPARγ | Lipid Metabolism Regulator | 5 µM | Increased |
| FoxA2 | Transcriptional Regulator | 5 µM | Increased |
Table 2: Effects of 9-HODE on PPAR Activation and Triglyceride Accumulation [4]
| Parameter | Cell Line | 9-HODE Concentration | Observation |
| PPARα Activation | - | 2 µM | > 4-fold increase in activity |
| PPARα Activation | - | 6 µM | ~10-fold increase in activity |
| PPARγ Activation | - | 6 µM | ~2.5-fold increase in activity |
| Triglyceride Accumulation | HepG2 (with oleic acid) | Not Specified | Increased |
| Triglyceride Accumulation | HepG2 (without oleic acid) | Not Specified | Decreased |
Signaling Pathways of 9-HODE in Lipid Metabolism
9-HODE primarily influences lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the G protein-coupled receptor 132 (GPR132).
PPARγ Signaling Pathway
As a lipophilic molecule, 9-HODE can enter the cell and bind directly to the ligand-binding domain of PPARγ. This binding event induces a conformational change in PPARγ, leading to its heterodimerization with the Retinoid X Receptor (RXR). The 9-HODE-PPARγ-RXR complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in lipid uptake, transport, and storage, such as CD36 and Fatty Acid Binding Protein 4 (FABP4)[3][6].
Figure 1: 9-HODE-mediated activation of the PPARγ signaling pathway, leading to changes in gene expression related to lipid metabolism.
GPR132 Signaling Pathway
9-HODE is also an agonist for the G protein-coupled receptor 132 (GPR132), which is highly expressed in macrophages. While the role of GPR132 in direct lipid metabolism in adipocytes is less characterized, its activation in immune cells within adipose tissue can influence the inflammatory tone, which indirectly impacts lipid metabolism. Activation of GPR132 by 9-HODE can lead to downstream signaling cascades that modulate inflammatory responses[7][8]. The interplay between GPR132-mediated inflammation and adipocyte lipid metabolism is an active area of research.
Figure 2: Activation of the GPR132 signaling pathway by 9-HODE in macrophages, influencing inflammatory responses.
Detailed Experimental Protocols
Quantification of 9-HODE in Biological Samples by LC-MS/MS
This protocol describes a general method for the extraction and quantification of 9-HODE from plasma or cell culture media.
Materials:
-
Plasma or cell culture media sample
-
Internal standard (e.g., 9-HODE-d4)
-
Methanol (B129727), Acetonitrile (B52724), Water, Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 200 µL of plasma or media, add the internal standard.
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol.
-
Elute 9-HODE with 1 mL of methanol.
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid. Monitor the specific mass transitions for 9-HODE and the internal standard.
In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
This protocol outlines the treatment of pre-adipocytes with 9-HODE during differentiation and subsequent assessment of lipid accumulation using Oil Red O staining.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Adipogenic differentiation cocktail (e.g., insulin, dexamethasone, IBMX)
-
9-HODE stock solution (in ethanol)
-
Oil Red O staining solution
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed 3T3-L1 pre-adipocytes in a multi-well plate and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing the adipogenic cocktail and the desired concentration of 9-HODE or vehicle control.
-
Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, with continued 9-HODE or vehicle treatment. Maintain the cells for another 4-6 days, changing the medium every 2 days.
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash extensively with water.
-
-
Quantification:
-
Visually assess lipid droplet formation under a microscope.
-
For quantitative analysis, elute the Oil Red O stain with isopropanol and measure the absorbance at approximately 500 nm.
-
Figure 3: Experimental workflow for assessing the effect of 9-HODE on adipocyte differentiation and lipid accumulation.
Conclusion
9-HODE is a multifaceted signaling lipid with a demonstrable role in the regulation of lipid metabolism. Its ability to activate PPARγ positions it as a key endogenous modulator of genes involved in fatty acid uptake and synthesis. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of 9-HODE's biological functions. For drug development professionals, the 9-HODE-PPARγ axis represents a promising target for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate the context-dependent and isomer-specific effects of 9-HODE on lipolysis and lipogenesis and to translate these findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
9-Hydroxynonanoic Acid: A Potential Biomarker on the Horizon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is a nine-carbon omega-hydroxy fatty acid that has garnered interest for its unique bifunctional chemical structure, possessing both a terminal hydroxyl group and a carboxylic acid.[1][2] While its primary applications to date have been in the synthesis of biodegradable polymers, emerging research into the biological activities of structurally related lipids has cast a spotlight on 9-HNA's untapped potential as a biomarker.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding 9-HNA, with a focus on its analytical determination, potential biological roles, and the experimental frameworks necessary for its validation as a clinical biomarker.
Analytical Methodologies for 9-HNA Quantification
The accurate and precise quantification of 9-HNA in biological matrices is paramount for its validation as a biomarker. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
Comparative Analysis of Analytical Methods
The choice of analytical platform for 9-HNA quantification depends on several factors, including required sensitivity, sample matrix complexity, and available instrumentation.[4]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Mandatory (e.g., silylation) to increase volatility.[5] | Generally not required.[5] |
| Typical Sensitivity | High, with Limits of Detection (LOD) in the low ng/mL to µg/mL range.[5] | Very high, with LODs often in the low ng/mL to pg/mL range.[5] |
| Selectivity | Good, based on chromatographic retention time and mass fragmentation. | Excellent, with high specificity from multiple reaction monitoring (MRM). |
| Throughput | Moderate, limited by derivatization steps and longer run times. | High, with faster analysis times. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment. |
Performance Characteristics of Analytical Methods
The following table summarizes illustrative performance data for the quantification of 9-HNA, compiled from various sources on hydroxy fatty acid analysis.[3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.05 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 15 ng/mL | 0.1 - 5 ng/mL |
| Recovery | 70 - 110% | 80 - 115% |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantification of 9-HNA. Below are general protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Protocol 1: Quantification of 9-HNA in Plasma by GC-MS
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated 9-HNA).
-
Precipitate proteins by adding 400 µL of ice-cold methanol, followed by vortexing and centrifugation.[3]
-
Transfer the supernatant to a new tube and acidify to pH 3 with 1 M HCl.[3]
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging. Collect the organic layer and repeat the extraction.[3]
-
Evaporate the combined organic layers to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.[6]
-
Cool to room temperature before injection.[3]
3. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).[3]
-
Injection: 1 µL in splitless mode.[3]
-
Inlet Temperature: 250°C.[3]
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550 or selected ion monitoring (SIM) for target ions.[3]
Protocol 2: Quantification of 9-HNA in Plasma by LC-MS/MS
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 9-HNA).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube and acidify with 10 µL of 1% formic acid.[4]
-
Extract 9-HNA by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.[4]
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
MS/MS Parameters: Electrospray ionization in negative ion mode (ESI-). Multiple Reaction Monitoring (MRM) would be used for quantification.[3]
Potential Biological Roles and Biomarker Significance
While direct evidence for 9-HNA as a biomarker is currently limited, its structural characteristics and the known functions of related omega-hydroxy fatty acids suggest several plausible biological roles.[1]
Metabolism of Omega-Hydroxy Fatty Acids
9-HNA belongs to the class of omega-hydroxy fatty acids, which are typically formed through the ω-hydroxylation of fatty acids by cytochrome P450 enzymes.[1] This pathway is involved in the metabolism of both endogenous fatty acids and xenobiotics.[1] Further oxidation of the terminal hydroxyl group can lead to the formation of dicarboxylic acids.
Potential Signaling Pathways
Some omega-hydroxy fatty acids have been identified as signaling molecules, acting as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs).[1] PPARs are key regulators of lipid metabolism, and their activation can influence gene expression related to fatty acid uptake and oxidation.[3]
It is plausible that 9-HNA could act as a ligand for PPARα, a key regulator of lipid metabolism. Research on the structurally related compound 9-oxononanoic acid has shown it can decrease hepatic lipogenesis in rats.[1] This suggests a potential role for 9-HNA in modulating lipid homeostasis.[1]
9-HNA in Peroxisomal Disorders
Peroxisomal disorders, such as Zellweger spectrum disorders, are characterized by defects in peroxisome formation, leading to the accumulation of very-long-chain fatty acids and abnormalities in bile acid synthesis.[7][8] While a direct link between 9-HNA and these disorders has not been established, the role of peroxisomes in fatty acid metabolism suggests that altered levels of medium-chain hydroxy fatty acids like 9-HNA could potentially serve as secondary biomarkers.
9-HNA as a Biomarker for Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, is implicated in numerous diseases.[9] Lipid peroxidation is a key feature of oxidative stress, leading to the formation of various byproducts that can serve as biomarkers.[10] While 9-HNA is not a direct product of lipid peroxidation, its metabolism may be influenced by the overall redox state of the cell. Future studies are warranted to investigate a potential correlation between 9-HNA levels and established markers of oxidative stress.
Future Research Directions
The current body of literature reveals a significant knowledge gap regarding the biological role of 9-HNA in mammalian systems.[1] To validate its potential as a biomarker, future research should focus on:
-
Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in various human tissues and fluids under normal and pathological conditions.[1]
-
Metabolic Fate: Elucidating the complete metabolic pathways of 9-HNA, including its conversion to other bioactive molecules.[1]
-
Receptor Screening: Systematically screening 9-HNA for its activity at nuclear receptors (e.g., PPARs) and GPCRs known to bind fatty acids.[1]
-
In Vivo Studies: Conducting animal studies to evaluate the physiological and pathological effects of 9-HNA administration, particularly in the context of metabolic and inflammatory diseases.[1]
-
Clinical Correlation: Quantifying 9-HNA levels in patient cohorts with specific diseases (e.g., metabolic syndrome, non-alcoholic fatty liver disease, peroxisomal disorders) to identify potential correlations with disease presence, severity, or progression.
Conclusion
This compound represents a novel molecule with untapped potential as a biomarker. While current research is in its nascent stages, the availability of robust analytical methods for its quantification provides a solid foundation for future investigations. The structural similarity of 9-HNA to known signaling lipids suggests plausible roles in the regulation of lipid metabolism and other cellular processes. Further dedicated research is imperative to elucidate the specific functions of 9-HNA and to validate its utility as a diagnostic or prognostic tool in a clinical setting. This endeavor holds the promise of uncovering new insights into disease pathogenesis and opening new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Enzymatic Production of 9-Hydroxynonanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxynonanoic acid (9-HNA) is a valuable bifunctional molecule with applications as a monomer for biodegradable polymers and as a potential building block in the synthesis of pharmaceuticals.[1][2] Traditional chemical synthesis routes for 9-HNA often involve harsh reaction conditions and the use of hazardous reagents.[3] Enzymatic production offers a sustainable and highly selective alternative, leveraging the catalytic power of biological systems. This technical guide provides an in-depth overview of the core enzymatic strategies for 9-HNA synthesis, complete with detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate research and development in this area.
Introduction
The growing demand for bio-based chemicals and green manufacturing processes has spurred significant interest in biocatalytic routes to valuable platform chemicals. This compound, a nine-carbon ω-hydroxy fatty acid, stands out due to its utility in the production of polyesters and polyamides.[4] This guide explores the primary enzymatic pathways for producing 9-HNA, focusing on whole-cell biocatalysis using genetically engineered microorganisms.
Enzymatic Pathways for this compound Production
Two principal enzymatic pathways have been extensively explored for the production of 9-HNA from renewable feedstocks such as oleic acid and linoleic acid.
Pathway from Oleic Acid using Recombinant E. coli
A prominent and successful strategy involves the use of a multi-enzyme cascade expressed in a whole-cell biocatalyst, typically Escherichia coli. This pathway converts oleic acid, a major component of vegetable oils, into 9-HNA through a series of enzymatic reactions.[4][5][6]
The key enzymes in this pathway are:
-
Fatty Acid Double Bond Hydratase (OhyA): Hydrates the double bond of oleic acid.[4]
-
Secondary Alcohol Dehydrogenase (SADH): Oxidizes the resulting hydroxyl group to a ketone.[4][7]
-
Baeyer-Villiger Monooxygenase (BVMO): Catalyzes the oxidative cleavage of the keto intermediate to form an ester.[4][7]
-
Lipase/Esterase: Hydrolyzes the ester to yield 9-HNA and a co-product.[4][8]
This multi-step enzymatic conversion can be represented by the following workflow:
Pathway from Linoleic Acid
An alternative pathway utilizes linoleic acid as a substrate and involves a two-step enzymatic cascade to first produce 9-oxononanoic acid, which can subsequently be reduced to 9-HNA.[9][10]
The enzymes involved are:
-
9S-Lipoxygenase (LOX): Catalyzes the regio- and stereospecific dioxygenation of linoleic acid to form a hydroperoxide intermediate.[10]
-
Hydroperoxide Lyase (HPL): Cleaves the hydroperoxide to yield 9-oxononanoic acid.[9][10]
-
Alcohol Dehydrogenase (ADH): The resulting 9-oxononanoic acid can be reduced to 9-HNA using an alcohol dehydrogenase.
Other Potential Enzymatic Routes
Other enzyme classes, such as cytochrome P450 monooxygenases and alkane monooxygenases, are known for their ability to catalyze the terminal (ω-) hydroxylation of fatty acids.[11][12][13][14] While less explored specifically for 9-HNA production from nonanoic acid, these enzymes represent a promising area for future research and development.
Quantitative Data Summary
The efficiency of enzymatic 9-HNA production can vary significantly based on the chosen pathway, biocatalyst, and reaction conditions. The following tables summarize key quantitative data from published studies.
Table 1: Whole-Cell Biotransformation for 9-HNA Production
| Substrate | Biocatalyst | Product Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |
| Olive Oil | Recombinant E. coli | 35.2 | - | - | [5][15] |
| Oleic Acid | Recombinant E. coli | - | 54 (for 9-aminononanoic acid derivative) | - | [8] |
| Ricinoleic Acid | Enzyme/whole-cell system | - | ~70 (for C9 carboxylic acids) | >20 U/g dry cells | [7] |
| 9-HNA | Recombinant C. glutamicum | 16 mM (from 20 mM substrate) | 80 | 2 mM/h | [4][16] |
Note: Data for direct molar yield and productivity of 9-HNA from oleic acid are not always explicitly stated and can be part of a broader C9 chemical production process.
Detailed Experimental Protocols
This section provides generalized experimental protocols for the enzymatic production of 9-HNA using recombinant E. coli. These should be optimized for specific experimental setups.
General Workflow for Whole-Cell Biotransformation
Protocol: 9-HNA Production from Oleic Acid using Recombinant E. coli
This protocol is based on the multi-enzyme cascade involving OhyA, SADH, BVMO, and a lipase.
1. Microorganism and Plasmid Construction:
-
Host Strain: E. coli BL21(DE3) is a commonly used host.
-
Plasmids: Genes encoding the enzymatic cascade (OhyA, SADH, BVMO, lipase) are cloned into suitable expression vectors (e.g., pET or pACYC series). Codon optimization for E. coli is recommended.[17] A fatty acid transporter (FadL) can be co-expressed to enhance substrate uptake.[4]
2. Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli into Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of Terrific Broth (TB) or similar rich medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue cultivation at a lower temperature (e.g., 18-25°C) for 12-24 hours to ensure proper protein folding.
3. Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the reaction buffer to a desired cell density (e.g., 10-50 g dry cell weight/L).
-
Add the substrate, oleic acid (or olive oil hydrolysate), to the cell suspension. The substrate can be emulsified with a surfactant like Tween 80 (e.g., 0.5 g/L) to improve bioavailability.[16]
-
If necessary, add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS or HPLC.
4. Product Extraction and Purification:
-
After the reaction, acidify the mixture to pH 2-3 with HCl to protonate the carboxylic acids.
-
Extract the 9-HNA from the aqueous phase using an organic solvent such as ethyl acetate.[3]
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Further purification can be achieved by silica (B1680970) gel column chromatography or crystallization.[18] A three-step process involving protein removal with a coagulant, impurity removal with a nonpolar solvent, and extraction with a polar solvent has been reported to achieve a recovery rate of over 80%.[18]
Conclusion and Future Outlook
The enzymatic production of this compound presents a highly promising and sustainable alternative to conventional chemical synthesis. Whole-cell biocatalysis using engineered E. coli has demonstrated significant potential, with high product titers achievable from renewable feedstocks like olive oil. Future research should focus on optimizing reaction conditions, improving enzyme stability and activity through protein engineering, and developing more efficient downstream processing and purification strategies. The exploration of novel enzymatic pathways, such as those involving cytochrome P450s and alkane monooxygenases, may unlock even more efficient and direct routes to this valuable platform chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 13. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a separation and purification process for this compound, a biodegradable di-nonalactone precursor - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Interaction of 9-Hydroxy-10,12-octadecadienoic Acid (9-HODE) with Peroxisome Proliferator-Activated Receptors (PPARs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is a bioactive lipid metabolite derived from the oxidation of linoleic acid. It exists in various stereoisomeric and geometric forms, with 9(S)-HODE and 9(R)-HODE being the main enantiomers. These molecules have garnered significant attention as endogenous ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that play a pivotal role in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the interaction between 9-HODE and PPARs, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on 9-HODE Interaction with PPARs
The interaction of 9-HODE with PPARs is complex, with different isomers exhibiting varied activity profiles. The following tables summarize the available quantitative and semi-quantitative data on the activation of PPARγ and PPARα by 9-HODE isomers.
Table 1: 9-HODE Interaction with PPARγ
| 9-HODE Isomer/Metabolite | Assay Type | Cell Line | Concentration | Observed Effect | Reference |
| 9-(E,E)-HODE | Reporter Gene Assay | - | - | Reduced PPARγ transcriptional activity | [1] |
| 9-(E,E)-HODE | Gene Expression Analysis | 3T3-L1 preadipocytes | - | Decreased expression of PPARγ target gene Adipoq | [1] |
| 9-HODE (isomer not specified) | Reporter Gene Assay | THP-1 monocytes | 30 µM | Increased PPARγ transactivation | [2] |
| 9-HODE (isomer not specified) | Gene Expression Analysis | THP-1 monocytes | 30 µM | Increased expression of PPARγ target gene FABP4 | [2][3] |
| 9-HODE (isomer not specified) | Gene Expression Analysis | THP-1 monocytes | 30 µM | Increased expression of PPARγ target gene CD36 | [4] |
| 9(S)-HODE & 9(R)-HODE | Reporter Gene Assay | - | 5-30 µM | Lower PPARγ agonist activity compared to other HODE regioisomers | [1] |
| 9-HODE (isomer not specified) | Transactivation Assay | HepG2 | 6 µM | ~2.5-fold activation of PPARγ | [5] |
Table 2: 9-HODE Interaction with PPARα
| 9-HODE Isomer/Metabolite | Assay Type | Cell Line | Concentration | Observed Effect | Reference |
| 9-HODE (isomer not specified) | Transactivation Assay | HepG2 | 2 µM | >4-fold increase in PPARα-mediated luciferase activity | [5] |
| 9-HODE (isomer not specified) | Transactivation Assay | HepG2 | 6 µM | ~10-fold increase in PPARα-mediated luciferase activity | [5] |
| 9(S)-HODE | Reporter Assay | Mouse Aortic Endothelial Cells | 68 µM | Increased transactivation of PPARα | [6] |
Signaling Pathways
The activation of PPARs by 9-HODE follows a canonical nuclear receptor signaling pathway. This process involves the ligand binding to the receptor, leading to a cascade of events that ultimately modulates the transcription of target genes.
PPAR Activation and Target Gene Regulation
Upon entering the cell, 9-HODE binds to the ligand-binding domain (LBD) of a PPAR isoform (PPARγ or PPARα) located in the cytoplasm or nucleus. This binding induces a conformational change in the PPAR protein, facilitating its heterodimerization with the Retinoid X Receptor (RXR). The 9-HODE-PPAR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in lipid metabolism, such as FABP4 and CD36, and inflammation.[3][4][7][8]
Figure 1: 9-HODE-mediated PPAR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of 9-HODE with PPARs.
Reporter Gene Assay for PPAR Activation
This assay quantifies the ability of 9-HODE to activate a specific PPAR isoform and induce the transcription of a reporter gene.
Workflow:
Figure 2: Workflow for a PPAR reporter gene assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293T or HepG2, in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into 96-well plates.
-
Co-transfect the cells with two plasmids: an expression vector for the PPAR isoform of interest (e.g., pCMX-hPPARγ) and a reporter plasmid containing the luciferase gene under the control of a PPRE promoter (e.g., pGL3-PPRE-luc). A vector expressing a control reporter like Renilla luciferase is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the 9-HODE isomer to be tested.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist like rosiglitazone (B1679542) for PPARγ or GW7647 for PPARα).
-
-
Incubation and Lysis:
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells using a suitable lysis buffer.
-
-
Luminescence Measurement:
-
Measure the firefly luciferase activity (from the PPRE reporter) and the Renilla luciferase activity (for normalization) using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log of the compound concentration to determine the EC50 value.
-
Competitive Ligand Binding Assay
This assay determines the affinity of 9-HODE for a PPAR isoform by measuring its ability to displace a radiolabeled or fluorescently labeled ligand from the receptor's ligand-binding domain (LBD).
Workflow:
Figure 3: Workflow for a competitive ligand binding assay.
Detailed Protocol (Radioligand Filtration Assay):
-
Reagent Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the PPAR of interest.
-
Prepare solutions of a known radioligand with high affinity for the PPAR (e.g., [³H]-rosiglitazone for PPARγ).
-
Prepare serial dilutions of the unlabeled competitor, 9-HODE.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 9-HODE.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the 9-HODE concentration to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between a PPAR LBD and a co-activator peptide.
Workflow:
Figure 4: Workflow for a TR-FRET co-activator recruitment assay.
Detailed Protocol:
-
Reagent Preparation:
-
Use a commercially available kit or prepare the following components:
-
GST-tagged PPAR LBD.
-
Terbium-labeled anti-GST antibody (FRET donor).
-
Fluorescein-labeled co-activator peptide containing an LXXLL motif (e.g., from PGC-1α or SRC-1) (FRET acceptor).
-
Serial dilutions of 9-HODE isomers.
-
-
-
Assay Assembly:
-
In a 384-well plate, add the GST-PPAR LBD and the 9-HODE dilutions.
-
Add a mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled co-activator peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for ligand binding and co-activator recruitment.
-
-
TR-FRET Measurement:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the terbium donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the 9-HODE concentration to generate a dose-response curve and determine the EC50 for co-activator recruitment.
-
Conclusion
9-HODE has emerged as a significant endogenous modulator of PPAR activity. The available data indicates that it can act as a direct ligand for both PPARγ and PPARα, influencing the transcription of genes involved in critical metabolic and inflammatory pathways. However, the activity of 9-HODE is highly dependent on its specific isomeric form, with some isomers demonstrating weak agonism or even potential antagonism, particularly for PPARγ. For researchers and drug development professionals, the nuanced interactions between 9-HODE isomers and PPARs present both a challenge and an opportunity. A thorough understanding of these interactions, facilitated by the robust experimental protocols detailed in this guide, is essential for the development of novel therapeutics targeting metabolic and inflammatory diseases with improved efficacy and specificity. Future research should focus on elucidating the precise binding affinities and activation potencies of individual 9-HODE isomers for all PPAR subtypes to fully unravel their physiological and pathological roles.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Enigmatic Molecule: A Technical Guide to the Synthesis and Isolation of 9-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is a nine-carbon, omega-hydroxy fatty acid that has garnered significant interest in the field of materials science as a monomer for the creation of biodegradable polymers.[1][2] Despite its well-defined chemical structure and commercial availability, a comprehensive understanding of its biological role in mammalian systems remains largely uncharted territory.[1] Current scientific literature is heavily focused on its chemical synthesis, with a noticeable scarcity of in-depth studies on its physiological effects, mechanisms of action, and potential therapeutic applications.[1] This guide provides a detailed overview of the known methods for the synthesis and isolation of 9-HNA, summarizes key quantitative data, and explores its potential, albeit largely hypothetical, biological significance.
Chemical and Physical Properties
This compound is a straight-chain fatty acid with a hydroxyl group at the omega (ω-9) position.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₈O₃ | [1][3] |
| Molecular Weight | 174.24 g/mol | [1][3] |
| CAS Number | 3788-56-5 | [1] |
| Appearance | White to yellow chunks or low melting solid | [1] |
| Melting Point | 53-54 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Synthesis of this compound
The most well-documented method for the synthesis of 9-HNA is from methyl oleate (B1233923), a derivative of oleic acid, through a three-step process involving ozonolysis, hydrogenation, and saponification.[4][5] This method has been demonstrated to produce 9-HNA in high yield and purity.[4][5]
Quantitative Data from Synthesis
| Precursor | Method | Yield (%) | Purity (%) | Reference |
| Methyl Oleate | Ozonolysis/Hydrogenation/Saponification | 74 | 98 | [4] |
Experimental Protocol: Synthesis from Methyl Oleate
1. Ozonolysis:
-
To a three-necked flask, add 20.0 g of methyl oleate and 100 mL of anhydrous ethanol.
-
Equip the flask with a magnetic stirrer, an inlet for ozone, and a gas outlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[6]
-
Bubble ozone gas through the solution until the solution turns a persistent blue color, indicating an excess of ozone.[6]
2. Hydrogenation:
-
To the ozonolysis product in a hydrogenation vessel (2 L, Parr Instrument Co.), add 5.0 g of Raney nickel catalyst (slurry in water).[4]
-
Pressurize the vessel with hydrogen gas and conduct the hydrogenation reaction.
3. Saponification:
-
The crude hydrogenated product (20.2 g) is saponified using 100 mL of an 8.0% sodium hydroxide (B78521) solution for 3 hours.[4]
Isolation and Purification
Following synthesis, crude 9-HNA requires purification to remove byproducts and unreacted starting materials. Common impurities include other fatty acids from the starting material (e.g., linoleic acid), n-nonanoic acid, and 1,9-nonanedioic acid (azelaic acid).[6] Liquid-liquid extraction and recrystallization are effective purification methods.[7]
Experimental Protocol: Liquid-Liquid Extraction
This protocol is designed to separate 9-HNA from non-polar impurities.[7]
-
Dissolution: Dissolve the crude 9-HNA in a suitable organic solvent such as diethyl ether or ethyl acetate.[7]
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M sodium hydroxide).[7]
-
Extraction: Gently shake the funnel, venting periodically. The 9-hydroxynonanoate salt will be extracted into the aqueous layer.[7]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a dilute strong acid (e.g., 1 M HCl) while stirring.[7]
-
Back-Extraction: Add a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate) to the acidified aqueous solution and shake to extract the protonated 9-HNA into the organic layer.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified 9-HNA.[6]
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude 9-HNA in a minimal amount of a suitable hot solvent, such as diethyl ether.[6]
-
Cooling: Slowly cool the solution to allow for the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[7]
-
Drying: Dry the purified crystals under vacuum.[7]
Biological Role and Signaling Pathways: An Uncharted Territory
The biological significance of 9-HNA is an area with a significant knowledge gap.[1] While its chemical properties are well-characterized, its role in a biological context is largely unknown.[1]
9-HNA belongs to the class of omega-hydroxy fatty acids, which are generally products of fatty acid ω-hydroxylation, a metabolic pathway involving cytochrome P450 enzymes.[1] This pathway is crucial for the metabolism of endogenous fatty acids and the detoxification of xenobiotics.[1] While some omega-hydroxy fatty acids act as signaling molecules, no such role has been definitively documented for 9-HNA.[1]
The oxidized form of 9-HNA, 9-oxononanoic acid, has been studied more extensively and is known to be involved in lipid metabolism.[8] This suggests a plausible, yet speculative, role for 9-HNA as a metabolic precursor or a modulator of similar pathways.[1]
Hypothetical Metabolic Pathway
The following diagram illustrates a hypothetical metabolic pathway for 9-HNA, based on its classification as an omega-hydroxy fatty acid and the known metabolism of related compounds. It is important to note that this pathway is speculative and requires experimental validation.
Future Research Directions
The significant gaps in our understanding of 9-HNA's biological role present numerous opportunities for future research. Key areas for investigation include:
-
Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in mammalian tissues and fluids.[1]
-
Metabolic Fate: Investigating the specific metabolic pathways of 9-HNA.[1]
-
Receptor Screening: Systematically screening 9-HNA for activity at nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40, GPR120) that are known to bind fatty acids.[1]
-
Cellular Effects: Assessing the effects of 9-HNA on key cell types involved in metabolism and inflammation.[1]
-
In Vivo Studies: Conducting animal studies to evaluate the physiological and pathological effects of 9-HNA administration.[1]
Conclusion
This compound is a molecule with established utility in materials science, yet its biological identity remains largely a mystery. While robust methods for its chemical synthesis and purification are available, a concerted research effort is required to uncover its potential physiological functions and therapeutic applications. This guide provides a solid foundation for researchers poised to explore the untapped potential of this enigmatic omega-hydroxy fatty acid.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
9-Hydroxynonanoic Acid in Chaenomeles sinensis: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 9-hydroxynonanoic acid (9-HNA), a bioactive fatty acid identified in Chaenomeles sinensis. While research specifically detailing the quantitative presence and distinct biological roles of 9-HNA in C. sinensis is nascent, this guide synthesizes the current, albeit limited, direct evidence with the broader context of omega-hydroxy and medium-chain fatty acid bioactivity. It outlines potential signaling pathways, proposes detailed experimental protocols for extraction and analysis, and presents the known physicochemical properties of 9-HNA. This guide is intended to serve as a foundational resource to stimulate and inform future research into the therapeutic potential of this compound.
Introduction to this compound and Chaenomeles sinensis
Chaenomeles sinensis, commonly known as the Chinese quince, is a fruit-bearing plant that has been utilized in traditional medicine for its various therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] Phytochemical analyses of C. sinensis have revealed a diverse array of bioactive compounds, including the omega-hydroxy fatty acid, this compound (9-HNA).[3] 9-HNA is a nine-carbon saturated fatty acid with a hydroxyl group at the terminal (omega-9) position.[3] While its presence in C. sinensis is documented, a significant knowledge gap exists regarding its concentration, specific physiological functions, and mechanisms of action. This guide aims to collate the available data and provide a framework for future investigation.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing extraction protocols, developing analytical methods, and formulating potential drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₃ | [3] |
| Molecular Weight | 174.24 g/mol | [3] |
| CAS Number | 3788-56-5 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 9-hydroxypelargonic acid, ω-hydroxynonanoic acid | [3] |
| Physical Description | White to yellow solid | [3] |
| Melting Point | 53-54 °C | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3] |
Postulated Biological Activity and Signaling Pathways
Direct experimental evidence for the signaling pathways of 9-HNA is currently lacking. However, based on its structural characteristics as a medium-chain fatty acid and an omega-hydroxy fatty acid, several plausible mechanisms can be postulated.
G-Protein Coupled Receptor (GPCR) Activation
Medium-chain fatty acids are known to act as ligands for certain G-protein coupled receptors, such as GPR84. Activation of these receptors can initiate intracellular signaling cascades that modulate inflammatory responses. It is hypothesized that 9-HNA may interact with GPR84 or other related GPCRs, leading to the downstream regulation of signaling molecules.
Figure 1: Postulated GPR84 signaling pathway for 9-HNA.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Hydroxy fatty acids have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in lipid metabolism and inflammation. 9-HNA may bind to and activate PPARs (e.g., PPARα, PPARγ), leading to the transcription of target genes involved in fatty acid oxidation and anti-inflammatory pathways.
References
The Enigmatic Presence of 9-Hydroxynonanoic Acid: A Technical Guide to Its Endogenous Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Hydroxynonanoic acid (9-HNA) is a nine-carbon omega-hydroxy fatty acid with emerging interest in various physiological and pathological processes. Despite its well-defined chemical structure, a comprehensive understanding of its endogenous levels, metabolic pathways, and signaling roles in mammalian tissues remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, state of knowledge regarding 9-HNA. It provides a framework for its quantitative analysis in biological matrices, outlines detailed experimental protocols, and presents hypothetical signaling pathways based on structurally related molecules. A significant knowledge gap exists in the published scientific literature concerning the physiological concentrations of 9-HNA in various tissues, a critical aspect for advancing research and development in this area. This document serves as a foundational resource, highlighting the current limitations and offering a roadmap for future investigations into the biological significance of this intriguing molecule.
Endogenous Levels of this compound: An Uncharted Landscape
A thorough review of the scientific literature reveals a notable scarcity of quantitative data on the endogenous levels of this compound (9-HNA) in mammalian tissues. While the presence of other omega-hydroxy fatty acids has been documented, specific concentrations for 9-HNA in tissues such as the brain, liver, adipose tissue, and others are not well-established. This significant knowledge gap presents a primary challenge and a key opportunity for foundational research in the field.
To facilitate future comparative studies, the following table is presented as a template for the systematic reporting of endogenous 9-HNA levels once such data becomes available.
Table 1: Endogenous Levels of this compound (9-HNA) in Mammalian Tissues (Illustrative Template)
| Tissue | Species | Condition | 9-HNA Concentration (ng/g tissue or pmol/mg tissue) | Analytical Method | Reference |
| Brain | e.g., Mus musculus | Healthy Control | Data Not Available | e.g., LC-MS/MS | |
| Liver | e.g., Rattus norvegicus | Healthy Control | Data Not Available | e.g., GC-MS | |
| Adipose Tissue (Visceral) | e.g., Homo sapiens | Healthy Control | Data Not Available | e.g., LC-MS/MS | |
| Adipose Tissue (Subcutaneous) | e.g., Homo sapiens | Healthy Control | Data Not Available | e.g., LC-MS/MS | |
| Plasma/Serum | e.g., Mus musculus | Healthy Control | Data Not Available | e.g., LC-MS/MS | |
| Kidney | e.g., Rattus norvegicus | Healthy Control | Data Not Available | e.g., GC-MS | |
| Heart | e.g., Mus musculus | Healthy Control | Data Not Available | e.g., LC-MS/MS |
Experimental Protocols for the Quantification of this compound
Accurate quantification of 9-HNA in complex biological matrices is paramount for elucidating its physiological and pathological roles. The two primary analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Below are detailed, generalized protocols for the extraction and analysis of 9-HNA from tissue samples. It is crucial to note that these protocols require optimization and validation for specific tissue types and experimental conditions.
General Tissue Homogenization and Lipid Extraction
This initial protocol is applicable for both subsequent GC-MS and LC-MS/MS analysis.
-
Tissue Collection and Preparation: Excise tissues of interest, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and weigh. Immediately snap-freeze in liquid nitrogen and store at -80°C until analysis.
-
Homogenization: To a pre-weighed, frozen tissue sample (e.g., 50-100 mg), add a known volume of ice-cold homogenization buffer (e.g., PBS containing protease and phosphatase inhibitors) and a suitable internal standard (e.g., deuterated 9-HNA). Homogenize the tissue using a bead beater or a Dounce homogenizer on ice until a uniform homogenate is achieved.
-
Lipid Extraction (Folch Method):
-
To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol (B129727). The final solvent to tissue ratio should be approximately 20:1 (v/v/w).
-
Vortex vigorously for 2-5 minutes and then agitate for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture, vortex again, and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Repeat the extraction of the upper aqueous phase with another volume of chloroform.
-
Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Protocol for GC-MS Analysis
GC-MS is a highly sensitive technique for volatile compounds. For non-volatile molecules like 9-HNA, a derivatization step is necessary to increase volatility.[2]
-
Saponification (Optional, for total fatty acid analysis): To the dried lipid extract, add a methanolic solution of NaOH or KOH and heat to release esterified 9-HNA. Neutralize the solution and proceed with extraction.
-
Extraction of Free Fatty Acids: Re-dissolve the dried lipid extract (or the saponified and neutralized sample) in a suitable solvent. Acidify the solution to approximately pH 3 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid group of 9-HNA. Perform a liquid-liquid extraction using a non-polar solvent such as ethyl acetate (B1210297) or diethyl ether.[1]
-
Derivatization: Evaporate the organic extract to complete dryness. Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters. Heat the reaction mixture as required (e.g., 60°C for 30 minutes).
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: An appropriate temperature gradient to separate 9-HNA from other fatty acids.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 9-HNA.
-
-
Protocol for LC-MS/MS Analysis
LC-MS/MS is well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.[2]
-
Sample Preparation:
-
Re-dissolve the dried lipid extract from the general extraction protocol in a suitable solvent compatible with the initial mobile phase (e.g., a mixture of methanol and water).
-
Centrifuge the reconstituted sample to pellet any insoluble material before injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both typically containing a small percentage of an acid modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[1]
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the deprotonated parent ion ([M-H]⁻) of 9-HNA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.
-
-
Potential Signaling Pathways and Biological Roles
While direct experimental evidence for the signaling roles of 9-HNA in mammalian systems is scarce, insights can be drawn from its structural relationship to other bioactive lipids, particularly its oxidized form, 9-oxononanoic acid (9-ONA), and the broader class of omega-hydroxy fatty acids.[3]
Hypothetical Signaling through Peroxisome Proliferator-Activated Receptors (PPARs)
Omega-hydroxy fatty acids are known to be involved in lipid metabolism, a process largely regulated by the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1] It is plausible that 9-HNA, or its metabolites, could act as ligands for PPARs, thereby influencing the expression of genes involved in fatty acid oxidation and lipid homeostasis.
Potential Metabolic Conversion and Downstream Effects
9-HNA can be a metabolic precursor to other bioactive molecules. For instance, its oxidation to 9-oxononanoic acid (9-ONA) is a plausible metabolic step. Research in rats has indicated that orally administered 9-ONA can decrease hepatic lipogenesis.[3] This effect is attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, and an increase in carnitine palmitoyltransferase activity, which is involved in fatty acid oxidation. Therefore, the biological effects of 9-HNA may be, in part, mediated by its conversion to 9-ONA.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the quantification of 9-HNA in tissue samples, from collection to data analysis.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of lipid metabolism and cellular signaling. However, the current understanding of its endogenous landscape in mammalian tissues is severely limited by the lack of quantitative data. This technical guide provides a foundational framework for researchers to begin to address this knowledge gap. The detailed analytical protocols, though requiring optimization, offer a starting point for the robust quantification of 9-HNA. Furthermore, the hypothesized signaling pathways provide a conceptual basis for future mechanistic studies.
Key future research directions should include:
-
Systematic Quantification: A concerted effort to quantify the endogenous levels of 9-HNA across a range of tissues, species, and physiological/pathological states is essential.
-
Metabolic Fate: Elucidating the metabolic pathways of 9-HNA, including its biosynthesis, conversion to other bioactive molecules like 9-ONA, and degradation, is crucial.
-
Receptor Identification: Unbiased screening for potential cellular receptors and binding partners of 9-HNA will be instrumental in defining its signaling roles.
-
In Vivo Studies: Animal models will be invaluable for investigating the physiological effects of 9-HNA administration and for understanding its role in metabolic diseases, inflammation, and other pathological conditions.
By addressing these fundamental questions, the scientific community can begin to unravel the true biological significance of this compound and its potential as a biomarker or therapeutic target.
References
Conversion of 9-Hydroxynonanoic Acid to 9-Oxononanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and enzymatic methodologies for the conversion of 9-hydroxynonanoic acid (9-HNA) to 9-oxononanoic acid. It includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows to support research and development in this area.
Introduction
9-Oxononanoic acid, a nine-carbon omega-oxo fatty acid, is a molecule of significant interest due to its biological activities, including its role in lipid metabolism and platelet aggregation.[1][2] It is a product of lipid peroxidation and is implicated in various physiological and pathological processes.[1] The conversion of its precursor, this compound (9-HNA), is a key step in both its chemical synthesis and potential biological pathways. This guide details established methods for this transformation.
Chemical Conversion of 9-HNA to 9-Oxononanoic Acid
The chemical oxidation of the primary alcohol group in 9-HNA to an aldehyde yields 9-oxononanoic acid. Two common and effective methods for this transformation are Jones oxidation and TEMPO-catalyzed oxidation.
Jones Oxidation
Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone (B3395972) to oxidize primary alcohols to carboxylic acids.[3] However, with careful control of the reaction conditions, it is possible to achieve a high yield of the intermediate aldehyde, 9-oxononanoic acid.
Experimental Protocol: Jones Oxidation of 9-HNA
-
Preparation of Jones Reagent (2.5 M): In a beaker, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water.[4] While cooling in an ice-water bath and stirring, slowly add 25 mL of concentrated sulfuric acid (H₂SO₄).[4] Maintain the temperature between 0 and 5°C during the addition.[4]
-
Oxidation Reaction:
-
Dissolve this compound in acetone in a flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise to the 9-HNA solution while maintaining the temperature below 20°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically rapid.[5]
-
Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color of the Cr(VI) reagent disappears and a green color persists.[4]
-
-
Work-up and Purification:
-
Remove the chromium salts by filtration.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous solution with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 9-oxononanoic acid.
-
Further purify the product by column chromatography on silica (B1680970) gel.
-
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the selective oxidation of primary alcohols to aldehydes in the presence of a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl).[6] This method is often preferred due to its milder reaction conditions and higher selectivity for aldehyde formation, minimizing over-oxidation to the carboxylic acid.[7]
Experimental Protocol: TEMPO-Catalyzed Oxidation of 9-HNA
-
Reaction Setup:
-
Dissolve this compound in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or acetonitrile.
-
Add a catalytic amount of TEMPO (e.g., 1 mol%) and a catalytic amount of sodium bromide (NaBr) (e.g., 10 mol%).
-
Prepare a buffered aqueous solution of sodium hypochlorite (NaOCl, commercial bleach), adjusting the pH to approximately 9 with sodium bicarbonate.
-
-
Oxidation Reaction:
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Add the buffered NaOCl solution dropwise to the vigorously stirred biphasic mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 9-oxononanoic acid by column chromatography.
-
Enzymatic Conversion of 9-HNA to 9-Oxononanoic Acid
The enzymatic conversion of 9-HNA to 9-oxononanoic acid offers a highly selective and environmentally benign alternative to chemical methods. This transformation is a key step in the omega-oxidation of fatty acids and has been utilized in multi-enzyme cascade reactions.[8][9] Alcohol dehydrogenases are the primary enzymes responsible for this oxidation.
Whole-Cell Biocatalysis
Recombinant microorganisms expressing alcohol/aldehyde dehydrogenases can be used as whole-cell biocatalysts for the conversion of 9-HNA.[10] This approach can be advantageous as it simplifies enzyme purification and allows for cofactor regeneration within the cell.[10]
Experimental Protocol: Whole-Cell Biotransformation of 9-HNA
-
Biocatalyst Preparation: Cultivate a recombinant microorganism (e.g., Corynebacterium glutamicum or E. coli) expressing a suitable alcohol dehydrogenase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris-HCl, pH 8.0).[11]
-
Biotransformation Reaction:
-
Resuspend the harvested cells in a reaction buffer to a specific cell density (e.g., 8 g dry cells/L).[12]
-
Add this compound to the cell suspension to the desired starting concentration (e.g., 10-20 mM).[12]
-
Incubate the reaction mixture at an optimal temperature (e.g., 35°C) with agitation.[12]
-
Monitor the conversion of 9-HNA and the formation of 9-oxononanoic acid over time using analytical techniques such as HPLC or GC-MS.
-
-
Product Isolation:
-
Separate the cells from the reaction mixture by centrifugation.
-
The supernatant containing 9-oxononanoic acid can be further purified by extraction and chromatography.
-
Multi-Enzyme One-Pot Synthesis from Linoleic Acid
A highly efficient method for producing 9-oxononanoic acid involves a multi-enzyme, one-pot cascade starting from linoleic acid.[13] This process utilizes a lipoxygenase (LOX) and a hydroperoxide lyase (HPL) in a successive reaction.[13] While the direct substrate is linoleic acid, this process demonstrates the enzymatic formation of 9-oxononanoic acid.
Experimental Protocol: One-Pot Enzymatic Synthesis from Linoleic Acid
-
Lipoxygenase (LOX) Reaction:
-
Prepare a buffered solution of linoleic acid (e.g., in a phosphate (B84403) buffer at a slightly basic pH).[10]
-
Add 9S-lipoxygenase (e.g., from Solanum tuberosum) to the reaction mixture.[10]
-
Incubate at the optimal temperature for the LOX (e.g., 25°C) with constant stirring and aeration to ensure an adequate supply of oxygen.[10]
-
Monitor the formation of the intermediate, 9S-hydroperoxyoctadecadienoic acid (9S-HPODE), using HPLC.[10]
-
-
Hydroperoxide Lyase (HPL) Reaction:
-
Reaction Termination and Product Extraction:
-
Promptly stop the reaction (e.g., by adding a quenching agent or by acidification).[10]
-
Extract the 9-oxononanoic acid from the aqueous reaction mixture using an organic solvent.
-
Purify the extracted product by column chromatography.
-
Quantitative Data
The efficiency of the conversion of 9-HNA to 9-oxononanoic acid varies depending on the chosen method. The following table summarizes the available quantitative data.
| Conversion Method | Substrate | Key Reagents/Enzymes | Reported Yield | Reference(s) |
| Jones Oxidation | Primary Alcohols | CrO₃, H₂SO₄, Acetone | Typically High | [5] |
| TEMPO-Catalyzed Oxidation | Primary Alcohols | TEMPO, NaOCl | Moderate to Excellent | [6] |
| Multi-Enzyme One-Pot Synthesis | Linoleic Acid | 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase | 73% | [13] |
| Whole-Cell Biotransformation | This compound | Recombinant C. glutamicum expressing alcohol/aldehyde dehydrogenases | 80% conversion in 8 hours (to azelaic acid) | [11] |
Mandatory Visualizations
Signaling Pathway of 9-Oxononanoic Acid in Platelet Aggregation
9-Oxononanoic acid is a known inducer of platelet aggregation through the activation of the arachidonate (B1239269) cascade.[1][14]
Caption: Signaling pathway of 9-oxononanoic acid-induced platelet aggregation.
Experimental Workflow for Chemical Synthesis of 9-Oxononanoic Acid
The following diagram illustrates a general workflow for the chemical synthesis of 9-oxononanoic acid from 9-HNA.
Caption: Workflow for chemical synthesis of 9-oxononanoic acid.
Experimental Workflow for Enzymatic Synthesis of 9-Oxononanoic Acid
This diagram outlines the key steps in the enzymatic synthesis of 9-oxononanoic acid.
Caption: Workflow for enzymatic synthesis of 9-oxononanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 9-Hydroxynonanoic Acid in the Synthesis of Azelaic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid, a dicarboxylic acid with significant applications in the pharmaceutical and polymer industries, is increasingly produced through sustainable biocatalytic and chemo-enzymatic routes. A key intermediate in many of these advanced synthetic pathways is 9-hydroxynonanoic acid. This technical guide provides an in-depth exploration of the relationship between this compound and the synthesis of azelaic acid. It details the enzymatic and chemical transformations involved, presents quantitative data from various synthetic strategies, and outlines detailed experimental protocols. Furthermore, this guide includes visualizations of the core synthetic pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Azelaic acid (nonanedioic acid) is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[1] Its utility spans from being an active ingredient in dermatological treatments for acne and rosacea to serving as a monomer for the production of biodegradable polymers, plasticizers, and lubricants.[2][3] Industrially, the production of azelaic acid has traditionally relied on the ozonolysis of oleic acid, a process that, while effective, presents environmental and safety challenges.
Modern synthetic chemistry is progressively shifting towards greener and more sustainable alternatives. In this context, chemo-enzymatic and whole-cell biocatalytic methods are gaining prominence for the synthesis of azelaic acid.[4] A central molecule in these innovative routes is this compound, which serves as a direct precursor to azelaic acid through an oxidation step. This guide focuses on the critical conversion of this compound to azelaic acid, providing a technical overview of the underlying chemistry, experimental procedures, and analytical considerations.
Synthetic Pathways from Oleic Acid to Azelaic Acid via this compound
The conversion of oleic acid, an abundant renewable feedstock, to azelaic acid often proceeds through a multi-step process where this compound is a key intermediate. These pathways leverage the reactivity of the double bond in oleic acid to introduce functional groups that can be subsequently oxidized.
Chemo-Enzymatic Synthesis
A common chemo-enzymatic approach involves the epoxidation of oleic acid, followed by hydrolysis to a diol, and subsequent oxidative cleavage. In some variations of this pathway, the intermediate 9,10-dihydroxystearic acid is cleaved to form 9-oxononanoic acid, which can then be reduced to this compound. A more direct route involves the enzymatic hydration of the double bond in oleic acid.
A notable chemo-enzymatic process involves the following conceptual steps:
-
Enzymatic Epoxidation: Oleic acid is treated with a lipase (B570770) in the presence of hydrogen peroxide to form 9,10-epoxystearic acid.[5]
-
Hydrolysis: The epoxide is then hydrolyzed, often with an acid catalyst, to yield 9,10-dihydroxystearic acid.[5]
-
Oxidative Cleavage & Reduction: The diol is oxidatively cleaved. Depending on the specific reagents and conditions, this can lead to the formation of 9-oxononanoic acid, which is then reduced to this compound.
-
Final Oxidation: this compound is oxidized to azelaic acid.[4]
Biocatalytic Synthesis using Whole-Cell Systems
Whole-cell biocatalysis offers a streamlined approach where multiple enzymatic steps are carried out within a single microbial host. Genetically engineered microorganisms, such as E. coli or Candida tropicalis, can be designed to express the necessary enzymes for the conversion of fatty acids to dicarboxylic acids.[6][7]
In a typical whole-cell biotransformation:
-
A suitable substrate, such as oleic acid or nonanoic acid, is fed to the microbial culture.[7]
-
The microorganism's enzymatic machinery, which may include hydratases, alcohol dehydrogenases, and aldehyde dehydrogenases, sequentially converts the substrate.[6]
-
This compound is formed as an intermediate within the cell.
-
This intermediate is then further oxidized by alcohol and aldehyde dehydrogenases to yield the final product, azelaic acid.[6]
// Nodes Oleic_Acid [label="Oleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxystearic_Acid [label="9,10-Epoxystearic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroxystearic_Acid [label="9,10-Dihydroxystearic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxononanoic_Acid [label="9-Oxononanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxynonanoic_Acid [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azelaic_Acid [label="Azelaic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Oleic_Acid -> Epoxystearic_Acid [label="Enzymatic\nEpoxidation"]; Epoxystearic_Acid -> Dihydroxystearic_Acid [label="Hydrolysis"]; Dihydroxystearic_Acid -> Oxononanoic_Acid [label="Oxidative\nCleavage"]; Oxononanoic_Acid -> Hydroxynonanoic_Acid [label="Reduction"]; Hydroxynonanoic_Acid -> Azelaic_Acid [label="Oxidation", color="#EA4335", fontcolor="#202124"]; } }
Quantitative Data Presentation
The efficiency of converting this compound to azelaic acid can vary significantly based on the chosen synthetic route and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Biotransformation of this compound to Azelaic Acid by Recombinant C. glutamicum[7]
| Initial this compound (mM) | Final Azelaic Acid (mM) | Molar Yield (%) | Reaction Time (h) |
| 10 | ~9.5 | ~95 | 8 |
| 20 | ~16 | ~80 | 8 |
Table 2: Chemo-Enzymatic Synthesis of Azelaic Acid from Oleic Acid[5]
| Step | Intermediate/Product | Yield (%) |
| 1 | 9,10-Dihydroxystearic Acid | - |
| 2 | This compound | - |
| 3 | Azelaic Acid (overall from oleic acid) | 58 |
Table 3: Oxidative Cleavage of Oleic Acid with H₂O₂/H₂WO₄[9]
| Substrate Molar Ratio (H₂O₂/OA) | Catalyst Conc. (% w/w OA) | Temperature (°C) | Oleic Acid Conversion (%) | Azelaic Acid Yield (%) |
| 4:1 | 1.5 | 70 | 99.11 | 44.54 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of azelaic acid from this compound.
Protocol for Biotransformation of this compound using Recombinant C. glutamicum
This protocol is based on the methodology described for the whole-cell biosynthesis of 1,9-nonanedioic acid (azelaic acid).[6]
1. Microorganism and Culture Conditions:
-
Use a recombinant strain of Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases.
-
Grow the cells in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics for plasmid maintenance at 30°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches the mid-log phase.
-
Induce enzyme expression with an appropriate inducer (e.g., IPTG) and continue cultivation for a specified period (e.g., 12 hours).
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
2. Whole-Cell Biotransformation:
-
Resuspend the harvested cells in the reaction buffer to a specific concentration (e.g., 8 g dry cells/L).
-
Add this compound to the cell suspension to the desired starting concentration (e.g., 10 mM or 20 mM).
-
A surfactant like Tween 80 (e.g., 0.5 g/L) can be included to enhance substrate availability.
-
Incubate the reaction mixture at an optimal temperature (e.g., 35°C) with agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals.
3. Sample Analysis:
-
Centrifuge the samples to remove the cells.
-
Analyze the supernatant for the concentrations of this compound and azelaic acid using HPLC or GC-MS after derivatization.[8]
// Nodes Culture [label="Culture Recombinant\nC. glutamicum", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induce Enzyme\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest and Wash\nCells", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Set up Biotransformation\nReaction", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate with\nAgitation", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Periodic\nSampling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="HPLC or GC-MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Culture -> Induction; Induction -> Harvest; Harvest -> Reaction; Reaction -> Incubation; Incubation -> Sampling; Sampling -> Analysis; } }
Protocol for Chemical Oxidation of this compound to Azelaic Acid
This protocol is a generalized procedure based on the oxidation of terminal alcohols to carboxylic acids.[4]
1. Reaction Setup:
-
Dissolve this compound in a suitable solvent system (e.g., aqueous acetonitrile).
-
Add the oxidizing agent, such as sodium chlorite (B76162) (NaClO₂), in a stoichiometric excess (e.g., 1.2 equivalents).
-
Introduce a catalytic system, for example, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) (e.g., 4 mol%) and sodium hypochlorite (B82951) (NaOCl) (e.g., 2 mol%).
2. Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Acidify the mixture to a low pH (e.g., pH 2) with a dilute acid like HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude azelaic acid.
-
Further purification can be achieved by recrystallization from hot water.
Analytical Methods for Quantification
Accurate quantification of this compound and azelaic acid is crucial for monitoring reaction kinetics and determining yields.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of fatty acids.[9]
-
Derivatization: Due to their low volatility, both this compound and azelaic acid require derivatization prior to GC-MS analysis. A common method is silylation to form trimethylsilyl (B98337) (TMS) esters.[8]
-
Instrumentation: A typical setup includes a non-polar capillary column (e.g., DB-5ms) and an electron ionization (EI) source for mass spectrometry.[8]
-
Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations and often an internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of these compounds, particularly for in-process monitoring.[10]
-
Stationary Phase: A reverse-phase column, such as a C18 column, is commonly used.[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate at pH 3.5) and an organic solvent like acetonitrile.[10]
-
Detection: Since azelaic acid lacks a strong chromophore, UV detection at a low wavelength (e.g., 206-210 nm) is employed.[10][11]
-
Quantification: Similar to GC-MS, quantification is based on a calibration curve generated from authentic standards.
Biological Significance and Future Perspectives
While the primary focus of this guide is on the chemical synthesis, it is worth noting the biological context of these molecules. Azelaic acid is known for its antimicrobial, anti-inflammatory, and anti-keratinizing properties, which are the basis for its use in dermatology.[3] The biological role of this compound is less understood, but as a fatty acid metabolite, it may have signaling functions that are yet to be discovered.[12]
The development of efficient and sustainable methods for azelaic acid production is of significant commercial and environmental interest. Future research will likely focus on:
-
Enzyme Engineering: Improving the catalytic efficiency and stability of the enzymes involved in the biocatalytic pathways.
-
Metabolic Engineering: Optimizing microbial strains for higher yields and productivity of azelaic acid.
-
Process Optimization: Developing more efficient downstream processing and purification strategies.
Conclusion
This compound is a critical intermediate in the modern, sustainable synthesis of azelaic acid. The transition from traditional chemical methods to chemo-enzymatic and biocatalytic processes highlights the importance of understanding the individual steps in these complex transformations. This guide has provided a comprehensive overview of the synthesis of azelaic acid from this compound, including quantitative data, detailed experimental protocols, and analytical methodologies. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijsat.org [ijsat.org]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of 9-Hydroxynonanoic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid of interest in various research fields, including its potential as a biomarker and its role in biological processes.[1][2] Accurate quantification of 9-HNA in complex biological matrices is essential for understanding its physiological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile compounds.[3][4] However, due to its polar carboxylic acid and hydroxyl groups, 9-HNA is non-volatile.[1][5] Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[4][5] This application note provides a detailed protocol for the extraction, derivatization, and quantification of 9-HNA from plasma using GC-MS.
Principle of the Method
The method involves a liquid-liquid extraction (LLE) of 9-HNA from a plasma sample, followed by a chemical derivatization step (silylation) to increase its volatility. The derivatized 9-HNA is then separated from other matrix components using a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by using an internal standard (e.g., deuterated 9-HNA) and generating a calibration curve with known concentrations of a 9-HNA standard. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
This compound (9-HNA) standard
-
Deuterated 9-HNA (or other suitable internal standard)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Pyridine (B92270) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Hexane (GC grade)
-
Hydrochloric acid (HCl), 1 M
-
Nitrogen gas, high purity
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes (15 mL)
-
Autosampler vials with inserts (2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
-
Evaporation system (e.g., nitrogen evaporator)
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
-
Spiking: To 100 µL of plasma in a glass centrifuge tube, add a known amount of the internal standard (e.g., deuterated 9-HNA).[5]
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample.[5]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean glass tube.[5]
-
Acidification: Acidify the supernatant to approximately pH 3 by adding 1 M HCl. This ensures that the carboxylic acid group of 9-HNA is protonated.[5]
-
Extraction: Add 1 mL of ethyl acetate to the acidified supernatant.[5]
-
Mixing: Vortex the tube for 2 minutes to facilitate the extraction of 9-HNA into the organic layer.[4]
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[4]
-
Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 7-10) on the remaining aqueous layer to maximize recovery, and combine the organic extracts.[1][5]
-
Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.[4][5]
Derivatization: Silylation
-
Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[1][5] Pyridine acts as a catalyst and solvent.
-
Reaction: Tightly cap the vial and heat it at 60°C for 30-60 minutes to convert the hydroxyl and carboxyl groups of 9-HNA to their trimethylsilyl (B98337) (TMS) esters.[5][6]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.[5]
-
Final Step (Optional): The excess derivatizing agent can be evaporated under nitrogen and the residue reconstituted in 50-100 µL of hexane.[4]
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Analysis: The analysis is performed according to the parameters outlined in Table 2. The mass spectrometer monitors for characteristic ions of the derivatized 9-HNA and the internal standard.
Data Presentation
Quantitative performance of the method should be validated by assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. Table 1 summarizes typical performance data for the analysis of omega-hydroxy fatty acids using GC-MS.
Table 1: Typical GC-MS Method Performance [4][5]
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Accuracy (% Bias) | Within ± 20% |
| Precision (% RSD) | < 20% |
| Recovery | > 70% |
Note: These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
The instrumental parameters for the GC-MS system must be optimized for the analysis of the derivatized 9-HNA. Table 2 provides a set of recommended starting parameters.
Table 2: Example GC-MS Instrumental Parameters [1][5][6]
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100°C, hold for 1 min; Ramp: 10°C/min to 280°C; Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| MS Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-550) |
Visualizations
The overall experimental procedure for the quantification of 9-HNA by GC-MS is summarized in the following workflow diagram.
Caption: Experimental workflow for 9-HNA quantification by GC-MS.
References
Application Note: Quantitative Analysis of 9-Hydroxynonanoic Acid in Human Plasma by LC-MS/MS
Introduction
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid of emerging interest in various physiological and pathological processes. Accurate and sensitive quantification of 9-HNA in biological matrices is crucial for understanding its roles as a potential biomarker and its involvement in cellular signaling pathways. This application note provides a detailed protocol for the sensitive and selective quantification of 9-HNA in human plasma using a robust LC-MS/MS method. The methodology described herein is intended for researchers, scientists, and drug development professionals.
Signaling Pathway Involvement
This compound, as a long-chain fatty acid, is a potential ligand for G-protein coupled receptors (GPCRs), such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[1][2] Activation of GPR120 by fatty acids can trigger downstream signaling cascades that influence a variety of cellular processes, including inflammation, insulin (B600854) sensitivity, and energy metabolism.[3][4] The binding of 9-HNA to GPR120 is thought to activate Gαq/11, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), modulating various cellular responses.[1]
Experimental Protocols
Method Overview
This method employs a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by reversed-phase liquid chromatography (LC) separation and detection by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode. A deuterated internal standard is utilized to ensure accuracy and precision.
Materials and Reagents
-
This compound (9-HNA) analytical standard
-
This compound-d4 (9-HNA-d4) or other suitable deuterated fatty acid internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Human plasma (sourced ethically)
Sample Preparation Protocol
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 9-HNA-d4 in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Acidification: Add 10 µL of 1% formic acid in water to the supernatant.[2]
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 3,000 x g for 5 minutes.[2]
-
Organic Phase Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions (Estimated)
Note: These are estimated m/z values based on the structure of 9-HNA and common fragmentation patterns of fatty acids. It is crucial to optimize these transitions on the specific instrument being used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |
| 9-HNA | 173.1 [M-H]⁻ | To be optimized (e.g., 155.1 from water loss) | To be optimized | To be optimized |
| 9-HNA-d4 (IS) | 177.1 [M-H]⁻ | To be optimized (e.g., 159.1 from water loss) | To be optimized | To be optimized |
Method Validation Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method for 9-HNA analysis. These values are representative and should be established for each specific laboratory and application.[2]
| Parameter | Result |
| Linearity (R²) | ≥ 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner. Below is an example of how to structure a results table for a set of samples.
Table 1: Quantification of 9-HNA in Human Plasma Samples
| Sample ID | 9-HNA Peak Area | IS Peak Area | Peak Area Ratio (9-HNA/IS) | Concentration (ng/mL) |
| Blank | < LOD | 150,000 | N/A | < LOQ |
| QC Low (5 ng/mL) | 25,500 | 152,000 | 0.168 | 5.1 |
| QC Mid (100 ng/mL) | 510,000 | 148,000 | 3.45 | 102.3 |
| QC High (800 ng/mL) | 4,050,000 | 151,000 | 26.82 | 798.5 |
| Sample 1 | 78,000 | 149,500 | 0.522 | 15.5 |
| Sample 2 | 125,000 | 153,200 | 0.816 | 24.2 |
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for researchers in various scientific and drug development fields. The provided method parameters and validation data serve as a strong foundation for implementing this assay, with the understanding that instrument-specific optimization of MRM transitions is essential for achieving optimal performance.
References
Application Notes and Protocols for 9-Hydroxy-Nonanoic Acid (9-HNA) Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxy-nonanoic acid (9-HNA) is an omega-hydroxy fatty acid of growing interest in various physiological and pathological processes. Accurate and reliable quantification of 9-HNA in biological matrices such as plasma is crucial for understanding its biological role and potential as a biomarker. These application notes provide detailed protocols for the sample preparation of 9-HNA from plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies described herein focus on robust and reproducible extraction techniques, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), to ensure high recovery and minimize matrix effects.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of 9-HNA and other omega-hydroxy fatty acids in plasma. These values are illustrative and may vary depending on the specific instrumentation, methodology, and sample matrix.[1] Method validation is essential for specific applications.
Table 1: Typical LC-MS/MS Method Performance for 9-HNA in Plasma [1][2]
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Table 2: Typical GC-MS Method Performance for 9-HNA in Plasma (with derivatization) [1][2]
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Range | 5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Bias) | Within ± 20% |
| Precision (% RSD) | < 20% |
| Recovery | > 80% |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for 9-HNA analysis and a potential signaling pathway.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is a common method for extracting 9-HNA from plasma, involving protein precipitation followed by liquid-liquid extraction.[2]
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated 9-HNA)
-
Ice-cold acetonitrile (B52724)
-
1% Formic acid in water
-
Ethyl acetate (B1210297)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and refrigerated)
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Spiking: To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[2]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[2]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Acidification: Acidify the supernatant by adding 10 µL of 1% formic acid.[2] This ensures that 9-HNA is in its protonated form, enhancing its extraction into the organic solvent.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the acidified supernatant.[2]
-
Vortexing for Extraction: Vortex the mixture for 2 minutes to ensure intimate contact between the aqueous and organic phases.[2]
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.[2][3]
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) containing 9-HNA to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for 9-HNA Analysis
This protocol provides an alternative to LLE and can offer cleaner extracts. It is based on a general procedure for extracting acidic compounds from plasma.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated 9-HNA)
-
Phosphoric acid or Formic acid for pH adjustment
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol
-
Deionized water
-
5-10% Methanol in water (Wash solution)
-
Nitrogen evaporator
-
LC-MS/MS or GC-MS system
Procedure:
-
Sample Pre-treatment: To a volume of plasma, add the internal standard. Adjust the pH of the sample to be at least 2 pH units below the pKa of 9-HNA (~4.8), for instance, to a pH of approximately 2.8, using a suitable acid. This ensures the analyte is in its neutral, protonated form for better retention on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent mixture, such as 5-10% methanol in water. This step removes polar impurities while 9-HNA remains bound to the sorbent.
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the 9-HNA from the cartridge using 1-2 column volumes of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution/Derivatization:
-
For LC-MS/MS: Reconstitute the residue in a suitable mobile phase.
-
For GC-MS: Proceed with derivatization (e.g., silylation) to increase the volatility of 9-HNA. A common method is to add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine, then heat at 60°C for 30 minutes.
-
-
Analysis: The sample is now ready for injection and analysis.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the extraction and subsequent analysis of 9-HNA from plasma. The choice between LLE and SPE will depend on the specific requirements of the study, including sample throughput, desired extract cleanliness, and available equipment. For both methods, the use of a stable isotope-labeled internal standard is highly recommended to ensure accurate and precise quantification. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain high-quality data for their investigations into the role of 9-HNA in health and disease.
References
Application Notes and Protocols for the Derivatization of 9-Hydroxynonanoic Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid of growing interest in various research fields due to its potential as a biomarker and its role in cellular signaling. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of 9-HNA. However, due to the presence of both a polar carboxylic acid and a hydroxyl group, 9-HNA is non-volatile and requires a derivatization step to increase its volatility and thermal stability for successful GC analysis.[1] This document provides detailed application notes and protocols for two common derivatization methods: silylation and a two-step esterification followed by silylation.
Derivatization Strategies for this compound
The primary goal of derivatization is to replace the active hydrogens on the carboxylic acid and hydroxyl groups with less polar functional groups. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. The two most common approaches for derivatizing compounds with both acid and hydroxyl functionalities like 9-HNA are silylation and esterification/acylation.[1]
-
Silylation: This is a one-step reaction where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS), replaces the active hydrogens on both the carboxylic acid and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This method is generally quick and effective.
-
Esterification followed by Silylation: This is a two-step process. First, the carboxylic acid group is converted to a methyl ester (a fatty acid methyl ester, or FAME) using a reagent like boron trifluoride in methanol (B129727) (BF3-Methanol). In the second step, the hydroxyl group is derivatized using a silylating reagent. This method can be more robust and the resulting FAMEs are often very stable.[2]
Experimental Protocols
Protocol 1: One-Step Silylation
This protocol describes the derivatization of 9-HNA using BSTFA with 1% TMCS.
Materials:
-
Dried 9-HNA extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract containing 9-HNA is completely dry. Water can quench the derivatization reaction.[1]
-
Reagent Addition: To the dried extract in a GC vial, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[1] Pyridine acts as a catalyst and helps to dissolve the analyte.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Esterification and Silylation
This protocol describes the formation of a fatty acid methyl ester (FAME) followed by silylation of the hydroxyl group.
Materials:
-
Dried 9-HNA extract
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
Step 1: Esterification
-
Reagent Addition: To the dried 9-HNA extract in a reaction vial, add 50 µL of 14% BF3-Methanol.[3]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3]
-
Extraction: After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex and allow the layers to separate.[3]
-
Sample Collection: Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous Na2SO4. Repeat the hexane extraction twice more and combine the extracts.[3]
-
Drying: Evaporate the hexane under a gentle stream of nitrogen to obtain the this compound methyl ester.
Step 2: Silylation
-
Reagent Addition: To the dried methyl ester, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of hydroxy fatty acids using GC-MS with the described derivatization methods. These values can serve as a benchmark for method development and validation.
| Parameter | Silylation (TMS Derivative) | Esterification + Silylation (FAME-TMS Derivative) |
| Linear Range | 0.5 - 100 µg/mL | 13.4 - 134 µg/mL (for 10-HDAA) |
| Correlation Coefficient (r²) | > 0.995 | Not explicitly stated for 9-HNA, but typically >0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL (expected for similar fatty acids) | Not explicitly stated for 9-HNA |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL (expected for similar fatty acids) | Not explicitly stated for 9-HNA |
| Recovery | 85 - 115% (expected for similar fatty acids) | Not explicitly stated for 9-HNA |
Note: The data for the Esterification + Silylation method is based on the analysis of 10-hydroxydecanoic acid (10-HDAA) and serves as a representative example.[4] Performance for 9-HNA may vary.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be optimized for the analysis of derivatized 9-HNA.
| Parameter | Setting |
| GC Column | Non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injection Mode | 1 µL in splitless mode[1] |
| Inlet Temperature | 250°C[1] |
| Oven Program | Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[1] |
| Carrier Gas | Helium at a constant flow rate |
| MS Parameters | Electron ionization (EI) at 70 eV[1] |
| Scan Range | m/z 50-550 or Selected Ion Monitoring (SIM) for target ions[1] |
Visualizations
Caption: Comparative workflows for 9-HNA derivatization.
Caption: Overall logical workflow for 9-HNA analysis.
References
Solid-Phase Extraction Protocol for 9-Hydroxynonanoic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid of significant interest in biomedical research and biodegradable polymer development. Accurate quantification of 9-HNA in complex biological matrices such as plasma, serum, or urine is essential for understanding its physiological roles and potential as a biomarker. Solid-phase extraction (SPE) is a robust and efficient technique for the selective isolation and concentration of 9-HNA from these matrices prior to downstream analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the solid-phase extraction of 9-HNA using a reversed-phase C18 sorbent.
Principle of Reversed-Phase SPE for 9-HNA
Reversed-phase SPE utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. 9-HNA, being a relatively nonpolar molecule, is retained on the hydrophobic C18 sorbent while more polar impurities are washed away. The pKa of the carboxylic acid group of 9-HNA is approximately 4.8.[1] Therefore, adjusting the sample pH to be at least two units below this pKa ensures that the molecule is in its neutral, protonated form, which enhances its retention on the reversed-phase sorbent.[1] The retained 9-HNA is then eluted with a nonpolar organic solvent.
Data Presentation
The following table summarizes typical performance data for the SPE of medium-to-long-chain fatty acids using a C18-based sorbent. Actual results for 9-HNA may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Value |
| Recovery | 85 - 105% |
| Precision (RSD) | < 15% |
| Limit of Quantification (LOQ) | 0.05 - 1 µg/L |
| Linearity (R²) | > 0.99 |
Note: This data is representative and should be validated for specific applications.
Experimental Protocol: Reversed-Phase SPE for 9-HNA
This protocol is designed for the extraction of 9-HNA from biological fluids like plasma or serum.
Materials and Reagents:
-
C18 SPE Cartridges (e.g., 100 mg/3 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid or Hydrochloric Acid (for pH adjustment)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Protocol Steps:
-
Sample Pre-treatment:
-
For 100 µL of plasma or serum, add 400 µL of cold (4°C) methanol or acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new clean tube.
-
Acidify the supernatant to a pH of approximately 2.8 by adding formic acid or HCl. This ensures that 9-HNA is in its neutral, protonated form for optimal retention.[1]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of water (adjusted to the same pH as the sample) through the sorbent.
-
Crucially, do not allow the sorbent bed to go dry after this step. [1]
-
-
Sample Loading:
-
Load the pre-treated and acidified sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, controlled flow rate of approximately 1-2 mL/min.[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 5-10% methanol in water to remove less hydrophobic interferences, while 9-HNA remains bound to the sorbent.[1]
-
-
Elution:
-
Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solution.
-
Elute the 9-HNA with 1 mL of acetonitrile or a suitable nonpolar solvent.[2]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis) for subsequent analysis.[3]
-
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of 9-HNA.
References
Application Notes & Protocols: Synthesis of Biodegradable Polyesters from 9-Hydroxynonanoic Acid (9-HNA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-Hydroxynonanoic acid (9-HNA) is a versatile bio-based, A-B type monomer gaining significant attention for the synthesis of biodegradable polyesters, specifically poly(9-hydroxynonanoate), which belongs to the polyhydroxyalkanoate (PHA) family.[1] Derived from renewable resources like vegetable oils, 9-HNA provides a sustainable alternative to petroleum-based monomers.[2][3] The resulting polyesters exhibit favorable properties for various applications, including biodegradable plastics, coatings, and advanced drug delivery systems, owing to their biocompatibility and biodegradability.[3][4][5] This document provides detailed protocols for the synthesis of these polyesters and summarizes their key properties.
Part 1: Monomer Synthesis
The most common precursor for 9-HNA is methyl oleate (B1233923), which is abundant in vegetable oils. The synthesis involves the oxidative cleavage of the double bond in methyl oleate via ozonolysis, followed by a reductive work-up to yield methyl 9-hydroxynonanoate (M9H).[2] The subsequent hydrolysis of the methyl ester yields 9-HNA.
References
Application Notes and Protocols: 9-Hydroxynonanoic Acid as a Monomer for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is a nine-carbon ω-hydroxy fatty acid that serves as a valuable monomer for the synthesis of biodegradable polyesters.[1] Its bifunctional nature, possessing both a terminal hydroxyl and a carboxylic acid group, allows for direct polycondensation to form poly(this compound), a promising aliphatic polyester (B1180765) for various applications, including in the development of sustainable plastics, coatings, and advanced drug delivery systems.[2] The polymer's biodegradability is attributed to the susceptibility of its ester linkages to enzymatic hydrolysis.[3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(this compound) and its formulation into nanoparticles for potential drug delivery applications.
Data Presentation
The physical and thermal properties of poly(this compound) are crucial for determining its suitability for specific applications. These properties can vary depending on the polymerization method and the resulting molecular weight of the polymer.
| Property | Typical Value |
| Molecular Weight (Mn, g/mol ) | > 40,000 |
| Polydispersity Index (PDI) | Not Reported |
| Melting Point (Tm, °C) | 53-54 |
| Glass Transition Temp (Tg, °C) | Not Reported |
| Appearance | White to yellow solid |
| Solubility | Slightly soluble in Chloroform (B151607) and Methanol (B129727) |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Poly(this compound) via Polycondensation
This protocol describes the synthesis of poly(this compound) using a lipase (B570770) catalyst, which offers a green and mild alternative to chemical polymerization.
Materials:
-
This compound (monomer)
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Toluene, anhydrous
-
Methanol, cold
-
Chloroform
-
Nitrogen gas supply
-
High vacuum pump
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and distillation outlet
Procedure:
-
Reactor Setup: A clean, dry reaction vessel is charged with this compound and immobilized lipase (typically 5-10% w/w of the monomer).
-
Inert Atmosphere: The vessel is purged with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Polymerization: The reaction mixture is heated to a temperature between 60-80°C under a slow stream of nitrogen while stirring. The reaction is allowed to proceed for 24-72 hours.
-
High Vacuum Stage: As the viscosity of the reaction mixture increases, a high vacuum is applied to facilitate the removal of water, the condensation byproduct, thereby driving the equilibrium towards polymer formation and increasing the molecular weight.
-
Isolation and Purification: After the desired reaction time, the reaction is cooled to room temperature. The resulting polymer is dissolved in a minimal amount of chloroform.
-
Precipitation: The polymer solution is then slowly added to a large volume of cold methanol with vigorous stirring to precipitate the purified poly(this compound).
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization of Poly(this compound)
This protocol outlines the standard techniques for characterizing the synthesized polymer.
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for polyester analysis (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF) or chloroform at a flow rate of 1 mL/min.
-
Sample Preparation: Dissolve a small amount of the polymer in the mobile phase (approximately 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Calibration: Use polystyrene standards to generate a calibration curve for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 100°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to below its expected glass transition temperature (e.g., -50°C) at a rate of 10°C/min.
-
Perform a second heating scan at 10°C/min to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
TGA Analysis:
-
Accurately weigh 10-15 mg of the polymer into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability and decomposition temperature of the polymer.
-
Protocol 3: Preparation of Poly(this compound) Nanoparticles for Drug Delivery
This protocol describes the formulation of drug-loaded nanoparticles using the nanoprecipitation method, a simple and reproducible technique.
Materials:
-
Poly(this compound)
-
Hydrophobic drug of interest
-
Acetone (or other suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of poly(this compound) and the hydrophobic drug in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The nanoparticles will form instantaneously as the organic solvent diffuses into the aqueous phase, leading to the precipitation of the polymer and encapsulation of the drug.
-
Solvent Evaporation: Continue stirring for several hours at room temperature to allow for the complete evaporation of the acetone. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) should be added before freezing.
Protocol 4: In Vitro Drug Release Study
This protocol details a method to evaluate the release of the encapsulated drug from the nanoparticles over time.
Materials:
-
Drug-loaded poly(this compound) nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to pass through)
-
Incubator shaker set at 37°C
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS.
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal it.
-
Release Study: Place the dialysis bag in a larger container with a known volume of PBS (the release medium). The container should be placed in an incubator shaker at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a pre-validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualizations
Caption: Workflow for the synthesis and characterization of poly(this compound).
References
Protocol for Liquid-Liquid Extraction of 9-Hydroxynonanoic Acid (9-HNA)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is a nine-carbon ω-hydroxy fatty acid with emerging interest in various research and development fields. Its bifunctional nature, containing both a hydroxyl and a carboxylic acid group, makes it a subject of investigation for its potential biological activities and as a monomer for biodegradable polymers.[1] Accurate and efficient extraction of 9-HNA from complex biological matrices or crude reaction mixtures is paramount for its quantification, characterization, and further downstream applications. Liquid-liquid extraction (LLE) is a robust and widely applicable method for the purification and concentration of 9-HNA. This document provides detailed protocols for the LLE of 9-HNA from both biological fluids and crude synthetic mixtures, along with relevant technical information to guide researchers.
Principles of Liquid-Liquid Extraction for 9-HNA
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The amphiphilic nature of 9-HNA, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail, can present challenges such as emulsion formation.[2] Therefore, careful control of the aqueous phase pH is critical for efficient extraction. By acidifying the aqueous phase to a pH below the pKa of the carboxylic acid group (pKa ≈ 4.8), the carboxyl group becomes protonated (-COOH), rendering the molecule less polar and more soluble in an organic solvent.[2]
Data Presentation
Table 1: Solvent Selection for 9-HNA Extraction
| Organic Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
| Ethyl Acetate (B1210297) | 4.4 | 77.1 | Good solvency for a wide range of organic compounds, low toxicity.[3] |
| Diethyl Ether | 2.8 | 34.6 | Good solvency for a broad range of organic compounds, highly volatile.[3] |
| Dichloromethane (DCM) | 3.1 | 39.6 | Excellent solubility for non-polar compounds.[3] |
| Chloroform:Methanol (B129727) (2:1, v/v) | - | - | A common mixture for extracting lipids from biological samples. |
Table 2: Performance Metrics for 9-HNA Purification Methods
| Purification Method | Purity Achieved | Typical Recovery | Scale | Key Advantages |
| Liquid-Liquid Extraction | Moderate to High | 80-95% | Small to Large | Effective for removing impurities with significantly different polarities.[4] |
| Silica Gel Column Chromatography | High to Very High | 60-90% | Small to Medium | Excellent for separating compounds with similar polarities. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 9-HNA from Biological Fluids (e.g., Plasma, Serum)
This protocol is designed for the extraction of 9-HNA from biological fluids for subsequent analysis by methods such as LC-MS/MS or GC-MS.
Materials:
-
Biological sample (e.g., 100 µL of plasma or serum)
-
Ice-cold protein precipitation solvent (e.g., methanol or acetonitrile)
-
Organic extraction solvent (e.g., ethyl acetate)
-
1% Formic acid in water
-
Internal standard (e.g., deuterated 9-HNA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: a. To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of internal standard. b. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[5] c. Vortex the mixture vigorously for 1 minute.[5] d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5] e. Carefully transfer the supernatant to a new clean tube.[5]
-
Acidification: a. Acidify the supernatant by adding 10 µL of 1% formic acid to adjust the pH to approximately 3-4.[4][5] This step is crucial to protonate the carboxylic acid group of 9-HNA.
-
Liquid-Liquid Extraction: a. Add 500 µL of ethyl acetate to the acidified supernatant.[5] b. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the two phases.[5] c. Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.[5] d. Carefully transfer the upper organic layer containing 9-HNA to a new clean tube.[5]
-
Drying and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[5] b. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS/MS).[5]
Protocol 2: Purification of Crude 9-HNA using Liquid-Liquid Extraction
This protocol is suitable for purifying 9-HNA from a crude reaction mixture containing non-polar impurities.
Materials:
-
Crude 9-HNA
-
Organic solvent in which impurities are soluble (e.g., diethyl ether or ethyl acetate)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
pH indicator paper or pH meter
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator or other solvent evaporation system
Procedure:
-
Dissolution: a. Dissolve the crude 9-HNA in a suitable organic solvent like diethyl ether or ethyl acetate.[4]
-
Basification and Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1 M sodium hydroxide solution to the separatory funnel.[4] c. Stopper the funnel and shake gently, periodically venting to release any pressure. The deprotonated 9-HNA (9-hydroxynonanoate salt) will be extracted into the aqueous layer.[4] d. Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Washing: a. Add a fresh portion of the organic solvent to the collected aqueous layer in the separatory funnel, shake, and separate to remove any residual non-polar impurities.
-
Acidification and Back-Extraction: a. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl while stirring.[2] b. Add a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate) to the acidified aqueous solution in the separatory funnel. c. Shake the funnel to extract the protonated 9-HNA into the organic layer.[4] d. Separate and collect the organic layer.
-
Drying and Evaporation: a. Dry the collected organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] b. Filter to remove the drying agent. c. Evaporate the solvent under reduced pressure to yield the purified 9-HNA.[4]
Mandatory Visualizations
Experimental Workflow for LLE of 9-HNA from Biological Fluids
Caption: Workflow for the liquid-liquid extraction of 9-HNA from biological samples.
Hypothesized Signaling Pathway of 9-HNA
While the biological roles of 9-HNA are still under extensive investigation, it is hypothesized to interact with fatty acid-sensing receptors such as G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptors (PPARs), based on the activities of structurally similar lipids.[6]
Caption: Hypothesized signaling pathways for 9-HNA via GPR40 and PPARγ activation.
References
Application Notes and Protocols for the Quantification of 9-Hydroxynonanoic Acid using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid of increasing interest in various physiological and pathological research areas. Its accurate quantification in biological matrices is crucial for understanding its biological role, identifying it as a potential biomarker, and for applications in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for the analysis of 9-HNA.[1][2] This document provides a detailed protocol for the quantification of 9-HNA in biological samples using this technique.
Quantitative Data: MRM Transitions for this compound
The successful quantification of 9-HNA by LC-MS/MS relies on the careful selection and optimization of MRM transitions. The analysis is typically performed in negative electrospray ionization (ESI) mode, where the precursor ion is the deprotonated molecule [M-H]⁻.[1][2] The exact product ions and optimal collision energies should be determined empirically by infusing a standard solution of 9-HNA into the mass spectrometer. However, based on the common fragmentation patterns of hydroxy fatty acids, which often involve the loss of water (H₂O) and the carboxyl group (COO), the following transitions can be proposed as a starting point for method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier (Proposed) | Product Ion (m/z) - Qualifier (Proposed) | Collision Energy (eV) (Starting Point) |
| This compound | 173.1 | 155.1 [M-H-H₂O]⁻ | 111.1 [M-H-H₂O-CO₂]⁻ | 10 - 20 |
| Deuterated 9-HNA (Internal Standard) | Analyte specific | Analyte specific | Analyte specific | 10 - 20 |
Note: The provided MRM transitions and collision energies are suggestions based on typical fragmentation and require optimization on the specific mass spectrometer being used.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma
This protocol describes the extraction of 9-HNA from a plasma sample.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., deuterated 9-HNA)
-
Ice-cold acetonitrile
-
1% Formic acid in water
-
Ethyl acetate (B1210297)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new clean tube.
-
Acidify the supernatant by adding 10 µL of 1% formic acid.[1]
-
Add 500 µL of ethyl acetate to the tube, vortex for 2 minutes, and then centrifuge at 3,000 x g for 5 minutes to separate the layers.[1]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1][2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Injection Volume: 5 µL.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute 9-HNA, followed by a wash and re-equilibration step. For example, start at 5% B and ramp to 95% B over 10 minutes.[2]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: See the table in the "Quantitative Data" section. These must be optimized.
Visualizations
Experimental Workflow for 9-HNA Quantification
Caption: General experimental workflow for the quantification of 9-HNA.
Potential Signaling Pathway Involvement of this compound
Omega-hydroxy fatty acids, such as 9-HNA, are known to be potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a key role in the regulation of lipid metabolism.[3]
Caption: Potential PPARα signaling pathway for omega-hydroxy fatty acids like 9-HNA.
References
Application Notes and Protocols for the Purification of 9-Hydroxy-Nerolidol (9-HNA) from Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-nerolidol (9-HNA) is a hydroxylated sesquiterpenoid with significant potential in the pharmaceutical and biotechnology sectors. As a derivative of nerolidol (B1678203), it is expected to exhibit a range of biological activities, making it a valuable target for drug discovery and development. The production of 9-HNA through microbial fermentation, particularly using engineered Saccharomyces cerevisiae, offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.
This document provides detailed application notes and protocols for the purification of 9-HNA from a microbial fermentation broth. It covers the entire downstream processing workflow, from initial extraction to final polishing, and includes methods for quantitative analysis. Additionally, it visualizes the biosynthetic pathway for the precursor molecule in engineered yeast and a potential signaling pathway modulated by the parent compound, nerolidol, offering insights for drug development professionals.
Data Presentation
Table 1: Representative Production Titers of the Precursor Nerolidol in Engineered Saccharomyces cerevisiae
While specific production data for 9-HNA is proprietary and varies between engineered strains, the following table presents reported production titers for its parent compound, nerolidol, to provide a benchmark for expected fermentation yields.
| Engineering Strategy | Host Strain | Fermentation Scale | Titer (mg/L) | Reference |
| Strengthened Mevalonate (B85504) Pathway | S. cerevisiae | Shake Flask | 336.5 | [1] |
| HAC1 Overexpression | S. cerevisiae | Shake Flask | 497.0 | [1] |
| High Cell Density Fermentation | S. cerevisiae | Bioreactor | 1711.53 | [2] |
| Fed-Batch Fermentation | Y. lipolytica | 5L Bioreactor | 11,100 | [3] |
Table 2: Illustrative Purification Summary for 9-HNA
The following table provides a hypothetical, yet representative, summary of a multi-step purification process for 9-HNA, illustrating typical yields and purity levels that could be expected at each stage. These values should be optimized for specific processes.
| Purification Step | Total 9-HNA (g) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Clarified Fermentation Broth | 10.0 | 5 | 100 | 100 |
| Solvent Extraction | 9.0 | 60 | 90 | 90 |
| Silica (B1680970) Gel Chromatography | 7.2 | 85 | 80 | 72 |
| Preparative HPLC | 5.8 | >98 | 80 | 58 |
Experimental Protocols
Protocol 1: Extraction of 9-HNA from Fermentation Broth
This protocol describes a liquid-liquid extraction method to recover 9-HNA from the clarified fermentation broth. Due to its hydroxyl group, 9-HNA is more polar than nerolidol, and a solvent such as ethyl acetate (B1210297) is recommended.
Materials:
-
Clarified fermentation broth
-
Ethyl acetate (HPLC grade)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel (appropriate volume)
-
Rotary evaporator
Procedure:
-
Transfer the clarified fermentation broth to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and invert it gently, venting frequently to release pressure. Shake vigorously for 2-3 minutes to ensure thorough mixing.
-
Allow the layers to separate. The upper organic layer will contain the 9-HNA.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate (typically half the initial volume) to maximize recovery.
-
Combine the organic extracts.
-
Wash the combined organic extract with an equal volume of brine to remove residual water and water-soluble impurities.
-
Drain the brine layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes with occasional swirling.
-
Decant or filter the dried organic extract to remove the drying agent.
-
Concentrate the organic extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude 9-HNA extract.
Protocol 2: Purification of 9-HNA by Silica Gel Chromatography
This protocol outlines a column chromatography step for the initial purification of the crude 9-HNA extract.
Materials:
-
Crude 9-HNA extract
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Equilibrate the column by running 2-3 column volumes of hexane through it.
-
Dissolve the crude 9-HNA extract in a minimal amount of hexane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (step-gradient or linear gradient).
-
Collect fractions of the eluate.
-
Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate), and visualizing the spots under a UV lamp or with a suitable stain.
-
Pool the fractions containing pure 9-HNA based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain the partially purified 9-HNA.
Protocol 3: High-Purity Polishing by Preparative HPLC
This protocol describes the final purification step to achieve high-purity 9-HNA using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Partially purified 9-HNA
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Dissolve the partially purified 9-HNA in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the preparative HPLC column with the starting mobile phase (e.g., 60:40 acetonitrile:water).
-
Inject the sample onto the column.
-
Run a gradient elution program, increasing the concentration of acetonitrile to elute 9-HNA.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Collect the peak corresponding to 9-HNA using a fraction collector.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure 9-HNA.
Protocol 4: Quantification of 9-HNA using GC-MS
This protocol provides a general method for the quantification of 9-HNA in samples from the fermentation and purification process.
Materials:
-
9-HNA samples
-
Pure 9-HNA standard
-
Internal standard (e.g., tetradecane (B157292) or another suitable hydrocarbon)
-
Ethyl acetate (GC grade)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
For fermentation broth, perform a liquid-liquid extraction as described in Protocol 1 on a small, known volume of the sample.
-
For samples from purification steps, dilute an accurately weighed amount in ethyl acetate.
-
Add a known concentration of the internal standard to all samples and standards.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of pure 9-HNA in ethyl acetate with known concentrations.
-
Add the same concentration of the internal standard to each standard solution.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of each standard and sample into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate 9-HNA from other components. An example program could be: start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[4]
-
Set the MS detector to scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peaks for 9-HNA and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio of 9-HNA to the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 9-HNA standards.
-
Determine the concentration of 9-HNA in the samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualizations
Biosynthetic Pathway of 9-HNA Precursor in Engineered Yeast
The heterologous production of 9-HNA in Saccharomyces cerevisiae begins with the native mevalonate (MVA) pathway, which produces the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[4] To produce 9-HNA, a nerolidol synthase (NES) is introduced to convert FPP to nerolidol. Subsequently, a hydroxylase, such as a cytochrome P450 monooxygenase, is required to hydroxylate nerolidol at the C9 position to yield 9-HNA. Metabolic engineering strategies often focus on upregulating the MVA pathway and downregulating competing pathways, such as ergosterol (B1671047) biosynthesis, to increase the flux towards FPP.[4]
Experimental Workflow for 9-HNA Purification
The purification of 9-HNA from microbial fermentation involves a series of sequential steps designed to isolate the target compound from the complex fermentation broth, which contains cells, media components, and other metabolites. The typical workflow starts with the separation of the microbial cells from the broth, followed by extraction of 9-HNA and subsequent chromatographic purification steps to achieve the desired level of purity.
Potential Signaling Pathway Modulated by Nerolidol
For drug development professionals, understanding the potential mechanism of action of 9-HNA is crucial. While the specific pathways affected by 9-HNA are under investigation, studies on its parent compound, nerolidol, have shown that it can induce apoptosis in cancer cells by suppressing key signaling pathways such as the MAPK/STAT3/NF-κB and PI3K/AKT pathways.[5] This suggests that 9-HNA may have similar anti-cancer properties and warrants further investigation into its effects on these and other cellular signaling cascades.
References
- 1. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Nerolidol inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of 9-Hydroxy-10,11-dihydro-dibenz[b,f]oxepine-10-carboxylic Acid using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of therapeutic candidates and their metabolites in biological matrices is a cornerstone of drug development. 9-Hydroxy-10,11-dihydro-dibenz[b,f]oxepine-10-carboxylic acid (9-HNA) is a molecule of interest within the dibenz[b,f]oxepine class of compounds, which have shown a range of biological activities, including potential as anti-inflammatory and analgesic agents through pathways such as the prostaglandin (B15479496) E2 (PGE2) signaling cascade.[1]
This document provides a detailed protocol for the quantitative analysis of 9-HNA in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), 9-HNA-d3. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.[2]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The methodology is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated internal standard (9-HNA-d3), which is chemically identical to the analyte (9-HNA) but has a higher mass, is added to the plasma sample at the beginning of the sample preparation process. Because the analyte and the internal standard have virtually identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. The mass spectrometer can distinguish between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical process are normalized, allowing for highly accurate and precise quantification.
Experimental Protocols
Synthesis of Deuterated Internal Standard (9-HNA-d3)
A custom synthesis of deuterated 9-HNA is often required if it is not commercially available.[3][4][5] A common approach for introducing deuterium (B1214612) into a carboxylic acid-containing molecule is through late-stage C-H deuteration or by using deuterated building blocks during the synthesis.[6][7][8]
Hypothetical Synthetic Scheme:
A plausible route could involve the deuteration of a precursor to 9-HNA. For instance, a precursor containing a suitable functional group for deuteration, such as a double bond, could be subjected to catalytic deuteration using deuterium gas (D2) and a palladium catalyst. Alternatively, a precursor could undergo H/D exchange under specific catalytic conditions.[9] The final synthetic steps would then lead to the formation of 9-HNA-d3. The position and level of deuterium incorporation must be confirmed by NMR and high-resolution mass spectrometry.[10]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 9-HNA and 9-HNA-d3 reference standards and dissolve each in 1 mL of methanol (B129727) to obtain 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 9-HNA by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the 9-HNA-d3 stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution (9-HNA-d3).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 4).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
9-HNA: Propose precursor ion [M-H]⁻ and product ions based on the structure. For a hypothetical structure, let's assume a precursor of m/z 285.1 and product ions of m/z 241.1 (loss of CO2) and m/z 197.1.
-
9-HNA-d3: Precursor ion [M-H]⁻ of m/z 288.1 and a corresponding product ion of m/z 244.1.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.
-
Data Presentation
The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation results for similar assays.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 20 | ± 20 |
| Low | 3 | < 10 | ± 10 | < 15 | ± 15 |
| Medium | 100 | < 10 | ± 10 | < 15 | ± 15 |
| High | 800 | < 10 | ± 10 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| Low | 85.2 | 86.1 | 0.98 |
| High | 87.5 | 88.0 | 1.01 |
Visualizations
Caption: Bioanalytical workflow for 9-HNA quantification.
Caption: Proposed MS/MS fragmentation of 9-HNA and its deuterated IS.
Caption: Hypothetical signaling pathway for 9-HNA as a PGE2/EP4 antagonist.
References
- 1. Synthesis, pharmacophore modeling and in vitro activity of 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide derivatives as novel and potent antagonists of the prostaglandin EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the HPLC Analysis of 9-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid of interest in various research fields, including its potential as a biomarker and its use in the synthesis of biodegradable polyesters.[1] As a member of the medium-chain hydroxy fatty acids, 9-HNA's role in biological systems is an area of ongoing investigation, with potential involvement in cellular signaling pathways.[2][3] Accurate and reliable quantification of 9-HNA in complex biological matrices is essential for advancing this research.
These application notes provide detailed protocols for the analysis of 9-HNA using High-Performance Liquid Chromatography (HPLC), with a focus on sample preparation, chromatographic separation, and detection. Methodologies for both UV and mass spectrometry detection are presented, along with typical performance characteristics to guide researchers in method selection and validation.
Analytical Methods Overview
The two primary HPLC-based methods for the quantitative analysis of 9-HNA are HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: Reversed-phase HPLC is a powerful technique for the separation of 9-HNA. However, due to the lack of a strong chromophore in its structure, UV detection is typically performed at a low wavelength (e.g., 210 nm), which can sometimes be challenging in complex matrices due to potential interferences.[1]
-
LC-MS/MS: This method offers high sensitivity and specificity, making it the preferred choice for analyzing 9-HNA in complex biological samples.[4] It often does not require derivatization, which simplifies sample preparation and reduces the potential for analytical errors.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of 9-HNA, providing a reference for method development and validation.
Table 1: HPLC-UV Method Parameters
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Detection | UV at 210 nm[1] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[2][4] |
| Mobile Phase A | 0.1% Formic acid in Water[2][4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2][4] |
| Flow Rate | 0.3 mL/min[2][4] |
| Injection Volume | 5 µL[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[4] |
| MS/MS Transition | Precursor ion (deprotonated 9-HNA) to a specific product ion |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Serum)
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for isolating 9-HNA from biological fluids.
Materials:
-
Plasma or serum sample
-
Internal standard (e.g., deuterated 9-HNA)
-
Ice-cold protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)[1]
-
Organic extraction solvent (e.g., ethyl acetate (B1210297) or a 2:1 v/v mixture of chloroform:methanol)[1]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma or serum in a glass tube, add an appropriate amount of internal standard.[2][4]
-
Add 400 µL of cold (4°C) protein precipitation solvent (e.g., methanol).[1][4]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Carefully transfer the supernatant to a new clean glass tube.[1]
-
Acidify the supernatant. For LC-MS analysis, add 10 µL of 1% formic acid.[2] For GC-MS sample preparation, acidify with 1 M HCl to pH 3.[4]
-
Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.[2]
-
Transfer the organic (upper) layer to a clean tube.[2]
-
Repeat the extraction of the aqueous phase with another 500 µL of the organic solvent to maximize recovery.[1]
-
Combine the organic extracts.[1]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[1][2]
-
Reconstitute the residue in a suitable solvent for the intended analytical method (e.g., 100 µL of the initial mobile phase).[2][4]
Protocol 2: HPLC-UV Analysis of 9-HNA
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 30% to 70% B
-
15-20 min: Hold at 70% B
-
20-25 min: Re-equilibrate at 30% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 210 nm.[1]
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject the reconstituted sample extract.
-
Acquire and process the data.
Protocol 3: LC-MS/MS Analysis of 9-HNA
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2][4]
-
Injection Volume: 5 µL.[2]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[4]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the deprotonated 9-HNA precursor ion to a specific product ion.[4]
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition.
-
Optimize the MS/MS parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of 9-HNA.[4]
-
Inject the reconstituted sample extract.
-
Acquire and process the data using the appropriate software.
Visualizations
References
Application Notes and Protocols for 9-Hydroxynonanoic Acid (9-HNA) in Cosmetics and Skincare
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is a nine-carbon omega-hydroxy fatty acid.[1][2] While its primary applications have been in the synthesis of biodegradable polymers and as a building block in pharmaceuticals, it is also utilized in cosmetic and skincare formulations, primarily as a moisturizing agent.[1][3] It is important to note that publicly available scientific literature reveals a significant gap in the in-depth understanding of 9-HNA's biological role and specific mechanisms of action in mammalian skin.[1] This document summarizes the available information and provides generalized protocols for evaluating the potential cosmetic applications of 9-HNA.
Physicochemical Properties
A summary of the key physicochemical properties of 9-HNA is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₈O₃ | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| Appearance | White to yellow chunks or low melting solid | [1] |
| Melting Point | 53-54 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Potential Applications in Cosmetics and Skincare
Based on its chemical structure as an omega-hydroxy fatty acid and general statements in the available literature, the potential applications of 9-HNA in skincare are outlined below. It is crucial to emphasize that these are largely theoretical and require substantial experimental validation.
-
Moisturizing and Hydrating Agent: 9-HNA is noted for its use as a moisturizing agent in cosmetic formulations.[3] Its hydroxyl and carboxylic acid functionalities can contribute to its hygroscopic properties, helping to attract and retain water in the stratum corneum.
-
Potential Anti-Inflammatory Effects: As an omega-hydroxy fatty acid, 9-HNA could potentially modulate inflammatory pathways in the skin.[1] This remains a speculative area requiring further investigation.
-
Potential Antimicrobial Properties: Fatty acids and their derivatives are known to possess antimicrobial properties.[4] The potential of 9-HNA to inhibit the growth of skin pathogens like Staphylococcus aureus or Cutibacterium acnes is an area for future research.
-
Skin Barrier Function: By providing a lipid component, 9-HNA might contribute to the integrity and function of the skin barrier.
Proposed Mechanisms of Action (Hypothetical)
The precise signaling pathways through which 9-HNA might exert its effects on the skin are currently unknown.[1] Based on the known functions of other fatty acids and hydroxy acids in the skin, the following pathways are proposed as starting points for investigation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 9-Hydroxynonanoic Acid Recovery
Welcome to the technical support center for 9-Hydroxynonanoic acid (9-HNA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the recovery and quantification of 9-HNA from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 9-HNA from biological samples?
A1: The two most prevalent and effective methods for extracting this compound from biological matrices such as plasma, urine, or tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] The choice between these methods often depends on the sample volume, the complexity of the matrix, and the desired level of purity. For many biological fluids, a protein precipitation step is first performed, typically with a cold solvent like methanol (B129727) or acetonitrile, followed by either LLE or SPE.[1][2]
Q2: Why is derivatization necessary for the GC-MS analysis of 9-HNA?
A2: 9-HNA is a polar and non-volatile compound due to its carboxylic acid and hydroxyl functional groups.[1] Gas chromatography requires analytes to be volatile to be carried through the GC column. Derivatization is a chemical process that modifies these functional groups, for instance, through silylation, which increases the volatility and thermal stability of 9-HNA, making it suitable for GC-MS analysis.[1][3]
Q3: What are the benefits of using LC-MS/MS for 9-HNA analysis?
A3: LC-MS/MS is a powerful analytical technique that offers high sensitivity and specificity for the quantification of 9-HNA.[4] A significant advantage of LC-MS/MS is that it often does not require a derivatization step, which simplifies the sample preparation process and minimizes potential analytical errors.[1][4] This makes it particularly well-suited for analyzing complex biological samples.[4]
Q4: How can I improve the recovery of 9-HNA during the extraction process?
A4: To enhance the recovery of 9-HNA, careful optimization of the extraction protocol is essential. During Liquid-Liquid Extraction (LLE), adjusting the pH of the aqueous phase to be acidic (e.g., pH 3-4) is crucial to protonate the carboxylic acid group of 9-HNA, which increases its solubility in the organic extraction solvent.[1][5] For Solid-Phase Extraction (SPE), selecting the appropriate sorbent (e.g., C18 for reversed-phase) and optimizing the wash and elution solvents are key to achieving high recovery.[2] The use of a structurally similar internal standard can also help to account for any loss during sample preparation and analysis.[1]
Q5: What are matrix effects and how can they impact my 9-HNA analysis?
A5: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6] In the context of 9-HNA analysis from biological samples, endogenous substances like phospholipids (B1166683) can suppress or enhance the ionization of 9-HNA in the mass spectrometer's ion source, leading to inaccurate quantification.[6][7] To mitigate matrix effects, it is important to have an efficient sample cleanup procedure.[6] Using matrix-matched calibration standards or a stable isotope-labeled internal standard can also help to compensate for these effects.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 9-HNA.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Poor Sensitivity | Incomplete derivatization. | - Ensure derivatization reagents (e.g., BSTFA) are fresh and not hydrolyzed. - Optimize the reaction time and temperature (e.g., 60°C for 30-60 minutes).[1][5] - Ensure the sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.[1] |
| Leak in the GC system. | - Check for leaks at the inlet, column connections, and the mass spectrometer interface.[1] | |
| Peak Tailing | Active sites in the GC system. | - Use a deactivated inlet liner and column. - Trim the front end of the column to remove any active sites that may have developed.[1] |
| Incomplete derivatization. | - As mentioned above, ensure the derivatization is complete, as underivatized 9-HNA will exhibit significant tailing.[1] | |
| Ghost Peaks | Carryover from previous injections. | - Run blank solvent injections to clean the system. - Ensure the syringe is properly washed between injections.[1] |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Poor Sensitivity | Inefficient ionization. | - Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. - Adjust the mobile phase pH to enhance the ionization of 9-HNA (typically negative ion mode for the carboxylate ion).[1] |
| Peak Tailing or Splitting | Secondary interactions with the column. | - Use a high-quality, end-capped C18 column.[1] - Consider adding a small amount of an organic modifier to the mobile phase.[1] |
| Column blockage. | - Filter all samples before injection. - Use a guard column to protect the analytical column.[1] | |
| Retention Time Shifts | Inconsistent mobile phase composition. | - Ensure the mobile phase is prepared accurately and consistently. |
Quantitative Data Summary
The following tables summarize the recovery rates and performance of different analytical methods for 9-HNA and related fatty acids.
Table 1: Recovery Rates of 9-HNA with Different Extraction Methods
| Extraction Method | Biological Matrix | Recovery Rate | Reference |
| Liquid-Liquid Extraction (LLE) | Microbial Fermentation Broth | >80% (overall process) | [8] |
| LLE with protein precipitation | Plasma | >85% | [4] |
| LLE with protein precipitation | Plasma | >80% | [9] |
Table 2: Performance Characteristics of Analytical Methods for 9-HNA Quantification
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Derivatization Required | No | Yes |
| Data presented is representative and may vary based on specific instrumentation and protocols.[4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS and LC-MS/MS
This protocol outlines a general procedure for the extraction of 9-HNA from plasma.
-
Sample Preparation : To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated 9-HNA).
-
Protein Precipitation : Add 400 µL of ice-cold methanol. Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.[1][2]
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Acidification : Acidify the supernatant to approximately pH 3-4 with 1 M HCl.[1][5] This step is crucial for protonating the 9-HNA.
-
Extraction : Add 1 mL of an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[1][2] Vortex for 1-2 minutes and then centrifuge to separate the phases.[2]
-
Collection : Collect the upper organic layer. Repeat the extraction process on the aqueous layer to maximize recovery.[5]
-
Drying : Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[2][5]
-
Reconstitution/Derivatization :
-
For LC-MS/MS : Reconstitute the dried residue in the initial mobile phase.[1]
-
For GC-MS : Proceed with derivatization.
-
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
-
Drying : Ensure the dried extract from the LLE protocol is completely free of water.[1]
-
Reagent Addition : To the dried residue, add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]
-
Reaction : Cap the vial tightly and heat at 60°C for 30-60 minutes.[1][5]
-
Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS.[5]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for reversed-phase SPE of 9-HNA.
-
Sorbent Selection : Choose a reversed-phase sorbent such as C18.[2]
-
Cartridge Conditioning : Condition the SPE cartridge by passing methanol followed by water.[2]
-
Sample Loading : Pre-treat the sample by adjusting the pH to be at least 2 pH units below the pKa of 9-HNA (~4.8) to ensure it is in its neutral form. Load the pre-treated sample onto the conditioned cartridge.[2]
-
Washing : Wash the cartridge with a weak aqueous organic solvent mixture (e.g., 5-10% methanol in water) to remove polar impurities.[2]
-
Elution : Elute the 9-HNA from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile.[2]
-
Drying and Reconstitution : Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.[2]
Visualizations
Caption: Experimental workflow for 9-HNA extraction and analysis.
Caption: Troubleshooting logic for low 9-HNA signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. restek.com [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a separation and purification process for this compound, a biodegradable di-nonalactone precursor - American Chemical Society [acs.digitellinc.com]
- 9. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-HNA Gas Chromatography Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of 9-hydroxynonanoic acid (9-HNA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for 9-HNA analysis?
A1: In an ideal chromatogram, a peak should be symmetrical (a Gaussian shape). Peak tailing is a distortion where the back half of the peak is broader than the front half.[1] 9-HNA has both a carboxylic acid and a hydroxyl group, making it a polar compound.[2] Polar compounds are particularly susceptible to peak tailing because these functional groups can interact with active sites in the GC system.[3][4] This is problematic because it reduces the resolution between closely eluting peaks, complicates peak integration, and compromises the accuracy and precision of your results.[4][5]
Q2: My 9-HNA peak is tailing. What are the most common causes?
A2: Peak tailing for a polar compound like 9-HNA is most often caused by unwanted secondary interactions with active sites within the GC system.[6] These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the column, or on contaminants.[6] Other common causes include column contamination, improper column installation, and issues with sample preparation, such as incomplete derivatization.[7][8]
Q3: How can I distinguish between a chemical cause (like active sites) and a physical cause (like poor installation) for the peak tailing?
A3: A simple diagnostic test is to look at all the peaks in your chromatogram.[6]
-
If only polar analyte peaks (like 9-HNA) are tailing , the cause is likely chemical. This points to interactions between your analyte and active sites in the system.[6][7]
-
If all peaks in the chromatogram are tailing , including non-polar compounds, the issue is more likely physical or mechanical.[6][9] This could be due to a disruption in the carrier gas flow path caused by a poor column cut, improper column installation depth, or a leak.[6][10]
Troubleshooting Guides
Guide 1: The First Steps - Inlet and Sample Derivatization
Q4: I've confirmed that only my 9-HNA peak is tailing. What is the first and easiest thing I should do?
A4: The most common source of activity in a GC system is the injection port.[3] Therefore, the first step is to perform routine inlet maintenance.[11] This is a simple procedure that often resolves the issue.
-
Replace the Inlet Liner: The liner can accumulate non-volatile residues and develop active sites over time.[12][13] Replace it with a new, properly deactivated liner.
-
Replace the Septum: A worn or cored septum can shed particles into the liner, creating active sites.[7][12] It's good practice to change the septum daily or after a set number of injections.
Q5: Why is derivatization necessary for 9-HNA, and how does it affect peak shape?
A5: Derivatization is a critical step for analyzing polar compounds like 9-HNA by GC.[14] The process chemically modifies the polar hydroxyl and carboxyl functional groups, replacing the active hydrogens with a non-polar group, typically a trimethylsilyl (B98337) (TMS) group.[15] This modification increases the compound's volatility and reduces its ability to interact with active sites, which is essential for achieving a sharp, symmetrical peak.[15][16] Underivatized 9-HNA will interact strongly with the system and produce a severely tailing peak or may not elute at all.[2]
Caption: The role of derivatization in preventing peak tailing for 9-HNA.
Q6: What happens if my derivatization is incomplete?
A6: Incomplete derivatization will leave some 9-HNA molecules with exposed polar functional groups. These partially or un-derivatized molecules will interact with active sites, resulting in significant peak tailing.[17] To ensure complete derivatization, make sure your reagents are fresh, the reaction time and temperature are adequate, and your sample is completely dry, as silylating reagents will react with water first.[2][15]
The table below illustrates the expected impact of derivatization on the peak shape of 9-HNA.
| Condition | Asymmetry Factor (As) | Peak Shape | Rationale |
| Underivatized 9-HNA | > 2.0 | Severe Tailing | Polar -OH and -COOH groups interact strongly with active sites in the GC system. |
| Derivatized 9-HNA (TMS) | 1.0 - 1.2 | Symmetrical | Polar groups are masked, minimizing secondary interactions and improving volatility.[18] |
Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.
Guide 2: Diagnosing and Resolving Column Issues
Q7: I've performed inlet maintenance and my derivatization is complete, but I still see peak tailing. Could the column be the problem?
A7: Yes, if inlet issues are ruled out, the column itself is the next most likely cause.[7] The problems are typically located at the front of the column where contamination accumulates.[3]
-
Column Contamination: Non-volatile matrix components can build up at the column inlet, creating new active sites that cause peak tailing.[7][10]
-
Column Activity: Over time and with exposure to oxygen at high temperatures, the stationary phase can degrade, or the column's inertness can be compromised, leading to increased activity.[7]
Q8: How do I fix a contaminated or active column?
A8: The most effective solution is to trim the column. Removing 15-30 cm from the front (inlet side) of the column will eliminate the contaminated section and expose a fresh, inert surface.[17][19] If tailing persists after trimming, the column may be irreversibly damaged and require replacement.[11] Regularly using a guard column can also significantly extend the life of your analytical column by trapping contaminants before they reach it.[3]
Caption: A logical troubleshooting workflow for 9-HNA peak tailing.
Experimental Protocols
Protocol: Silylation of 9-HNA for GC Analysis
This protocol describes a common method for the derivatization of 9-HNA using BSTFA.
Materials:
-
Dried sample extract containing 9-HNA
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Pyridine (as a catalyst)[20]
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Ensure Dryness: The sample extract must be completely dry. Evaporate the sample to dryness under a gentle stream of nitrogen if necessary. Water will consume the derivatizing reagent.
-
Add Reagents: To the dried extract in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[2][20]
-
Seal and Heat: Tightly cap the vial. Heat the mixture at 60°C for 30 minutes to ensure the reaction goes to completion.[2][20]
-
Cool: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC system. Analyze the sample without delay, as derivatives can degrade over time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 20. benchchem.com [benchchem.com]
optimizing derivatization efficiency for 9-Hydroxynonanoic acid
Welcome to the Technical Support Center for 9-Hydroxynonanoic Acid Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the derivatization of this compound (9-HNA) for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?
A1: this compound is a polar, non-volatile compound due to the presence of both a carboxylic acid and a hydroxyl group.[1] Gas chromatography requires analytes to be volatile to move through the GC column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3] This process, typically silylation or esterification, enhances volatility and thermal stability, leading to improved chromatographic separation and detection.[1][4]
Q2: What are the most common derivatization methods for this compound?
A2: The two primary derivatization approaches for hydroxy fatty acids like 9-HNA are silylation and esterification.[5]
-
Silylation: This method converts the acidic protons of both the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters.[5] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5][6]
-
Esterification: This approach targets the carboxyl group to form an ester, such as a methyl ester (fatty acid methyl ester or FAME).[5] A common method uses boron trifluoride in methanol (B129727) (BF3-methanol).[5] The hydroxyl group is often subsequently derivatized using a silylation reagent.[5]
Q3: Which derivatization reagent should I choose?
A3: The choice of reagent depends on several factors, including the desired reaction efficiency, stability of the derivative, and the specific functional groups you need to derivatize. Silylation with reagents like BSTFA with 1% TMCS is a one-step reaction that targets both the carboxyl and hydroxyl groups.[5] Esterification followed by silylation is a two-step process, but FAMEs are known to be stable.[5]
Q4: How can I improve the recovery of 9-HNA during sample extraction prior to derivatization?
A4: To enhance recovery, selecting an appropriate extraction method based on your sample matrix is crucial. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For biological fluids, protein precipitation followed by LLE or SPE is a typical approach.[1] Optimizing the pH of the aqueous phase during LLE to approximately 3-4 can significantly improve the extraction efficiency of acidic compounds like 9-HNA.[1][7] Using a structurally similar internal standard, such as a deuterated 9-HNA, can help correct for losses during sample preparation.[1]
Q5: What are the advantages of using LC-MS/MS for 9-HNA analysis?
A5: LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.[1] This simplifies sample preparation and reduces potential analytical errors, making it a powerful technique for analyzing complex biological samples.[1][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and GC-MS analysis of 9-HNA.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Poor Sensitivity | Incomplete derivatization. | - Ensure derivatization reagents are fresh and not hydrolyzed.[1]- Optimize reaction time and temperature.[1]- Ensure the sample is completely dry before adding derivatization reagents, as moisture can quench the reaction.[1][6] |
| Inlet discrimination or degradation. | - Use an appropriate deactivated inlet liner and replace it regularly.[1]- Optimize the inlet temperature to ensure volatilization without thermal degradation.[1] | |
| Leak in the system. | - Check for leaks at the inlet, column connections, and mass spectrometer interface.[1] | |
| Peak Tailing | Active sites in the GC system. | - Use a deactivated inlet liner and column.[1]- Trim the front end of the column to remove active sites that may have developed over time.[1] |
| Incomplete derivatization. | - Un-derivatized 9-HNA will exhibit significant tailing. Ensure complete derivatization by optimizing the protocol.[1] | |
| Column contamination. | - Bake out the column at a high temperature (within its specified limit).[1]- If contamination is severe, the column may need to be replaced.[1] | |
| Ghost Peaks | Contamination from previous injections (carryover). | - Run blank solvent injections to wash the system.[1]- Ensure the syringe is being properly washed between injections.[1] |
| Septum bleed. | - Use a high-quality, low-bleed septum and replace it regularly.[1] | |
| Baseline Noise or Drift | Contaminated carrier gas or gas lines. | - Ensure high-purity carrier gas is used.- Install or replace gas purifiers.[1] |
| Column bleed. | - Condition the column properly.- Ensure the oven temperature does not exceed the column's maximum operating temperature.[1] | |
| Dirty ion source. | - The ion source may need to be cleaned.[1] |
Derivatization Reaction Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Derivatization Yield | Presence of moisture in the sample or reagents. | - Ensure the sample is completely dry before adding derivatization reagents.[4][6]- Use anhydrous solvents and fresh derivatization reagents. |
| Suboptimal reaction temperature or time. | - Optimize the incubation temperature and time. For silylation with BSTFA, heating at 60-75°C for 30-60 minutes is common.[4] | |
| Incorrect reagent-to-analyte ratio. | - Use a molar excess of the derivatization reagent.[6] | |
| Incomplete Derivatization | Steric hindrance of the functional groups. | - Consider using a more potent derivatizing agent or adding a catalyst. For silylation, adding TMCS to BSTFA increases its reactivity.[5][6] |
| Poor solubility of the analyte in the reaction solvent. | - Ensure the analyte is fully dissolved in a suitable aprotic solvent before adding the derivatization reagent. Pyridine (B92270) can be used to aid dissolution.[4] |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) derivatives of 9-HNA.
Materials:
-
Dried 9-HNA sample or extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]
-
Anhydrous pyridine (optional, as a catalyst and solvent)[1]
-
A suitable aprotic solvent (e.g., dichloromethane, hexane)[4]
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample containing 9-HNA is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[8]
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried sample in a GC vial.[1]
-
Cap the vial tightly and vortex for approximately 30 seconds.[4]
-
Heat the vial at 60°C for 30-60 minutes in a heating block or oven.[6][7][8]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an aprotic solvent.[6]
Protocol 2: Esterification (FAMEs) followed by Silylation for GC-MS Analysis
This is a two-step protocol for the formation of fatty acid methyl esters (FAMEs) followed by silylation of the hydroxyl group.
Materials:
-
Dried lipid extract containing 9-HNA
-
14% Boron trifluoride (BF3) in methanol[5]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Silylation reagent (e.g., BSTFA + 1% TMCS)
-
Reaction vials
Procedure:
Step 1: Esterification
-
Place the dried lipid extract in a reaction vial.[5]
-
Add 1 mL of 14% BF3 in methanol.[5]
-
Cap the vial and heat at 60°C for 60 minutes.[5]
-
After cooling, add 0.5 mL of saturated NaCl water solution and vortex for 10 seconds.[6]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[6]
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial with a layer of anhydrous sodium sulfate. Repeat the hexane extraction twice more.[5][6]
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
Step 2: Silylation
-
To the dried methyl 9-hydroxynonanoate, perform the silylation procedure as described in Protocol 1.
Visualizations
Experimental Workflow for 9-HNA Derivatization and Analysis
Caption: Workflow for 9-HNA derivatization and GC-MS analysis.
Troubleshooting Logic for Low Derivatization Yield
Caption: Troubleshooting flowchart for low derivatization yield.
References
Technical Support Center: Reducing Matrix Effects in LC-MS/MS Analysis of 9-HNA
This technical support guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 9-hydroxy-2-nonenoic acid (9-HNA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 9-HNA?
A1: In LC-MS/MS analysis, the "matrix" consists of all components within a sample apart from the analyte of interest, 9-HNA.[1] These components can include proteins, salts, and, most notably for biological samples, phospholipids (B1166683).[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of 9-HNA in the mass spectrometer's ion source.[1][3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative results.[4][5][6]
Q2: What are the common signs that matrix effects may be impacting my 9-HNA assay?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in assay sensitivity.[7][8] You may also observe high variability in the peak areas of quality control (QC) samples, especially when analyzing different lots or sources of a biological matrix.[7]
Q3: Why are biological matrices like plasma and serum particularly challenging for 9-HNA analysis?
A3: Biological matrices are complex and contain high concentrations of endogenous compounds. Phospholipids are a primary cause of matrix effects in plasma and serum analysis.[2] They are notorious for co-extracting with analytes like 9-HNA during common sample preparation methods, such as protein precipitation, and often elute in the same chromatographic window, causing significant ion suppression.
Q4: Can I ignore matrix effects if I am using a highly selective MS/MS method like Multiple Reaction Monitoring (MRM)?
A4: No. While MRM provides excellent selectivity by monitoring a specific precursor-to-product ion transition, it does not prevent matrix effects.[5] If a co-eluting matrix component suppresses the ionization of 9-HNA in the ion source, the instrument will detect fewer ions, leading to an erroneously low quantitative result even with a highly selective MRM transition.[5]
Troubleshooting Guide: Diagnosing and Solving Matrix Effect Issues
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in 9-HNA analysis.
Issue 1: Poor Reproducibility and High Variability in QC Samples
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix. This can result from variations in the concentration of interfering components, like phospholipids.
-
Troubleshooting Workflow:
Caption: General workflow for troubleshooting inconsistent results.
-
Diagnostic & Solution Steps:
-
Quantify the Matrix Effect: Use the Post-Extraction Spike method (see Protocol 1) to calculate the Matrix Factor (MF) across at least six different lots of your blank biological matrix. An MF significantly different from 1.0 or high variability between lots confirms the presence of matrix effects.
-
Enhance Sample Preparation: This is the most effective way to combat matrix effects.[2]
-
Switch from Protein Precipitation (PPT) to a more selective method. While simple, PPT is known to be the least effective technique for removing matrix components.[9]
-
Implement Liquid-Liquid Extraction (LLE): LLE offers better cleanup by partitioning 9-HNA into an organic solvent, leaving many interferences behind.[2][9] (See Protocol 4).
-
Use Solid-Phase Extraction (SPE): SPE provides excellent cleanup. Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[9]
-
Target Phospholipid Removal: Since phospholipids are a major cause of ion suppression, use specialized techniques like HybridSPE®-Phospholipid plates, which employ zirconia-coated particles to selectively bind and remove them. (See Protocol 3).
-
-
Implement a Compensation Strategy:
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS): This is the most robust method for compensation. A SIL analog of 9-HNA is chemically identical and will co-elute, experiencing the same degree of ion suppression or enhancement.[1][10][11] The consistent ratio of analyte to SIL-IS allows for accurate quantification despite matrix variations.[1]
-
-
Issue 2: Low Signal Intensity or Poor Sensitivity for 9-HNA
-
Possible Cause: Significant and consistent ion suppression from co-eluting matrix components.
-
Troubleshooting Workflow:
Caption: Workflow for addressing low analyte signal intensity.
-
Diagnostic & Solution Steps:
-
Identify Suppression Zones: Perform a Post-Column Infusion experiment (see Protocol 2). This will create a map of where ion suppression occurs throughout your chromatographic run. If the retention time of 9-HNA coincides with a significant drop in the baseline signal, ion suppression is the likely cause.
-
Optimize Chromatography: Adjust your LC method to move the 9-HNA peak away from the suppression zone.[1] This can be achieved by:
-
Modifying the mobile phase gradient profile.
-
Changing the mobile phase pH.
-
Switching to a column with different selectivity (e.g., C8 or Phenyl).[12]
-
-
Improve Sample Cleanup: Even if chromatography is optimized, reducing the overall amount of interfering compounds is crucial. Focus on techniques that effectively remove phospholipids, as they are a primary source of ion suppression.[13] (See Protocol 3).
-
Dilute the Sample: If the concentration of 9-HNA is sufficiently high, a simple dilution of the final extract can lower the concentration of matrix components entering the ion source, thereby reducing their suppressive effect.[14][15] This is a quick and effective strategy when sensitivity is not a limiting factor.[14]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | General Principle | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[2] | Simple, fast, inexpensive, applicable to many analytes.[2] | Non-selective, significant matrix effects often remain, especially from phospholipids.[2][9] | Poor |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[2] | More selective than PPT, can provide a cleaner extract.[2] | Can have lower recovery for polar analytes, uses more organic solvent.[9] | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[13] | Highly selective, can concentrate the analyte, provides clean extracts.[1][13] | More complex and time-consuming than PPT or LLE. | Good to Excellent (depending on sorbent) |
| Phospholipid Removal Plates | A hybrid of PPT and SPE using zirconia-coated particles to selectively remove phospholipids. | Simple, fast, and highly specific for removing both proteins and phospholipids. | May be more costly than basic PPT. | Excellent |
Table 2: Formulas for Calculating Matrix Effect, Recovery, and Process Efficiency
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution) | MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect |
| Recovery (RE) | (Peak Response in Pre-Extraction Spike) / (Peak Response in Post-Extraction Spike) | Indicates the efficiency of the extraction process itself, independent of matrix effects. |
| Process Efficiency (PE) | (Peak Response in Pre-Extraction Spike) / (Peak Response in Neat Solution)orMF x RE | Represents the overall efficiency of the entire analytical process, accounting for both analyte loss during extraction and matrix effects. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike 9-HNA at a known concentration (e.g., mid-QC level) into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix and process them using your established sample preparation protocol. In the final step, spike the clean extracts with 9-HNA to the same final concentration as Set A.[7]
-
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for 9-HNA.
-
Calculation: Calculate the Matrix Factor (MF) for each lot of the matrix using the formula in Table 2.
Protocol 2: Qualitative Assessment of Ion Suppression (Post-Column Infusion)
-
System Setup: Using a T-connector, infuse a standard solution of 9-HNA at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.[7]
-
Equilibration: Allow the infused 9-HNA signal to stabilize, creating a constant, elevated baseline in your mass spectrometer data.
-
Injection: Inject a blank matrix sample that has been processed through your sample preparation workflow.[7]
-
Monitoring: Monitor the baseline signal of the 9-HNA MRM transition throughout the entire chromatographic run. A dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[7] This allows you to map the retention times where matrix effects are most severe.
Protocol 3: Sample Preparation using HybridSPE®-Phospholipid Removal
This protocol is a general guideline based on the HybridSPE® methodology and should be optimized for your specific application.
-
Protein Precipitation: In a collection plate well, add 300 µL of acidified acetonitrile (B52724) (e.g., with 1% formic acid) to 100 µL of plasma or serum sample containing your 9-HNA and SIL-IS.
-
Mixing: Vortex for 30 seconds to precipitate proteins.
-
Filtration & Extraction: Place the collection plate on top of the HybridSPE® plate and apply vacuum or positive pressure. The supernatant is forced through the packed bed, where proteins are filtered out and phospholipids are retained by the zirconia-coated sorbent.
-
Collection: The resulting filtrate, now free of proteins and phospholipids, is collected in a clean 96-well plate.
-
Evaporation & Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.
Protocol 4: Sample Preparation using Liquid-Liquid Extraction (LLE)
9-HNA is an acidic analyte. This protocol is designed to extract it efficiently.
-
Sample Preparation: To 200 µL of plasma sample containing SIL-IS, add 50 µL of an acid (e.g., 10% formic acid) to adjust the pH to approximately 2-3 pH units below the pKa of 9-HNA, ensuring it is in its neutral form.[2]
-
Extraction: Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of 9-HNA into the organic layer.
-
Centrifugation: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in mobile phase for analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
Technical Support Center: 9-Hydroxynonanoic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of 9-hydroxynonanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound synthesized from oleic acid?
When synthesizing this compound from oleic acid, especially when using technical grade starting material (which can be around 80% pure), several types of impurities can be present in your crude product.[1] These can be broadly categorized as:
-
Starting Material-Related Impurities: The most common of these are other fatty acids present in the initial oleic acid. For instance, linoleic acid will also undergo cleavage, leading to different chain-length products.[1] Unreacted oleic acid may also be present if the reaction does not go to completion.[1]
-
Side-Reaction Products: Side reactions can lead to the formation of n-nonanoic acid and 1,9-nonanedioic acid (also known as azelaic acid).[1]
-
Method-Specific Byproducts: The synthetic route you choose can introduce specific impurities. For example, in the ozonolysis/hydrogenation of methyl oleate, n-nonanol is a common byproduct formed during the reductive work-up.[1] Incomplete hydrogenation can also leave residual aldehydes or other oxidized species.[1]
-
Incomplete Reaction Products: If the saponification of the methyl ester of 9-hydroxynonanoate is not complete, you will have the methyl ester present in your final product.[1]
Q2: My enzymatic synthesis is producing a significant amount of a dicarboxylic acid. What is it and how can I minimize its formation?
The dicarboxylic acid impurity is likely 1,9-nonanedioic acid (azelaic acid).[1] Its formation is a common side reaction in enzymatic syntheses that utilize whole-cell biocatalysts, which may contain other enzymes that can further oxidize the terminal alcohol of this compound.[1] To minimize its formation, you can try the following:
-
Optimize Reaction Conditions: Experiment with different pH, temperature, and reaction times.
-
Use a Purified Enzyme System: Switching from a whole-cell system to a more purified enzyme system can reduce the occurrence of this side reaction.[1]
Q3: What are the best methods to purify my crude this compound?
The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods are:
-
Recrystallization: This is a widely reported and effective method for purifying this compound, with diethyl ether being a common solvent.[1][2] It can yield very pure crystalline material.[2]
-
Column Chromatography: For larger scale purification or to remove impurities with similar solubility, silica (B1680970) gel column chromatography is a good option.[1][2]
-
Liquid-Liquid Extraction: This method is useful for removing impurities with significantly different polarities and is scalable.[2]
Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in my this compound product?
Several analytical techniques can be used for impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identifying and quantifying volatile impurities. Note that derivatization of the hydroxyl and carboxylic acid groups is necessary to increase the volatility of this compound for GC analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your product and identifying major impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be effectively used for assessing the purity of your product.[1]
Troubleshooting Guides
Synthesis Troubleshooting
Issue: Low yield of this compound in ozonolysis of oleic acid.
| Potential Cause | Suggested Solution |
| Incomplete Ozonolysis | Ensure a continuous and sufficient flow of ozone. The reaction is typically complete when the solution turns a persistent blue color, indicating an excess of ozone. Maintain a low reaction temperature (e.g., -78°C) to prevent unwanted side reactions. |
| Inefficient Reductive Work-up | Ensure the reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) is added in sufficient quantity and that the reaction is allowed to proceed to completion. Monitor the reaction by TLC or GC to confirm the disappearance of the intermediate ozonides and aldehydes. |
| Loss of Product During Work-up | This compound has amphiphilic properties and can be lost during aqueous work-up. Ensure the pH of the aqueous layer is acidic (pH < 2) during extraction to protonate the carboxylic acid and increase its solubility in the organic phase.[2] Perform multiple extractions with an organic solvent like diethyl ether to maximize recovery. |
Issue: Unexpected peaks in the NMR spectrum of the final product.
| Potential Cause | Suggested Solution |
| Presence of n-nonanol | This is a common byproduct of the reductive work-up in ozonolysis.[1] Purify the product using column chromatography to separate the alcohol from the desired hydroxy acid. |
| Residual Aldehydes | Incomplete reduction will leave aldehyde intermediates. Ensure the reduction step is complete by extending the reaction time or using a more potent reducing agent. |
| Methyl Ester of this compound | Incomplete saponification of the methyl ester intermediate. Increase the reaction time or the concentration of the base (e.g., NaOH or KOH) during the saponification step. |
Purification Troubleshooting
Issue: Poor recovery after recrystallization.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the solubility in the cold solvent is too high, you will lose a significant amount of product.[3] Experiment with different solvents or solvent mixtures. Diethyl ether is a good starting point for this compound.[2] |
| Cooling the Solution Too Quickly | Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Using Too Much Solvent | Using an excessive amount of solvent will prevent the product from crystallizing out upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound
| Purification Technique | Typical Purity | Typical Recovery | Scale | Key Advantage |
| Liquid-Liquid Extraction | Moderate to High | 80-95% | Small to Large | Good for removing impurities with very different polarities.[2] |
| Silica Gel Column Chromatography | High to Very High | 60-90% | Small to Medium | Excellent for separating compounds with similar polarities.[2] |
| Recrystallization | Very High | 50-85% | Small to Large | Can yield very pure crystalline material.[2] |
Table 2: Influence of pH on Liquid-Liquid Extraction Efficiency of this compound
| pH of Aqueous Phase | Expected Location of 9-HNA | Extraction Efficiency into Organic Phase |
| < 2 | Organic Phase | High |
| 4 - 6 | Partitioned between phases | Low to Moderate |
| > 10 | Aqueous Phase (as salt) | Low |
Data in tables is generalized and may vary based on specific experimental conditions.[2]
Experimental Protocols
Detailed Protocol for GC-MS Analysis of this compound Impurities
This protocol outlines the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ester, followed by GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the crude or purified this compound into a vial.
-
Add a suitable internal standard if quantitative analysis is desired.
-
Evaporate any solvent under a stream of dry nitrogen.
-
To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).[4]
-
Seal the vial and heat at 60°C for 30 minutes.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2. GC-MS Parameters:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.[4]
-
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 50-500.[4]
Mandatory Visualization
Caption: Workflow for the analysis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
Technical Support Center: Resolving Poor Sensitivity for 9-HNA in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor sensitivity during the mass spectrometry analysis of 9-hydroxynonanoic acid (9-HNA).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of 9-HNA?
A1: 9-HNA is a polar compound containing both a carboxylic acid and a hydroxyl group, which makes it non-volatile. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization chemically modifies these polar functional groups, typically through silylation, to increase the volatility and thermal stability of 9-HNA, enabling its successful analysis by GC-MS.[1][2][3]
Q2: What are the advantages of using LC-MS/MS for 9-HNA analysis?
A2: LC-MS/MS offers high sensitivity and specificity and often does not require a derivatization step. This simplifies sample preparation and reduces the potential for analytical errors, making it a powerful technique for analyzing 9-HNA in complex biological samples.
Q3: What are the primary causes of poor sensitivity for 9-HNA in LC-MS/MS?
A3: The most common causes include ion suppression from the sample matrix, inefficient ionization of the 9-HNA molecule, and suboptimal sample preparation leading to low recovery of the analyte.[4]
Q4: How can I improve the recovery of 9-HNA during sample extraction?
A4: To enhance recovery, it is important to select an appropriate extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), based on your sample matrix. For biological fluids, protein precipitation followed by LLE or SPE is a common and effective approach. Optimizing the pH during extraction can also significantly improve recovery. The use of an isotopically labeled internal standard is recommended to correct for any losses during sample preparation.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS and LC-MS/MS analysis of 9-HNA.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Poor Sensitivity | Incomplete derivatization | - Ensure derivatization reagents are fresh and not hydrolyzed.- Optimize reaction time and temperature (e.g., 60°C for 30-60 minutes for silylation).[1][2][5]- Ensure the sample is completely dry before adding derivatization reagents, as water can quench the reaction.[3] |
| Inlet discrimination or thermal degradation | - Use an appropriate inlet liner and replace it regularly.- Optimize the inlet temperature to ensure volatilization without degrading the 9-HNA derivative. | |
| System leaks | - Check for leaks in the GC inlet, column connections, and MS interface. | |
| Peak Tailing | Active sites in the GC system | - Use a deactivated inlet liner.- Trim the front end of the GC column (0.5 meters) to remove accumulated non-volatile residues.[6] |
| Incomplete derivatization | - Re-optimize the derivatization procedure to ensure complete reaction. | |
| Ghost Peaks | Carryover from previous injections | - Run blank solvent injections to wash the system.- Ensure the syringe is properly washed between injections. |
| Septum bleed | - Use a high-quality, low-bleed septum. |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Ion suppression from sample matrix | - Improve sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components like phospholipids.[4]- Dilute the sample to reduce the concentration of interfering substances.- Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
| Inefficient ionization | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).- Adjust the mobile phase pH to enhance the ionization of 9-HNA (typically negative ion mode for the carboxylate ion).[4] | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the column | - Ensure the mobile phase pH is appropriate for the analyte's pKa.- Consider a different column chemistry. |
| Column contamination | - Flush the column with a strong solvent.- If contamination is severe, replace the column. | |
| Inconsistent Retention Times | Unstable column temperature | - Use a column oven to maintain a consistent temperature. |
| Inconsistent gradient formation | - Ensure the LC pumps are properly primed and the solvents are degassed. |
Quantitative Data Summary
The choice of analytical technique can significantly impact the achievable sensitivity and performance for 9-HNA quantification. Below is a comparison of typical validation parameters for LC-MS/MS and GC-MS methods.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Recovery | > 85% | > 80% |
| Derivatization Required | No | Yes |
This data is representative and may vary based on specific instrumentation and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 9-HNA from Plasma
This protocol describes the extraction of 9-HNA from a plasma sample using a reversed-phase SPE cartridge (e.g., Oasis HLB).
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated 9-HNA)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Reversed-phase SPE cartridges
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 200 µL of cold methanol to precipitate proteins. Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 9-HNA with 1 mL of acetonitrile into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Silylation Derivatization of 9-HNA for GC-MS Analysis
This protocol details the conversion of 9-HNA to its trimethylsilyl (B98337) (TMS) derivative for GC-MS analysis.
Materials:
-
Dried 9-HNA extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the extracted 9-HNA sample is completely dry.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to act as a catalyst. Then, add 100 µL of BSTFA with 1% TMCS.[2][5]
-
Reaction: Tightly cap the reaction vial and heat at 60°C for 30 minutes to form the TMS derivative.[1][2]
-
Sample Dilution: After cooling to room temperature, evaporate any excess derivatizing agent under a gentle stream of nitrogen and reconstitute the sample in 50 µL of hexane for injection into the GC-MS.
Visualizations
References
overcoming emulsion formation during 9-HNA liquid-liquid extraction
Technical Support Center: 9-HNA Liquid-Liquid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion formation during the liquid-liquid extraction of 9-hydroxy-4-androstene-3,17-dione (B195040) (9-HNA).
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the liquid-liquid extraction of 9-HNA?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1][2][3] During the extraction of 9-HNA, emulsions can form for several reasons:
-
High Shear Mixing: Vigorous shaking of the separatory funnel can provide the energy to break up the liquid phases into fine droplets, leading to a stable emulsion.[1]
-
Presence of Surfactant-like Molecules: Biological samples may contain endogenous substances like phospholipids, proteins, or free fatty acids that act as emulsifying agents, stabilizing the dispersed droplets.[1][4]
-
Particulate Matter: The presence of finely divided solids in the sample can accumulate at the liquid-liquid interface, preventing the droplets from coalescing.[1]
-
Similar Densities: If the organic and aqueous phases have similar densities, their separation can be hindered, promoting emulsion formation.[5]
Q2: How can I prevent emulsion formation from the start?
Preventing an emulsion is often easier than breaking one.[4] Here are some preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or repeated inversions of the separatory funnel. This provides sufficient surface area for extraction to occur while minimizing the energy input that leads to emulsion formation.[1][4]
-
Salting Out: Before extraction, increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine) or solid salt.[4][6] This can enhance the partitioning of 9-HNA into the organic phase and decrease the solubility of the organic solvent in the aqueous layer.
-
Solvent Choice: Select an organic solvent with a significantly different density from the aqueous phase and low mutual solubility.
-
Alternative Techniques: Consider using solid-phase extraction (SPE) or supported liquid extraction (SLE), which are less prone to emulsion formation as they avoid the direct vigorous mixing of two liquid phases.[4][6]
Q3: What are the immediate steps to take if an emulsion has formed?
If an emulsion has formed, several techniques can be employed to break it:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone may be sufficient to allow the layers to separate.[1][7]
-
Gentle Agitation: Gently swirl the funnel or tap the sides. This can sometimes help the dispersed droplets to coalesce.[7]
-
Addition of Brine: Introduce a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help force the separation of the two phases.[4][6]
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the force needed to break it. This is often the most effective method.[6][7]
Troubleshooting Guide: Overcoming Emulsion Formation
This guide provides a systematic approach to resolving emulsion issues during the liquid-liquid extraction of 9-HNA.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| A stable, thick emulsion forms immediately upon shaking. | Vigorous mixing creating high shear. | 1. Reduce Agitation: Instead of shaking, gently invert the separatory funnel 10-15 times. 2. Patience: Allow the funnel to sit undisturbed for up to 30 minutes.[1][7] 3. Add Brine: Introduce a small amount of saturated NaCl solution.[4][8] |
| A cloudy interface persists between the two layers. | Presence of surfactants or particulate matter. | 1. Filtration: Filter the entire mixture through a plug of glass wool or Celite in a funnel. This can physically break up the emulsion.[6][8] 2. Centrifugation: Spin the sample to pellet the particulate matter and break the emulsion.[6][7] |
| The emulsion does not break after adding brine. | Strong emulsifying agents are present, or phase densities are too similar. | 1. Change pH: Adjusting the pH of the aqueous layer can sometimes destabilize an emulsion, especially if it's caused by acidic or basic compounds.[1][7] 2. Add a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[4][6] 3. Temperature Change: Gently warming the separatory funnel in a warm water bath can decrease viscosity and aid separation. Alternatively, cooling in an ice bath can also be effective.[1] |
| Emulsion formation is a recurring problem with a specific sample type. | The sample matrix has a high content of lipids, proteins, or other emulsifying agents. | 1. Sample Pre-treatment: Consider a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) before extraction. 2. Alternative Extraction Method: Switch to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to avoid the liquid-liquid interface issues.[4][6] |
Quantitative Parameters for Troubleshooting
The following table provides a summary of quantitative parameters that can be adjusted to troubleshoot emulsion formation.
| Parameter | Recommended Action & Range | Rationale |
| Mixing Technique | Gentle inversions (10-15 times) vs. Vigorous shaking (1-2 minutes) | Reduces the shear force that creates fine droplets.[1][4] |
| Ionic Strength | Add NaCl to a final concentration of 1-5 M in the aqueous phase. | Increases the polarity of the aqueous phase, promoting phase separation ("salting out").[4][6] |
| Centrifugation Speed | 1000-4000 x g for 5-15 minutes. | Applies force to coalesce the dispersed droplets.[6] |
| Temperature | Gentle warming to 30-40°C or cooling to 0-5°C. | Changes viscosity and interfacial tension, which can destabilize the emulsion.[1] |
| pH Adjustment | Adjust pH by 1-2 units away from the pKa of potentially interfering compounds. | Alters the charge of emulsifying agents, reducing their stabilizing effect.[1][7] |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of 9-HNA with Emulsion Prevention
-
Sample Preparation: To 1 volume of the aqueous sample containing 9-HNA, add 0.25 volumes of a saturated NaCl solution (brine). Mix gently.
-
Solvent Addition: Add 2 volumes of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Extraction: Stopper the separatory funnel and gently invert it 15-20 times, venting frequently to release any pressure. Avoid vigorous shaking.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Collection: Drain the lower layer (or decant the upper layer) into a clean collection flask.
-
Re-extraction: Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery of 9-HNA.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the extracted 9-HNA.
Protocol 2: Method for Breaking a Pre-formed Emulsion
-
Initial Steps: If an emulsion has formed, allow the separatory funnel to stand for 20-30 minutes.
-
Salting Out: If the emulsion persists, add 10-20% of the total volume as a saturated NaCl solution and gently swirl.
-
Centrifugation: If the emulsion is still present, transfer the entire mixture to centrifuge tubes and spin at 2500 x g for 10 minutes.
-
Phase Collection: After centrifugation, the layers should be distinct. Carefully pipette the desired layer for further processing.
-
Filtration: As an alternative to centrifugation, the emulsion can be passed through a filter funnel containing a plug of glass wool or a layer of Celite. This can physically disrupt the emulsion.[6][8]
Visualizations
Troubleshooting Workflow for Emulsion Formation
References
Technical Support Center: Optimization of Mobile Phase for 9-Hydroxynonanoic Acid (9-HNA) HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 9-Hydroxynonanoic Acid (9-HNA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your mobile phase and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for 9-HNA analysis by reversed-phase HPLC?
A1: A common starting point for reversed-phase HPLC analysis of 9-HNA is a gradient mobile phase consisting of acetonitrile (B52724) and water, both with an acidic modifier. A typical modifier is 0.1% formic acid or acetic acid, which helps to suppress the ionization of the carboxylic acid group in 9-HNA, leading to better peak shape.[1][2] The gradient would typically start with a lower concentration of acetonitrile and ramp up to elute the more hydrophobic compounds.
Q2: Why is an acidic modifier added to the mobile phase for 9-HNA analysis?
A2: An acidic modifier, such as formic acid or acetic acid, is added to the mobile phase to control the pH and keep the 9-HNA in its protonated (non-ionized) form.[3][4] This is crucial because the ionized form of the carboxylic acid can interact with the stationary phase in undesirable ways, leading to peak tailing and poor chromatographic performance.[5] By maintaining an acidic pH (at least 2 units below the pKa of the analyte), you ensure a single, less polar species, which results in sharper, more symmetrical peaks.
Q3: Can I use methanol (B129727) instead of acetonitrile as the organic solvent in my mobile phase?
A3: Yes, methanol can be used as an alternative to acetonitrile.[6] Both are common organic solvents for reversed-phase HPLC. However, acetonitrile generally has a lower viscosity, which can lead to lower backpressure, and a lower UV cutoff, which can be advantageous for detecting compounds at low wavelengths like 210 nm, a common detection wavelength for fatty acids.[7][8] The choice between acetonitrile and methanol can also affect the selectivity of the separation, so it may be worth testing both to see which provides better resolution for your specific sample.
Q4: My 9-HNA peak is tailing. How can I improve the peak shape?
A4: Peak tailing for acidic compounds like 9-HNA is a common issue. Here are several ways to address it:
-
Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., by adding 0.1% formic or acetic acid) to suppress the ionization of the carboxyl group.[3][4]
-
Use a High-Quality, End-Capped Column: Residual, un-capped silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing. Using a high-quality, end-capped C18 column can minimize these secondary interactions.[1]
-
Consider an Ion-Pairing Agent: If adjusting the pH is not sufficient, a small amount of an ion-pairing agent can be added to the mobile phase.[1][9]
-
Check for Column Contamination or Blockage: Peak tailing can also be a sign of a contaminated or blocked column. Flushing the column or using a guard column can help.[1]
Q5: I am not seeing a peak for 9-HNA, or the sensitivity is very low. What could be the problem?
A5: Low or no signal for 9-HNA can be due to several factors:
-
Detection Wavelength: 9-HNA lacks a strong chromophore, so UV detection should be performed at a low wavelength, typically around 210 nm.[7]
-
Sample Preparation: Inefficient extraction of 9-HNA from the sample matrix can lead to low recovery. Optimizing your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is important.[7]
-
Mobile Phase Contamination: Impurities in the mobile phase can lead to a high background noise, masking the analyte peak. Use high-purity solvents and additives.[1]
-
LC-MS/MS Specific Issues: If using LC-MS/MS, inefficient ionization can be a cause. Optimize the electrospray ionization (ESI) source parameters and ensure the mobile phase pH is conducive to forming the desired ion (typically negative ion mode for the carboxylate ion).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of 9-HNA.
Issue 1: Poor Peak Resolution
| Potential Cause | Suggested Solution |
| Inappropriate mobile phase composition | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic solvents (acetonitrile vs. methanol) as this can alter selectivity. |
| Incorrect column choice | Ensure you are using a suitable reversed-phase column, such as a C18. For separating isomers, a silver-ion HPLC (Ag-HPLC) column might be necessary.[10] |
| Suboptimal temperature | Use a column oven to maintain a consistent temperature. Increasing the temperature can sometimes improve resolution, but it may also affect retention times.[11] |
Issue 2: Retention Time Drifts
| Potential Cause | Suggested Solution |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.[11] |
| Column temperature fluctuations | Use a column oven to ensure a stable and consistent temperature throughout the analysis.[11] |
| Lack of column equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time if necessary.[11] |
| Pump issues or leaks | Check for leaks in the HPLC system, especially around fittings. Ensure the pump is delivering a consistent flow rate.[11] |
Experimental Protocols
General Protocol for 9-HNA Analysis by Reversed-Phase HPLC
This protocol provides a general method for the analysis of 9-HNA. Optimization may be required for specific sample matrices and instrumentation.
-
Sample Preparation (Liquid-Liquid Extraction):
-
For biological fluids like plasma, precipitate proteins by adding 4 volumes of a cold protein precipitation solvent (e.g., methanol or acetonitrile).[7]
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.[7]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[7]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Gradient: A typical gradient could be:
-
0-5 min: 30% B
-
5-15 min: Ramp to 90% B
-
15-20 min: Hold at 90% B
-
20-25 min: Return to 30% B (re-equilibration)[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV at 210 nm.[7]
-
Data Presentation
Table 1: Mobile Phase Composition and its Effect on 9-HNA Analysis
| Mobile Phase Composition | Column Type | Detection | Expected Outcome | Reference |
| Gradient: Acetonitrile / Water with 0.1% Formic Acid | C18 | UV at 210 nm | Good peak shape and resolution for 9-HNA in complex matrices. | [1][2][7] |
| Isocratic: Acetonitrile / Water (e.g., 80:20) | C18 | UV (low wavelength) | Suitable for simpler mixtures, may require optimization of the solvent ratio for adequate retention and separation. | [12] |
| Gradient: Methanol / Water with Acetic Acid | C18 | UV at 205-210 nm | An alternative to acetonitrile, may offer different selectivity. Acetic acid also ensures sharp peaks. | [6] |
| Isocratic: Acetonitrile / Water (90:10 to 95:5) | C18 | UV at 242 nm (after derivatization) | Used for fatty acid analysis after derivatization with a UV-absorbing tag. | [8] |
Visualizations
Caption: Workflow for optimizing the mobile phase in 9-HNA HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues with 9-HNA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. aocs.org [aocs.org]
- 7. benchchem.com [benchchem.com]
- 8. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
- 9. mastelf.com [mastelf.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Selection for 9-HNA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of 9-hydroxynonanoic acid (9-HNA) by Gas Chromatography (GC) and Liquid Chromatography (LC).
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 9-HNA, with a focus on column-related problems.
Gas Chromatography (GC) Analysis
| Problem | Potential Column-Related Cause(s) | Suggested Solution(s) |
| No Peak or Poor Sensitivity | Incomplete Derivatization: 9-HNA is non-volatile and requires derivatization (e.g., silylation) for GC analysis. Incomplete reaction leads to poor transfer to the gas phase. | - Ensure the sample extract is completely dry before adding derivatization reagents. - Use fresh derivatization reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). - Optimize reaction time and temperature (e.g., 60°C for 30 minutes).[1] |
| Column Bleed: High column bleed can obscure the analyte peak, especially at low concentrations. | - Use a low-bleed column, such as a DB-5ms or equivalent. - Condition the column according to the manufacturer's instructions. - Ensure the final oven temperature does not exceed the column's maximum operating temperature. | |
| Peak Tailing | Active Sites on Column: The polar hydroxyl and carboxyl groups of underivatized or partially derivatized 9-HNA can interact with active sites in the GC system, causing peak tailing. | - Use a high-quality, inert column (e.g., DB-5ms). - Ensure complete derivatization to mask polar functional groups. - Trim the front end of the column (a few centimeters) to remove accumulated non-volatile residues. |
| Column Contamination: Buildup of non-volatile matrix components on the column. | - Bake out the column at its maximum recommended temperature for a short period. - If contamination is severe, the column may need to be replaced. - Implement a proper sample clean-up procedure (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) to minimize matrix effects. | |
| Retention Time Shifts | Column Aging/Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention times. | - Monitor column performance with a standard mixture. - Replace the column when performance degrades significantly. |
| Inconsistent Oven Temperature: Fluctuations in the GC oven temperature will cause retention times to vary. | - Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
Liquid Chromatography (LC) Analysis
| Problem | Potential Column-Related Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The carboxyl group of 9-HNA can interact with residual silanols on the silica-based stationary phase of C18 columns, leading to peak tailing. | - Use a high-quality, end-capped C18 column. - Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase to suppress the ionization of the carboxyl group and minimize interactions with silanols.[2] |
| Column Overload: Injecting too much sample can lead to peak fronting. | - Reduce the injection volume or dilute the sample. | |
| Retention Time Shifts | Column Degradation: The bonded phase of the column can degrade, especially at extreme pH values or high temperatures. | - Operate the column within the manufacturer's recommended pH and temperature ranges. - Use a guard column to protect the analytical column from contaminants. |
| Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time in reversed-phase chromatography. | - Ensure accurate and consistent preparation of the mobile phase. - Degas the mobile phase to prevent bubble formation in the pump. | |
| Loss of Resolution | Column Contamination/Blockage: Accumulation of particulate matter or strongly retained compounds from the sample matrix on the column frit or at the head of the column. | - Filter all samples and mobile phases before use. - Use a guard column. - If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer). |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of 9-HNA?
A1: 9-HNA has a polar carboxylic acid and a hydroxyl group, which make it non-volatile. Gas chromatography requires analytes to be volatile to be transported through the column. Derivatization, typically silylation, chemically modifies these polar functional groups, increasing the volatility and thermal stability of 9-HNA for successful GC analysis.
Q2: What type of GC column is best for analyzing derivatized 9-HNA?
A2: A non-polar or medium-polarity column is generally recommended. A common choice is a DB-5ms or an equivalent 5% phenyl-methylpolysiloxane stationary phase.[1][2] These columns provide good separation for a wide range of derivatized compounds.
Q3: Is derivatization required for LC analysis of 9-HNA?
A3: No, derivatization is typically not required for LC analysis of 9-HNA. LC-MS/MS, in particular, is a highly sensitive and specific technique that can analyze 9-HNA directly in its native form, simplifying sample preparation.[2]
Q4: What type of LC column is recommended for 9-HNA analysis?
A4: A C18 reversed-phase column is the most common choice for 9-HNA analysis.[1][2] These columns separate compounds based on their hydrophobicity, and provide good retention and separation of 9-HNA from other components in biological matrices.
Q5: How can I improve the separation of 9-HNA from other fatty acids in my sample?
A5: For GC analysis, optimizing the temperature program can improve resolution. For LC analysis, adjusting the mobile phase gradient (the ratio of organic solvent to water) can enhance the separation of compounds with similar properties.
Q6: Can I analyze the different stereoisomers of 9-HNA?
A6: Yes, the separation of stereoisomers (enantiomers) of 9-HNA is possible using chiral chromatography. This would require a specialized chiral stationary phase (CSP) column. The selection of the appropriate chiral column often involves screening several different types of chiral stationary phases.
Quantitative Data Summary
The following table summarizes typical performance parameters for the quantification of 9-HNA using LC-MS/MS and GC-MS.
| Parameter | LC-MS/MS | GC-MS |
| Derivatization Required | No | Yes |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Recovery | > 85% | > 80% |
This data is representative and may vary depending on the specific instrumentation, method, and matrix.[2]
Experimental Protocols
Protocol 1: Quantification of 9-HNA by GC-MS
This protocol outlines the general steps for the extraction, derivatization, and analysis of 9-HNA from a biological matrix like plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated 9-HNA).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1% formic acid.
-
Extract 9-HNA by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[1]
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1][2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometry: Electron ionization (EI) source, with data acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Protocol 2: Quantification of 9-HNA by LC-MS/MS
This protocol describes the extraction of 9-HNA from a biological matrix and subsequent analysis by LC-MS/MS.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Follow the same sample preparation steps as in the GC-MS protocol.
-
After evaporating the ethyl acetate, reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode, with detection using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 9-HNA and the internal standard.
-
Visualizations
Caption: Workflow for selecting a column for 9-HNA analysis.
References
minimizing contamination in 9-Hydroxynonanoic acid trace analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 9-hydroxynonanoic acid (9-HNA).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in 9-HNA trace analysis?
A1: Contamination in 9-HNA trace analysis can originate from various sources throughout the experimental workflow. Key sources include:
-
Plasticware: Disposable plastic items such as pipette tips, centrifuge tubes, and syringe filters are significant sources of contamination. Plasticizers, particularly phthalates like di(2-ethylhexyl)phthalate (DEHP), can leach into solvents and samples, interfering with the analysis.[1][2]
-
Glassware: Improperly cleaned glassware can retain residues from previous analyses or cleaning agents, which can introduce interfering compounds.
-
Solvents and Reagents: The purity of solvents, reagents, and even the water used is critical. Lower-grade solvents can contain impurities that contribute to high background noise or co-elute with 9-HNA.
-
Laboratory Environment: Airborne particles, dust, and aerosols in the laboratory can settle into open samples, solvents, or on equipment surfaces, introducing contaminants.
-
Sample Handling: Cross-contamination between samples can occur through improper handling techniques. The use of contaminated gloves or lab coats can also be a source.
Q2: Why is derivatization required for the GC-MS analysis of 9-HNA?
A2: this compound is a polar, non-volatile compound due to the presence of both a carboxylic acid and a hydroxyl group.[3] Gas chromatography (GC) requires analytes to be volatile to travel through the column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters, making them suitable for GC-MS analysis.[3][4]
Q3: What are the benefits of using LC-MS/MS for 9-HNA analysis?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for 9-HNA analysis, offering high sensitivity and specificity. A significant advantage is that it often does not require a derivatization step, which simplifies the sample preparation process and reduces the potential for introducing contaminants or analytical errors.[3] This makes it particularly well-suited for analyzing 9-HNA in complex biological matrices.[3][5]
Q4: How can I improve the recovery of 9-HNA during sample extraction?
A4: Optimizing the extraction method is crucial for good recovery. For biological fluids like plasma, a common approach is protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][6] Since 9-HNA is an acidic compound, adjusting the pH of the aqueous phase to be acidic (e.g., pH 3) during LLE will ensure it is in its protonated, less polar form, which enhances its partitioning into an organic solvent like ethyl acetate.[3] The use of a structurally similar internal standard, such as a deuterated version of 9-HNA, is also highly recommended to correct for any losses during sample preparation and analysis.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the trace analysis of 9-HNA.
High Background Noise in Chromatogram
| Potential Cause | Suggested Solution(s) |
| Contaminated Solvents or Reagents | • Use high-purity, LC-MS or GC-grade solvents and reagents.• Prepare fresh mobile phases daily and filter them before use.• Avoid using aqueous mobile phases that are more than a day old to prevent microbial growth.• Add a small percentage (e.g., 5-10%) of organic solvent to aqueous mobile phases to inhibit microbial growth. |
| Contaminated LC/GC System | • Flush the entire system with a strong solvent (e.g., isopropanol (B130326) or a high concentration of organic solvent in the mobile phase) to remove contaminants.• Regularly clean the ion source of the mass spectrometer according to the manufacturer's instructions.• Check for and clean or replace contaminated tubing, fittings, and injector components. |
| Leaching from Plasticware | • Whenever possible, replace plastic containers, pipette tips, and vials with glass or polypropylene (B1209903) alternatives that are certified as low-leaching.• Avoid using plastic squeeze bottles for solvents.• Run a "method blank" (a sample with no analyte that goes through the entire preparation process) to identify the source of plastic-related contamination. |
| Column Bleed (GC-MS) | • Ensure the column is properly conditioned before use.• Do not exceed the maximum operating temperature of the column. |
Ghost Peaks or Carryover
| Potential Cause | Suggested Solution(s) |
| Carryover from Previous Injections | • Run several blank solvent injections after a high-concentration sample to wash the system.• Optimize the autosampler's syringe/needle wash protocol, using a strong solvent.• If carryover persists, it may be necessary to clean or replace the injector port, syringe, or sample loop. |
| Contaminated Syringe (Manual Injection) | • Thoroughly clean the syringe with multiple rinses of a strong, clean solvent between injections. |
| Septum Bleed (GC-MS) | • Use high-quality, low-bleed septa.• Replace the septum regularly as part of routine maintenance. |
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution(s) |
| Active Sites in the GC System (Peak Tailing) | • Use a deactivated inlet liner and replace it regularly.• Trim a small portion (a few centimeters) from the front of the GC column to remove accumulated non-volatile residues and active sites. |
| Secondary Interactions on LC Column (Peak Tailing) | • Use a high-quality, end-capped C18 column.• Add a small amount of an acid modifier like formic acid (0.1%) to the mobile phase to suppress the ionization of the carboxylic acid group of 9-HNA, which can reduce interactions with residual silanols on the column. |
| Column Overload (Peak Fronting) | • Dilute the sample or reduce the injection volume. |
| Incomplete Derivatization (GC-MS, Peak Tailing) | • Ensure derivatization reagents are fresh and not hydrolyzed.• Optimize the reaction time and temperature for complete derivatization.• Ensure the sample is completely dry before adding the derivatization reagent, as water can quench the reaction.[3] |
Low or No Signal for 9-HNA
| Potential Cause | Suggested Solution(s) |
| Ion Suppression from Sample Matrix (LC-MS) | • Improve sample cleanup by using solid-phase extraction (SPE) to remove interfering matrix components.• Dilute the sample to reduce the concentration of interfering substances.• Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for suppression effects. |
| Inefficient Ionization (LC-MS) | • Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).• Adjust the mobile phase pH. For 9-HNA, negative ion mode is typically used to detect the deprotonated molecule, so a neutral or slightly basic mobile phase might enhance ionization, although acidic mobile phases are common for chromatographic reasons. |
| Incomplete Derivatization (GC-MS) | • As mentioned previously, ensure complete derivatization by optimizing the reaction conditions and using fresh reagents. |
| Leaks in the System | • Perform a thorough leak check of the entire GC-MS or LC-MS system, paying close attention to column connections, the injector, and the interface to the mass spectrometer. |
Data Presentation
The following tables summarize quantitative data relevant to the trace analysis of 9-HNA and common contaminants.
Table 1: Typical Performance of Analytical Methods for 9-HNA Quantification
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.05 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 15 ng/mL | 0.1 - 5 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 70 - 110% | 80 - 115% |
| Note: These values are illustrative and can vary depending on the specific instrumentation, method, and sample matrix.[3] |
Table 2: Comparison of Glassware Cleaning Methods for Removal of Organic Residues
| Cleaning Method | Active Components | Efficacy for Organic Residue Removal | Safety Concerns | Environmental Impact |
| Detergent Wash (e.g., 2% solution) | Surfactants | Good | Low | Low |
| Acid Soak (e.g., 0.5% Nitric Acid) | Nitric Acid | Very Good | Corrosive, handle with PPE in a fume hood | Requires neutralization before disposal |
| Baking in Muffle Furnace (450-500°C) | Heat | Excellent (pyrolyzes organic matter) | High temperatures, risk of burns | Low |
| Note: For trace analysis, a combination of methods (e.g., detergent wash followed by acid soak and/or baking) is often recommended.[7][8] |
Table 3: Common Plasticizers and their Potential for Leaching
| Plasticizer | Polymer Source(s) | Leaching Potential | Common Mass Spectrometry Adducts |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | PVC, Polypropylene | High | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |
| Dibutyl phthalate (DBP) | PVC, various plastics | High | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |
| Bisphenol A (BPA) | Polycarbonate, epoxy resins | Moderate | [M-H]⁻, [M+H]⁺ |
| Note: The extent of leaching is influenced by factors such as temperature, contact time, and the type of solvent.[1][2][9] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Analysis
-
Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse at least three to five times with deionized water.[8]
-
Acid Soak (Optional but Recommended): For the most sensitive analyses, soak the glassware in a dilute acid bath (e.g., 0.5-1% nitric acid or hydrochloric acid) for a minimum of 8 hours or overnight.[8]
-
Final Deionized Water Rinse: After the acid soak, rinse profusely (at least 5 times) with high-purity, deionized water.[8]
-
Drying: Dry the glassware in an oven at a temperature above 100°C to remove residual water and volatile organics. For the highest purity, bake glassware in a muffle furnace at 450-500°C for several hours to pyrolyze any remaining organic contaminants.[7]
-
Storage: Cover the clean glassware with aluminum foil and store it in a clean, dust-free environment until use.
Protocol 2: General Method for 9-HNA Analysis by LC-MS/MS
-
Sample Preparation and Extraction: a. To 100 µL of a biological sample (e.g., plasma) in a glass tube, add an appropriate internal standard (e.g., deuterated 9-HNA). b. Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and then centrifuge. c. Transfer the supernatant to a new glass tube. d. Acidify the supernatant to approximately pH 3 with 1 M HCl. e. Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging to separate the layers. f. Collect the upper organic layer. Repeat the extraction on the aqueous layer to maximize recovery. g. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of B, ramping up to a high percentage to elute 9-HNA, followed by a column wash and re-equilibration. A typical starting point is 5% B, ramping to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Parameters: Use electrospray ionization in negative ion mode (ESI-). For quantification, use Multiple Reaction Monitoring (MRM) to monitor the transition from the precursor ion (the deprotonated molecule of 9-HNA) to a specific product ion.[3]
-
Protocol 3: General Method for 9-HNA Analysis by GC-MS
-
Sample Preparation and Extraction: Follow steps 1a-1g from the LC-MS/MS sample preparation protocol.
-
Derivatization (Silylation): a. Ensure the dried extract is completely free of water. b. Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Tightly cap the vial and heat at 60°C for 30 minutes. d. Cool to room temperature before injection.[3]
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV. Use either a full scan (e.g., m/z 50-550) for identification or selected ion monitoring (SIM) for targeted quantification.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. Understanding plasticiser leaching from polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Conditions for 9-HNA Biocatalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic biocatalysis of 9-hydroxy-10-nitro-anthracene (9-HNA).
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is suitable for the biocatalysis of 9-HNA?
A1: The most suitable enzymes for the biocatalysis of 9-hydroxy-10-nitro-anthracene (9-HNA) are nitroreductases (NRs). These enzymes are known to catalyze the reduction of nitroaromatic compounds.[1][2][3] Bacterial nitroreductases, in particular, have a broad substrate specificity and are capable of reducing a wide variety of nitroaromatic compounds.[1][2] They are generally classified into two types: Type I (oxygen-insensitive) and Type II (oxygen-sensitive).[1][2] For most preparative biocatalysis applications, Type I nitroreductases are preferred as they are not inhibited by the presence of oxygen.[1][2]
Q2: What are the essential cofactors for nitroreductase-mediated 9-HNA conversion?
A2: Nitroreductases are typically dependent on flavin mononucleotide (FMN) as a prosthetic group and require a reduced nicotinamide (B372718) cofactor, either NADH or NADPH, as an electron donor to regenerate the flavin cofactor.[1][2] The preference for NADH or NADPH can vary between different nitroreductases.[1] Therefore, it is crucial to determine the specific cofactor requirement for the chosen enzyme.
Q3: What is the typical reaction mechanism for nitroreductase catalysis?
A3: Oxygen-insensitive (Type I) nitroreductases generally follow a Ping-Pong Bi-Bi kinetic mechanism.[1] In this mechanism, the enzyme first binds to the NAD(P)H cofactor, which reduces the enzyme-bound FMN. The oxidized cofactor (NAD(P)+) is then released. Subsequently, the nitroaromatic substrate (9-HNA) binds to the reduced enzyme and is reduced, while the FMN is re-oxidized. Finally, the reduced product is released, completing the catalytic cycle.
Q4: How can I monitor the progress of the 9-HNA biocatalytic reaction?
A4: The reaction progress can be monitored by measuring the decrease in substrate concentration (9-HNA) or the increase in product concentration over time. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical method for this purpose, as it can separate and quantify both the substrate and the product(s).[4] Alternatively, spectrophotometric methods can be employed by monitoring the consumption of the NAD(P)H cofactor at its characteristic absorbance wavelength (typically around 340 nm).[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of 9-HNA
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme | Ensure the selected nitroreductase is active towards polycyclic nitroaromatic compounds. If possible, test a panel of different nitroreductases. |
| Sub-optimal pH | The enzyme's activity is highly dependent on pH. Determine the optimal pH for your specific nitroreductase. Most bacterial nitroreductases have an optimal pH in the range of 6.0-8.0.[6] |
| Sub-optimal Temperature | Temperature significantly affects enzyme activity and stability. The optimal temperature for many bacterial nitroreductases is between 30-50°C.[6] Perform a temperature optimization experiment. |
| Cofactor Limitation | Ensure that the correct cofactor (NADH or NADPH) is present in sufficient concentration. Consider implementing a cofactor regeneration system to maintain a constant supply of the reduced cofactor. |
| Enzyme Inhibition | The substrate (9-HNA) or product may be inhibitory at high concentrations. Perform a substrate and product inhibition study. Additionally, certain compounds like dicoumarol and some metal ions can inhibit nitroreductases.[1] |
| Poor Substrate Solubility | 9-HNA, being a polycyclic aromatic compound, may have low aqueous solubility. Consider the use of a co-solvent (e.g., DMSO, ethanol) at a concentration that does not significantly inhibit the enzyme. |
| Enzyme Inactivation | The enzyme may be unstable under the reaction conditions. Check the enzyme's stability over the course of the reaction. Consider enzyme immobilization to improve stability. |
Issue 2: Reaction Stops Before Complete Conversion
| Possible Cause | Troubleshooting Step |
| Product Inhibition | The formed product may be a potent inhibitor of the enzyme. Lower the initial substrate concentration or consider in-situ product removal. |
| Cofactor Depletion | If not using a regeneration system, the NAD(P)H may be fully consumed. Add more cofactor or, preferably, implement a cofactor regeneration system. |
| Enzyme Denaturation | The enzyme may be losing activity over time due to thermal or chemical denaturation. Re-evaluate the reaction temperature and buffer composition. |
| pH Shift | The reaction itself might cause a change in the pH of the medium, moving it away from the enzyme's optimum. Use a buffer with sufficient buffering capacity. |
Data Presentation
Table 1: Typical Optimal Conditions for Bacterial Nitroreductases with Nitroaromatic Substrates
| Parameter | Typical Range | Notes |
| Optimal pH | 6.0 - 8.0 | Can vary significantly between different nitroreductases.[6] |
| Optimal Temperature | 30 - 50 °C | Higher temperatures can lead to rapid inactivation.[6] |
| Cofactor | NADH or NADPH | Enzyme specific; some enzymes can utilize both.[1] |
| Cofactor Concentration | 0.1 - 1.0 mM | Higher concentrations can be inhibitory for some enzymes. |
| Substrate Concentration | 10 µM - 5 mM | Highly dependent on the specific enzyme and substrate; substrate inhibition is common at higher concentrations. |
| Co-solvent | 1-10% (v/v) DMSO or Ethanol | May be necessary for poorly soluble substrates like 9-HNA, but can also impact enzyme activity and stability.[7][8] |
Table 2: Common Inhibitors of Bacterial Nitroreductases
| Inhibitor | Type of Inhibition | Typical Concentration |
| Dicoumarol | Competitive (with NAD(P)H) | µM range[1] |
| Heavy Metal Ions (e.g., Ag+, Hg2+, Cu2+) | Non-competitive | mM range |
| p-Hydroxymercuribenzoate | Covalent modification of sulfhydryl groups | µM to mM range[1] |
| High Substrate/Product Concentration | Substrate or Product Inhibition | mM range (highly variable) |
Experimental Protocols
Protocol 1: Determination of Optimal pH for 9-HNA Biocatalysis
-
Prepare a series of buffers with different pH values (e.g., from pH 5.0 to 9.0 with 0.5 pH unit increments). Common buffers include citrate (B86180) (pH 3-6), phosphate (B84403) (pH 6-8), and Tris-HCl (pH 7-9).
-
Set up reaction mixtures in separate tubes for each pH value. Each reaction mixture (e.g., 1 mL final volume) should contain:
-
Buffer of a specific pH
-
9-HNA (at a fixed, non-saturating concentration)
-
Nitroreductase enzyme (at a fixed concentration)
-
NADH or NADPH (at a fixed, saturating concentration)
-
-
Initiate the reactions by adding the enzyme.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed period, ensuring the reaction is in the initial linear range.
-
Stop the reactions by adding a quenching agent (e.g., an equal volume of acetonitrile (B52724) or by heat inactivation).
-
Analyze the samples by HPLC to determine the amount of product formed or substrate consumed.
-
Plot the enzyme activity (e.g., product formed per unit time) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature for 9-HNA Biocatalysis
-
Set up a series of reaction mixtures as described in Protocol 1, using the optimal pH determined previously.
-
Incubate each reaction mixture at a different temperature (e.g., in a temperature gradient from 20°C to 60°C with 5°C increments).
-
Follow steps 4-6 from Protocol 1.
-
Plot the enzyme activity against the temperature to determine the optimal temperature for the biocatalysis.
Protocol 3: HPLC Analysis of 9-HNA and its Reduction Product
-
HPLC System: A standard HPLC system with a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column is typically used for the separation of aromatic compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact gradient will need to be optimized for the separation of 9-HNA and its product.
-
Detection: Monitor the absorbance at a wavelength where both 9-HNA and its product have significant absorbance (this can be determined by a UV-Vis scan of the individual compounds).
-
Quantification: Create a standard curve for both 9-HNA and the purified product to accurately quantify their concentrations in the reaction samples.
-
Sample Preparation: Before injection, centrifuge the quenched reaction samples to pellet any precipitated protein and filter the supernatant through a 0.22 µm syringe filter to protect the HPLC column.[4]
Mandatory Visualization
Caption: Workflow for optimizing 9-HNA biocatalysis conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Reduction of polynitroaromatic compounds: the bacterial nitroreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 9-Hydroxynonanoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered during the scale-up synthesis of 9-Hydroxynonanoic acid (9-HNA).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound (9-HNA), and which is best for scaling up?
A1: The most frequently cited method for synthesizing 9-HNA, particularly at scale, is the ozonolysis of oleic acid or its methyl ester, followed by a reductive work-up and saponification.[1][2] This pathway is well-documented and has been demonstrated to produce 9-HNA in high purity and good yield.[2][3] Alternative routes include synthesis from azelaic acid monomethyl ester and various biocatalytic or enzymatic methods.[4][5] While enzymatic routes are promising for their sustainability, they may currently face challenges with low product concentrations.[6] The ozonolysis pathway is generally preferred for its scalability and efficiency with established catalysts.[3][6]
Q2: I'm observing significant impurities in my crude 9-HNA product. What are they likely to be and what is their origin?
A2: Impurities in 9-HNA synthesis typically originate from the starting material or side reactions.[7] If you are using technical-grade oleic acid (which can be ~80% pure), you may have other fatty acids like linoleic acid, which will also react to form different chain-length products.[7] Common byproducts from the ozonolysis route include n-nonanoic acid, 1,9-nonanedioic acid (azelaic acid), and n-nonanol.[7] Incomplete reactions can also leave residual starting material or intermediates, such as aldehydes or the methyl ester of 9-HNA if saponification is not complete.[7]
Q3: My product yield is consistently low when scaling up the ozonolysis reaction. What are the critical parameters to check?
A3: Low yield during scale-up can be attributed to several factors that are less prominent at the bench scale.[8]
-
Thermal Control: The ozonolysis reaction is exothermic. In larger volumes, inefficient heat removal can lead to runaway reactions and the formation of unwanted byproducts. Ensure your cooling system is adequate for the larger scale.[8]
-
Mixing Efficiency: Inadequate mixing in large reactors can create "dead zones" with localized high concentrations of reagents or poor temperature distribution, leading to incomplete reactions or side products. The type of stirrer (e.g., anchor vs. turbine) should be evaluated for the larger vessel.[8]
-
Ozone Delivery: Ensure the ozone gas is being efficiently dispersed throughout the reaction mixture. Poor mass transfer can lead to incomplete ozonolysis.
-
Reductive Work-up: The reduction step (e.g., with sodium borohydride (B1222165) or catalytic hydrogenation) must be complete. Unreacted ozonides or aldehydes will not be converted to the desired product. The reaction should be monitored until completion.[7]
Q4: How can I effectively purify crude 9-HNA, and what challenges might I face at a larger scale?
A4: The amphiphilic nature of 9-HNA, with both polar head groups and a nonpolar tail, can complicate purification.[9]
-
Liquid-Liquid Extraction: This is a common first step. It is critical to control the pH; acidifying the aqueous phase to a pH of ~2 protonates the carboxylic acid, making the 9-HNA more soluble in organic solvents like diethyl ether.[9] At neutral pH, emulsions can form, making phase separation difficult.[9]
-
Recrystallization: This is a highly effective method for final purification. Diethyl ether is a commonly used solvent.[2][7] The key to successful recrystallization is slow cooling to prevent the trapping of impurities within the crystals.[9]
-
Column Chromatography: For difficult-to-remove impurities, silica (B1680970) gel chromatography can be used. To prevent peak tailing due to the carboxylic acid's strong interaction with silica, it is often beneficial to add a small amount (0.1-1%) of acetic or formic acid to the mobile phase.[9]
Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A5: A combination of techniques is recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction or the fractions during column chromatography.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities. Note that 9-HNA is non-volatile and requires chemical derivatization (e.g., silylation) to convert the hydroxyl and carboxylic acid groups into more volatile forms before analysis.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the chemical structure of the final product and identifying major impurities without the need for derivatization.[1][7]
-
High-Performance Liquid Chromatography (HPLC): Can be used effectively for assessing the purity of the final product.[7]
Troubleshooting Guides
Problem: Low Yield after Ozonolysis/Reduction
If you are experiencing low yields, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for diagnosing causes of low yield.
Problem: Emulsion Formation During Liquid-Liquid Extraction
The amphiphilic nature of 9-HNA can cause persistent emulsions during extraction, making phase separation difficult.
-
Possible Cause: The pH of the aqueous phase is near neutral, allowing the ionized carboxylic acid and the hydroxyl group to act as a surfactant.
-
Solution:
-
Adjust pH: Ensure the aqueous phase is distinctly acidic (pH ~2) by adding a dilute strong acid (e.g., 1M HCl). This protonates the carboxylate, reducing its surfactant properties and increasing its solubility in the organic phase.[9]
-
Add Brine: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and "salt out" the organic compound into the organic layer.
-
Centrifugation: For smaller scale, persistent emulsions, centrifuging the mixture can force the separation of the layers.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and analysis of 9-HNA.
Table 1: Performance of Ozonolysis-Based Synthesis of 9-HNA
| Parameter | Value | Starting Material | Source |
|---|---|---|---|
| Yield | 74% | Methyl Oleate (B1233923) | [2] |
| Purity (after recrystallization) | 98% | Methyl Oleate | [2] |
| Final Product Form | White Solid | Methyl Oleate |[2] |
Table 2: Common Impurities and Analytical Identification
| Impurity | Chemical Formula | Common Origin | Recommended Analytical Method |
|---|---|---|---|
| Azelaic Acid | C₉H₁₆O₄ | Side reaction / Over-oxidation | GC-MS (after derivatization)[7] |
| n-Nonanoic Acid | C₉H₁₈O₂ | Side reaction | GC-MS (after derivatization)[7] |
| n-Nonanol | C₉H₂₀O | Byproduct of reductive work-up | GC-MS[7] |
| Unreacted Oleic Acid | C₁₈H₃₄O₂ | Incomplete ozonolysis | TLC, GC-MS[7][9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 9-HNA from Methyl Oleate via Ozonolysis
This protocol is adapted from established literature methods.[2]
Caption: Experimental workflow for the synthesis of 9-HNA.
-
Ozonolysis : Dissolve methyl oleate (e.g., 20.0 g) in anhydrous ethanol (100 mL) in a three-necked flask equipped with a gas inlet and outlet.[2] Cool the flask to -78 °C using a dry ice/acetone bath. Bubble ozone through the solution. The reaction is complete when the solution retains a blue color, indicating excess ozone. Purge the system with nitrogen gas to remove residual ozone.[7]
-
Hydrogenation : Carefully add Raney nickel catalyst (e.g., 5.0 g slurry in water) to the ozonolysis product in a suitable hydrogenation vessel.[2] Pressurize the vessel with hydrogen gas and stir the mixture at room temperature for several hours until the reduction is complete (monitor by TLC or other methods).
-
Saponification : Filter the catalyst and saponify the crude product (e.g., 20.2 g) by refluxing with a solution of sodium hydroxide (B78521) (e.g., 100 mL of 8.0% NaOH) for 3 hours.[2]
-
Isolation : Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to a pH of ~2. Extract the acidified mixture multiple times with diethyl ether (e.g., 3 x 50 mL). Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield crude 9-HNA as a white solid.[2]
Protocol 2: Purification of Crude 9-HNA by Recrystallization
This protocol is a general method for purifying the crude product from the synthesis.[9]
-
Dissolution : Place the crude 9-HNA solid in an Erlenmeyer flask. Add a minimal amount of hot diethyl ether and continue to heat gently until the solid is completely dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are visible, perform a hot filtration through fluted filter paper to remove them.
-
Cooling : Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form. Avoid rapid cooling, as this can trap impurities.
-
Ice Bath : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold diethyl ether.
-
Drying : Dry the crystals under vacuum to remove all residual solvent. The final product should be a pure, white crystalline solid.
Protocol 3: Purity Analysis by GC-MS (with Derivatization)
This protocol outlines the general steps for preparing 9-HNA for GC-MS analysis.[10][11]
-
Sample Preparation : Accurately weigh a small amount of the purified 9-HNA into a GC vial.
-
Solvent Removal : Ensure the sample is completely dry. If dissolved in a solvent, evaporate the solvent under a gentle stream of nitrogen. Water must be completely absent as it quenches the derivatization reaction.[10]
-
Derivatization : Add a derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) to the dried sample. This agent will convert the polar -OH and -COOH groups to nonpolar trimethylsilyl (B98337) (TMS) esters/ethers.[11]
-
Reaction : Seal the vial tightly and heat it at 60 °C for 30 minutes to ensure the derivatization reaction is complete.[11]
-
Analysis : Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. The analysis will separate the derivatized 9-HNA from any derivatized impurities, and the mass spectrometer will help in their identification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 9-Hydroxynonanoic Acid (9-HNA)
Welcome to the technical support center for the purification of 9-hydroxynonanoic acid (9-HNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of 9-HNA from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying 9-HNA are liquid-liquid extraction (LLE), silica (B1680970) gel column chromatography, and recrystallization.[1] The selection of a specific method depends on factors such as the scale of purification, the nature of the impurities, and the desired final purity of the product.[1] For complex biological matrices, solid-phase extraction (SPE) is also a widely used technique for sample preparation and cleanup.[2]
Q2: How does the amphiphilic nature of 9-HNA affect its purification?
A2: this compound possesses both a polar carboxylic acid and a hydroxyl group, along with a nonpolar carbon chain, making it amphiphilic. This dual nature can influence its solubility and partitioning behavior during extraction and chromatography, requiring careful selection of solvents and pH conditions to achieve effective separation.[1]
Q3: What are the typical impurities encountered during 9-HNA synthesis and purification?
A3: Common impurities can include unreacted starting materials (e.g., methyl oleate), intermediates (e.g., aldehydes from ozonolysis), and byproducts like n-nonanoic acid.[3][4] If the synthesis involves saponification, incomplete reaction can leave ester intermediates, such as methyl 9-hydroxynonanoate.[4] In biological samples, proteins and other fatty acids are major contaminants.[3]
Q4: Which analytical techniques are recommended for assessing the purity of 9-HNA?
A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for both identifying and quantifying 9-HNA and its potential impurities.[4][5] For GC-MS analysis, a derivatization step is necessary to increase the volatility of 9-HNA.[4][5] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation, while high-performance liquid chromatography (HPLC) with UV detection can also be used for purity assessment.[2][4]
Q5: What are the key stability considerations for 9-HNA during purification and storage?
A5: While specific degradation data for 9-HNA is limited, analogous long-chain fatty acid esters suggest that it has moderate thermal stability.[6] Degradation can be accelerated by high temperatures and the presence of strong acids or bases.[6][7] For its methyl ester, decomposition is likely to begin above 200°C.[6] To minimize degradation, it is advisable to use the mildest acidic and basic conditions possible and to control the temperature during purification.[8] For long-term storage, keeping the purified compound at low temperatures (-18°C) is recommended to slow potential degradation.[9]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause | Solution |
| Persistent Emulsion Formation | - High concentration of amphiphilic impurities. - Vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - For small-scale extractions, centrifuge the mixture to break the emulsion.[1] - Gently invert the separatory funnel instead of vigorous shaking. |
| Low Recovery of 9-HNA | - Incorrect pH of the aqueous phase. - Insufficient volume or number of extractions. | - Ensure the aqueous phase is acidified to a pH of ~2 to fully protonate the carboxylic acid group, making it more soluble in the organic solvent.[4] - Perform multiple extractions (e.g., 3 times) with the organic solvent and combine the organic layers.[4] |
| Poor Phase Separation | - Similar densities of the aqueous and organic phases. | - Select an organic solvent with a significantly different density from water (e.g., diethyl ether, ethyl acetate).[1] |
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of 9-HNA from Impurities | - Inappropriate solvent system (mobile phase). - Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation. - Ensure the amount of crude sample loaded is appropriate for the column size. |
| Co-elution of Compounds | - Impurities with similar polarity to 9-HNA. | - Use a shallow gradient elution or isocratic elution with a finely tuned solvent mixture. - Consider using a different stationary phase if silica gel does not provide adequate separation. |
| Tailing of 9-HNA Peak | - Strong interaction between the carboxylic acid group and the silica gel. | - Add a small amount of a polar solvent with acidic properties (e.g., acetic acid or formic acid) to the mobile phase to reduce tailing. |
Quantitative Data Summary
Table 1: Performance of a 3-Step Purification Process for 9-HNA
| Purification Step | Target Removed/Recovered | Efficiency |
| Protein Removal | Proteins | ~93% removal |
| Impurity Removal | n-nonanoic acid | ~99% removal |
| Extraction | 9-HNA | ~97% recovery |
| Overall Recovery | 9-HNA | >80% |
Data adapted from a study on the separation and purification of 9-HNA.[3]
Table 2: Comparison of Analytical Methods for 9-HNA Quantification
| Parameter | LC-MS/MS (Hypothetical) | GC-MS (Hypothetical) |
| Derivatization Required | No | Yes |
| Linear Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1 ng/mL |
| Precision (RSD%) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
This table presents representative performance parameters for the quantification of 9-HNA. Actual values may vary based on specific experimental conditions.[5]
Experimental Protocols
Protocol 1: Purification of 9-HNA by Liquid-Liquid Extraction
This protocol describes a general procedure for the extraction of 9-HNA from an aqueous reaction mixture.
-
Acidification: Cool the aqueous reaction mixture to 0-5°C and acidify to a pH of approximately 2 using a strong acid (e.g., 1M HCl).[4][10]
-
Extraction: Transfer the acidified mixture to a separatory funnel. Add an equal volume of an organic solvent such as diethyl ether or ethyl acetate.[1]
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate completely. The organic layer containing the protonated 9-HNA will typically be the upper layer.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize recovery.[4]
-
Combine and Wash: Combine all the organic extracts and wash with a small volume of brine to remove any residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[1]
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 9-HNA.[1]
Protocol 2: Analysis of 9-HNA by LC-MS/MS
This protocol provides a general method for the quantification of 9-HNA.
-
Sample Preparation:
-
If starting from a biological fluid like plasma, precipitate proteins by adding a 4-fold excess of a cold solvent like methanol (B129727) or acetonitrile.[2]
-
Vortex and centrifuge to pellet the proteins.[2]
-
Transfer the supernatant and acidify with formic acid (e.g., to a final concentration of 0.1%).[5]
-
Perform a liquid-liquid extraction with ethyl acetate.[5]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in the mobile phase.[5]
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Gradient: A suitable gradient elution to separate 9-HNA from other components.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode and monitor for the specific parent and daughter ion transitions for 9-HNA.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of 9-HNA.
Caption: Sample Preparation and Analysis Workflow for 9-HNA by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a separation and purification process for this compound, a biodegradable di-nonalactone precursor - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 9-Hydroxynonanoic Acid and 9-Oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the current scientific understanding of the biological activities of 9-hydroxynonanoic acid (9-HNA) and 9-oxononanoic acid (9-ONA). While structurally similar, the available research reveals a significant disparity in their characterized biological roles, with 9-ONA being an active signaling molecule and 9-HNA remaining largely unexplored.
Executive Summary
9-Oxononanoic acid (9-ONA), a product of lipid peroxidation, has been shown to play a role in key physiological and pathological processes.[1] Its primary activities include inducing platelet aggregation and modulating hepatic lipid metabolism.[1][2] In contrast, there is a significant lack of experimental data on the biological functions of this compound (9-HNA).[3] Current literature on 9-HNA is predominantly focused on its application in chemical synthesis, particularly as a monomer for biodegradable polymers.[3][4] It is hypothesized that 9-HNA may serve as a metabolic precursor to 9-ONA, but this has not been experimentally verified.[3] This guide will present the established biological activities of 9-ONA and the speculative roles of 9-HNA, highlighting the current knowledge gaps and future research directions.
Overview of Biological Activities
| Feature | This compound (9-HNA) | 9-Oxononanoic Acid (9-ONA) |
| Primary Role | Largely unknown; potential metabolic precursor.[3] | Bioactive lipid mediator.[1] |
| Key Biological Effects | Not experimentally determined. | - Induces platelet aggregation.[5][6][7] - Modulates hepatic lipid metabolism.[2] |
| Mechanism of Action | Hypothesized to interact with GPR40 and PPARs.[8] | Activates phospholipase A₂ (PLA₂).[5][6][7] |
| Endogenous Origin | Undetermined in mammalian tissues.[3] | Product of lipid peroxidation of linoleic acid.[1][2][9] |
Signaling Pathways and Mechanisms of Action
9-Oxononanoic Acid (9-ONA)
9-ONA has been demonstrated to activate specific signaling cascades, primarily related to platelet aggregation and lipid metabolism.
A. Induction of Platelet Aggregation:
9-ONA stimulates platelet aggregation by activating the arachidonate (B1239269) cascade.[1][5] This process is initiated by the activation of phospholipase A₂ (PLA₂), which in turn leads to the release of arachidonic acid from membrane phospholipids.[1][5] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce thromboxane (B8750289) A₂ (TxA₂), a potent inducer of platelet aggregation.[1][6]
Caption: Signaling pathway of 9-ONA-induced platelet aggregation.
B. Modulation of Hepatic Lipid Metabolism:
Oral administration of 9-ONA in rats has been shown to decrease fatty acid synthesis in the liver and increase fatty acid oxidation.[2] This is achieved through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in lipogenesis, and the stimulation of carnitine palmitoyltransferase (CPT) activity, which is essential for the transport of fatty acids into the mitochondria for β-oxidation.[1][2]
Caption: 9-ONA's role in hepatic lipid metabolism.
This compound (9-HNA)
The biological activity of 9-HNA is currently speculative. Based on the known actions of other fatty acids, it is hypothesized that 9-HNA may interact with G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptors (PPARs).[8]
A. Hypothesized GPR40 Signaling:
Activation of GPR40 in pancreatic β-cells by fatty acids can lead to an increase in intracellular calcium and subsequent insulin (B600854) secretion.[8]
Caption: Hypothesized GPR40 signaling cascade for 9-HNA.
Quantitative Data
Quantitative data on the biological activity of 9-HNA is not available in the current literature. The following table summarizes key quantitative findings for 9-ONA.
| Parameter | Value | Biological System | Reference |
| Platelet Aggregation | Dose-dependent induction | Human Blood | [5][6] |
| PLA₂ Activity | Significant increase with 9-ONA | Human Blood | [5][6] |
| Thromboxane B₂ (TxB₂) Production | Significant increase with 9-ONA | Human Blood | [5][6] |
| Hepatic Lipogenesis | Marked reduction in rats dosed orally | Rat Liver | [2][5] |
| Carnitine Palmitoyltransferase Activity | Increased in rats dosed orally | Rat Liver | [2] |
Experimental Protocols
Studying 9-Oxononanoic Acid
A. Platelet Aggregation Assay
-
Objective: To determine the effect of 9-ONA on platelet aggregation.
-
Methodology:
B. Phospholipase A₂ (PLA₂) Activity Assay
-
Objective: To measure the effect of 9-ONA on PLA₂ activity.
-
Methodology:
-
Human serum or other biological samples are incubated with 9-ONA.
-
PLA₂ activity is determined using a colorimetric assay kit, which typically involves a substrate that releases a chromophore upon cleavage by PLA₂.
-
The change in absorbance is measured using a microplate reader.[10]
-
Proposed Protocols for Studying this compound
The following are proposed experimental workflows for investigating the currently unknown biological activities of 9-HNA.
Caption: Proposed experimental workflow for investigating 9-HNA.
Conclusion and Future Directions
The current body of scientific literature clearly defines 9-oxononanoic acid as a bioactive lipid with significant roles in platelet aggregation and hepatic lipid metabolism.[1] In stark contrast, this compound remains a molecule with largely uncharacterized biological function.[3] The structural similarity between the two compounds suggests that 9-HNA may be a metabolic precursor to 9-ONA or possess its own unique biological activities.[3]
Future research should prioritize foundational studies to elucidate the biological role of 9-HNA. Key areas of investigation should include:
-
Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in mammalian systems.[3]
-
Metabolic Fate: Investigating the metabolic conversion of 9-HNA to 9-ONA and other derivatives.[3]
-
Receptor Screening: Systematically screening 9-HNA for activity at relevant receptors, such as GPR40 and PPARs.[3][8]
-
Cellular Effects: Assessing the impact of 9-HNA on various cell types, including those involved in metabolism and inflammation.[3]
A thorough understanding of the biological activities of 9-HNA will not only fill a significant knowledge gap but also potentially reveal new therapeutic targets and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Omega-Hydroxy Fatty Acids: A Comparative Analysis of Their Signaling Roles in Cellular Regulation
For researchers, scientists, and drug development professionals, understanding the nuanced signaling roles of omega-hydroxy fatty acids is critical for developing novel therapeutics. This guide provides a comparative analysis of two key omega-hydroxy fatty acids, 12-Hydroxyeicosatetraenoic acid (12-HETE) and 20-Hydroxyeicosatetraenoic acid (20-HETE), detailing their signaling pathways, receptor interactions, and physiological implications. The information is supported by experimental data and presented for clear, comparative evaluation.
Omega-hydroxy fatty acids, a class of lipid signaling molecules, are increasingly recognized for their potent and diverse effects on cellular function.[1][2][3][4] Produced through the enzymatic oxidation of polyunsaturated fatty acids, these molecules act as ligands for specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that regulate a wide array of physiological and pathological processes, including inflammation, cell proliferation, and vascular tone.[5][6][7] This guide focuses on a comparative analysis of 12-HETE and 20-HETE, two well-studied omega-hydroxy fatty acids derived from arachidonic acid.
Comparative Overview of 12-HETE and 20-HETE Signaling
| Feature | 12-Hydroxyeicosatetraenoic Acid (12-HETE) | 20-Hydroxyeicosatetraenoic Acid (20-HETE) |
| Primary Receptor | G-protein coupled receptor 31 (GPR31), also known as 12-HETER.[5][6][8][9] | G-protein coupled receptor 75 (GPR75).[10][11][12] |
| Key Signaling Pathways | MAPK/ERK, PI3K/Akt, NF-κB, PKC, Src Kinase.[6][8][13] | Gαq/11/PLC/PKC, c-Src/EGFR, NADPH Oxidase, Rho-Kinase.[10][11][14][15] |
| Primary Physiological Roles | Inflammation, platelet aggregation, cell migration and proliferation, angiogenesis.[5][6][13] | Regulation of vascular tone, blood pressure, angiogenesis, renal function.[11][14][16] |
| Pathological Involvement | Cancer metastasis, diabetic retinopathy, thrombosis, inflammatory diseases.[8][9][13] | Hypertension, endothelial dysfunction, ischemic stroke, vascular remodeling.[10][14][16] |
Signaling Pathways in Detail
The signaling cascades initiated by 12-HETE and 20-HETE, while sharing some common downstream effectors, are initiated by distinct receptor interactions and have different primary cellular consequences.
12-HETE Signaling Cascade
12-HETE primarily exerts its effects through the G-protein coupled receptor GPR31.[5][6][8][9] Upon binding, 12-HETE activates multiple downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[6][8][13] Activation of these pathways can lead to a variety of cellular responses, such as cell migration, proliferation, and survival.[13] For instance, 12(S)-HETE has been shown to stimulate cell migration through PKC and PI3 kinase signaling, while its effects on cell spreading are dependent on ERK1/2 and PI3 kinase activities.[13]
20-HETE Signaling Cascade
20-HETE is a potent vasoconstrictor that signals through the G-protein coupled receptor GPR75.[10][11][12] Its signaling cascade often involves the Gαq/11 subunit, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation.[11] 20-HETE is also known to activate c-Src and transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK pathway.[11][15] A key downstream effect of 20-HETE signaling is the stimulation of NADPH oxidase, leading to the production of reactive oxygen species (ROS), which contributes to endothelial dysfunction.[10][14]
References
- 1. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 3. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 13. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantification of 9-Hydroxy-2-nonenal (9-HNA) by GC-MS and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipid peroxidation products is crucial for understanding their roles in various physiological and pathological processes. One such product, 9-hydroxy-2-nonenal (9-HNA), is gaining interest as a potential biomarker. This guide provides an objective comparison of two powerful analytical techniques for 9-HNA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate method for your research needs.
Method Performance Comparison
The choice between GC-MS and LC-MS/MS for 9-HNA quantification depends on several factors, including required sensitivity, sample matrix complexity, and available instrumentation. While both are powerful tools, they have distinct advantages and disadvantages.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for analyzing volatile and thermally stable compounds.[1] For non-volatile compounds like 9-HNA, a crucial derivatization step is necessary to increase their volatility and thermal stability, allowing for analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[1] Its high selectivity and sensitivity make it a popular choice for complex biological matrices.[1]
Below is a summary of typical validation parameters for the quantification of 9-HNA using both methods. It is important to note that specific performance characteristics can vary based on the instrumentation, reagents, and specific protocols used.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) | Key Considerations |
| Principle | Separation of volatile derivatives based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective tandem mass detection. | GC-MS requires analytes to be volatile or rendered volatile through derivatization. LC-MS/MS is more versatile for non-volatile compounds.[1] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 | Both techniques offer excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range, dependent on the derivatization efficiency and detector sensitivity. | Often reaches the pg/mL level, offering very high sensitivity. | LC-MS/MS generally provides lower detection limits for non-volatile compounds in complex matrices. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. | Can be as low as the pg/mL range, allowing for quantification of trace amounts. | The lower LOQ of LC-MS/MS is advantageous for studies with limited sample amounts or low analyte concentrations. |
| Precision (%RSD) | Intra-day: <10% Inter-day: <15% | Intra-day: <10% Inter-day: <15% | Both methods can achieve high precision with the use of appropriate internal standards. |
| Accuracy (% Recovery) | Typically 85-115% | Typically 85-115% | Accuracy is highly dependent on the efficiency of sample preparation and the use of a suitable internal standard. |
| Sample Throughput | Generally lower due to the additional derivatization step and longer run times. | Higher, with faster analysis times possible, especially with Ultra-High-Performance Liquid Chromatography (UHPLC) systems. | For high-throughput screening, LC-MS/MS is often the preferred method. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results. Below are representative protocols for the quantification of 9-HNA using LC-MS/MS and GC-MS.
Protocol 1: Quantification of 9-HNA using LC-MS/MS
This protocol describes the extraction of 9-HNA from a biological matrix (e.g., plasma) and subsequent analysis by LC-MS/MS.[1]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, add an internal standard (e.g., deuterated 9-HNA). b. Precipitate proteins by adding 300 µL of ice-cold acetonitrile. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. Acidify the supernatant with a small volume of dilute acid (e.g., formic acid) to a pH of ~3. f. Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes. g. Centrifuge at 3,000 x g for 5 minutes to separate the layers. h. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. c. Flow Rate: 0.3 mL/min. d. Injection Volume: 5 µL. e. Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. f. MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 9-HNA and the internal standard.
Protocol 2: Quantification of 9-HNA using GC-MS
This protocol involves the extraction and necessary derivatization of 9-HNA prior to GC-MS analysis.[1]
1. Sample Preparation and Derivatization: a. Perform liquid-liquid extraction as described in Protocol 1 (steps 1a-1h). b. To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). c. Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 9-HNA. d. Evaporate the excess derivatizing agent under a gentle stream of nitrogen. e. Reconstitute the residue in 50 µL of a suitable solvent like hexane.
2. GC-MS Analysis: a. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). b. Carrier Gas: Helium at a constant flow rate. c. Injection Mode: Splitless. d. Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min and hold for 5-10 minutes to ensure separation of analytes. e. Mass Spectrometry: Electron Ionization (EI) source. f. Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification, monitoring characteristic ions of the 9-HNA derivative.
Mandatory Visualization
Signaling Pathway and Metabolism
While a specific signaling pathway directly initiated by 9-HNA is not extensively documented, its formation is a key step in the metabolism and detoxification of 4-hydroxy-2-nonenal (HNE), a well-known lipid peroxidation product with significant signaling roles. The following diagram illustrates the formation of 9-HNA in the context of lipid peroxidation and HNE metabolism.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for 9-HNA quantification using GC-MS and LC-MS/MS.
References
A Comparative Analysis of 9-HNA and Other Medium-Chain Fatty Acids: Biological Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 9-hydroxy-2-nonenoic acid (9-HNA) and other prominent medium-chain fatty acids (MCFAs), including capric acid (C10:0), caprylic acid (C8:0), and lauric acid (C12:0). While extensive research has elucidated the multifaceted roles of traditional MCFAs in various physiological and pathological processes, data on 9-HNA remains comparatively scarce. This document summarizes the existing quantitative data for well-studied MCFAs, outlines key experimental protocols for their assessment, and explores the known and potential signaling pathways involved.
Quantitative Comparison of Biological Activities
The following tables summarize the reported antimicrobial and anti-inflammatory activities of capric, caprylic, and lauric acids. It is important to note that direct comparative data for 9-HNA is limited in the current scientific literature. The presented values are sourced from various studies and experimental conditions may differ.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Fatty Acid | Target Microorganism | MIC (µg/mL) | Reference |
| Capric Acid (C10:0) | Propionibacterium acnes | > Lauric Acid | [1] |
| Streptococcus pyogenes | Synergistic with monolaurin | [2] | |
| Caprylic Acid (C8:0) | Various bacteria | Effective at 0.38-1.32 mg/mL (in combination) | [3] |
| Lauric Acid (C12:0) | Propionibacterium acnes | < Benzoyl Peroxide | [3] |
| Staphylococcus aureus | More active than its 1-monoglyceride | [2] | |
| Streptococcus pyogenes | Synergistic with monolaurin | [2] | |
| Clostridium difficile | IC50 values determined | [4][5] |
Table 2: Comparative Anti-Inflammatory Activity (Half-maximal Inhibitory Concentration - IC50)
| Fatty Acid | Assay | IC50 (µg/mL) | Reference |
| Lauric Acid (C12:0) | Proteinase Inhibition | 35.5 | [6] |
| Protein Denaturation Inhibition | 44.78 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological effects of fatty acids. Below are outlines of standard experimental protocols used to determine antimicrobial and anti-inflammatory activities.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Fatty Acid Stock Solutions: Dissolve the fatty acid in a suitable solvent, such as ethanol (B145695) or DMSO, to create a high-concentration stock solution.
-
Bacterial Inoculum Preparation: Culture the target bacterial strain in an appropriate broth medium to achieve a standardized inoculum (e.g., ~5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the fatty acid stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (inoculum without fatty acid) and negative (broth only) controls.
-
Incubation: Incubate the plate under conditions optimal for the growth of the microorganism (e.g., 37°C for 16-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the fatty acid at which no visible turbidity (bacterial growth) is observed.
Anti-Inflammatory Activity: Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test fatty acid at various concentrations and a protein solution (e.g., bovine serum albumin).
-
Induction of Denaturation: Induce protein denaturation by heating the reaction mixtures (e.g., at 72°C for 5 minutes).
-
Cooling and Absorbance Measurement: Cool the solutions and measure the turbidity (absorbance) at a specific wavelength (e.g., 660 nm).
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation compared to a control without the fatty acid. The IC50 value, the concentration required to inhibit 50% of protein denaturation, can then be determined.[6]
Signaling Pathways
Medium-chain fatty acids exert their biological effects through various signaling pathways. While the specific pathways for 9-HNA are not well-defined, we can infer potential mechanisms based on related compounds.
Established Signaling Pathways for Capric, Caprylic, and Lauric Acids
These MCFAs are known to modulate inflammatory responses primarily through the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1] They can also influence cellular metabolism and immune responses through interactions with Toll-like receptors (TLRs) . For instance, some MCFAs can suppress TLR4/NF-κB signaling.[7]
References
- 1. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of essential oils in combination with medium-chain fatty acids against predominant bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium Chain Triglyceride (MCT) Oil Affects the Immunophenotype via Reprogramming of Mitochondrial Respiration in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Divergent Immunomodulatory Effects of Short Chain Fatty Acids and Medium Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 9-Hydroxynonanoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 9-hydroxynonanoic acid (9-HNA), an emerging omega-hydroxy fatty acid of interest, is crucial for understanding its physiological and pathological roles. This guide provides a comparative overview of the two primary analytical methodologies for the quantification of 9-HNA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and quantitative performance data are presented to aid in the cross-validation of results and selection of the most suitable technique.
Comparison of Analytical Methodologies
The choice between GC-MS and LC-MS/MS for the analysis of 9-HNA depends on several factors, including required sensitivity, sample matrix complexity, and available instrumentation. While both are powerful techniques, they have distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of 9-HNA, a derivatization step is mandatory to increase its volatility for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. Its high selectivity and sensitivity make it a popular choice for complex biological matrices.
Data Presentation: Performance Characteristics
The following table summarizes typical validation parameters for the quantification of 9-HNA using LC-MS/MS and GC-MS. These are representative values, and performance may vary based on the specific instrumentation and matrix.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Recovery | > 85% | > 80% |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results.
Protocol 1: Quantification of 9-HNA using LC-MS/MS
This protocol describes the extraction of 9-HNA from a biological
A Comparative Guide to Bio-Based Polyesters: 9-Hydroxynonanoic Acid vs. Azelaic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Properties Derived from 9-Hydroxynonanoic Acid and Azelaic Acid, Supported by Experimental Data.
The increasing demand for sustainable and biodegradable polymers has propelled research into bio-based monomers. Among the promising candidates, this compound and azelaic acid, both derivable from oleochemical sources, stand out as versatile building blocks for high-performance polyesters. This guide provides a detailed comparison of the polymers synthesized from these two monomers, focusing on their synthesis, thermal, and mechanical properties to aid in material selection and development.
Monomer Structure and Polymerization at a Glance
This compound is an AB-type monomer, possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. This structure allows it to undergo self-polycondensation or ring-opening polymerization of its corresponding lactone to form a linear polyester (B1180765), poly(9-hydroxynonanoate).
In contrast, azelaic acid is an AA-type monomer, a dicarboxylic acid with carboxylic acid groups at both ends of its nine-carbon chain. To form a polyester, it requires an equimolar amount of a BB-type monomer, a diol. For a direct comparison with poly(9-hydroxynonanoate), this guide will focus on polyesters formed from azelaic acid and a diol that results in a repeating unit with a similar chain length, such as 1,9-nonanediol (B147092), which forms poly(nonamethylene azelate).
Comparative Data on Polymer Properties
The following tables summarize the key quantitative data for poly(9-hydroxynonanoate) and poly(nonamethylene azelate), a representative polyester derived from azelaic acid.
Table 1: Comparison of Thermal and Molecular Weight Properties
| Property | Poly(9-hydroxynonanoate) | Poly(nonamethylene azelate) | Method of Analysis |
| Molecular Weight | |||
| Number Average (Mn) | 10,000 - 100,000 g/mol [1] | - | Gel Permeation Chromatography (GPC) |
| Weight Average (Mw) | 20,000 - 250,000 g/mol [1] | - | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5[1] | - | GPC (Mw/Mn) |
| Thermal Properties | |||
| Melting Temperature (Tm) | 60 - 80 °C[1] (specifically 72.8 °C)[2] | 65 - 66 °C[3] | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temp (Tg) | -30 to -10 °C[1] | - | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp (Td) | > 250 °C[1] (onset at 220 °C)[2] | - | Thermogravimetric Analysis (TGA) |
Note: Data for poly(nonamethylene azelate) is limited in the reviewed literature. The provided melting temperature is for a sample synthesized for crystalline structure analysis. Further research is needed for a more comprehensive comparison of molecular weight and other thermal properties.
Table 2: Comparison of Mechanical Properties
| Property | Poly(9-hydroxynonanoate) | Poly(nonamethylene azelate) | Method of Analysis |
| Compressive Modulus | 47.3 MPa[2] | - | Compression Testing |
| Compressive Yield Strength | 1.03 MPa[2] | - | Compression Testing |
| Hardness | 31 (unit not specified)[2] | - | Hardness Testing |
Note: Direct mechanical property data for poly(nonamethylene azelate) was not available in the reviewed literature. The mechanical properties of polyesters are highly dependent on molecular weight and crystallinity.
Experimental Protocols
Synthesis of Poly(9-hydroxynonanoate) via Polycondensation
This protocol outlines the direct polymerization of methyl 9-hydroxynonanoate.
Materials:
-
Purified methyl 9-hydroxynonanoate
-
Transesterification catalyst (e.g., titanium (IV) isopropoxide or tin(II) octoate)
-
High-purity nitrogen or argon gas
-
Solvents for purification (e.g., chloroform (B151607) and methanol)
Procedure:
-
Monomer Charging and Inerting: Charge the purified methyl 9-hydroxynonanoate into a glass reactor equipped with a mechanical stirrer, a gas inlet, and a distillation outlet. Purge the system with an inert gas for at least 30 minutes to remove oxygen.
-
Oligomerization: Heat the reactor to 150-180°C under a slow stream of inert gas. Once the monomer is molten and the temperature has stabilized, add the catalyst (e.g., 0.1 mol% relative to the monomer). Maintain the temperature and gas flow for 2-4 hours while stirring. Methanol (B129727) will begin to distill off.
-
Polycondensation: Gradually increase the temperature to 200-220°C. As the viscosity of the reaction mixture increases, apply a high vacuum to facilitate the removal of the remaining methanol and volatile oligomers, which drives the equilibrium towards higher molecular weight polymer formation.
-
Isolation and Purification: After several hours, cool the reaction to room temperature. Dissolve the resulting polymer in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol to remove unreacted monomer and catalyst residues.
-
Drying: Dry the purified poly(9-hydroxynonanoate) under vacuum until a constant weight is achieved.
Synthesis of Poly(nonamethylene azelate) via Two-Step Polycondensation
This protocol describes the synthesis of a polyester from azelaic acid and 1,9-nonanediol.
Materials:
-
Azelaic acid
-
1,9-nonanediol
-
Catalyst (e.g., titanium tetrabutoxide)
-
High-purity nitrogen gas
Procedure:
-
Esterification: Combine azelaic acid and an excess of 1,9-nonanediol (e.g., a 1:2.2 molar ratio) in a reaction vessel. Add the titanium tetrabutoxide catalyst. Heat the mixture to 150°C under a nitrogen atmosphere with stirring for approximately 6 hours. Water, the byproduct of esterification, is continuously removed.
-
Polycondensation: Increase the temperature to 180°C and apply a vacuum. Continue the reaction for about 18 hours to increase the molecular weight of the polymer by removing the excess diol.
-
Isolation: Cool the reaction mixture to room temperature to obtain the solid poly(nonamethylene azelate). The polymer can be used as is or purified by dissolution and precipitation if necessary.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the polymerization workflows for both this compound and azelaic acid.
Caption: Workflow for the synthesis of poly(9-hydroxynonanoate).
Caption: Workflow for the synthesis of a polyester from azelaic acid.
Concluding Remarks
Both this compound and azelaic acid are valuable bio-based monomers for the synthesis of biodegradable polyesters. Poly(9-hydroxynonanoate), derived from the AB-type monomer, exhibits a lower melting point compared to many conventional polyesters, which could be advantageous for applications requiring lower processing temperatures. Its mechanical properties suggest it is a relatively soft and brittle material.
Polyesters derived from azelaic acid, an AA-type monomer, offer the flexibility to tailor properties by selecting different diols. Poly(nonamethylene azelate) shows a similar melting temperature to poly(9-hydroxynonanoate), indicating that for comparable repeating unit lengths, the thermal properties can be quite similar. The insertion of azelaic acid into polymer chains is known to contribute to flexibility and hydrophobicity.[4]
The choice between these two monomers will ultimately depend on the desired final polymer properties and the specific application. This compound offers a direct route to a linear polyester, while azelaic acid provides a platform for a wider range of polyester structures through copolymerization with various diols. Further research is needed to fully elucidate the mechanical properties of polyesters derived from azelaic acid and a C9 diol for a more direct and comprehensive comparison.
References
The Indispensable Role of Internal Standards in the Accurate Quantification of 9-Hydroxynonanoic Acid
For researchers, scientists, and drug development professionals, the precise measurement of signaling molecules like 9-hydroxynonanoic acid (9-HNA) is critical for unraveling complex biological processes and advancing therapeutic interventions. This guide provides an objective comparison of analytical methodologies for 9-HNA quantification, emphasizing the pivotal role of internal standards in achieving accurate and reproducible results. Supported by experimental data, this document delves into detailed protocols for the two most common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound (9-HNA), an omega-hydroxy fatty acid, is an emerging bioactive lipid involved in various physiological and pathological processes. Its accurate quantification in complex biological matrices such as plasma, urine, and tissues is paramount. However, the multi-step sample preparation and analytical process can introduce significant variability, leading to inaccurate measurements. The use of an internal standard (IS), a compound with similar physicochemical properties to the analyte of interest, is a widely accepted strategy to correct for these variations.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Among the various types of internal standards, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard. For 9-HNA, a deuterated version (e.g., 9-HNA-d4) is the ideal internal standard. SIL-IS co-elute chromatographically with the analyte and exhibit nearly identical ionization efficiency in the mass spectrometer. This allows for the correction of variations at every stage of the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations.
Comparison of Analytical Methodologies
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of 9-HNA. The choice between them often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | LC-MS/MS with Deuterated Internal Standard | GC-MS with Internal Standard | Alternative: LC-MS/MS without Internal Standard |
| Linearity (R²) | ≥ 0.995[1] | ≥ 0.99[1] | Variable, prone to matrix effects |
| Range | 1 - 1000 ng/mL[1] | 5 - 1000 ng/mL[1] | Narrower effective range |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | 5 ng/mL[1] | Higher, less consistent |
| Accuracy (% Bias) | Within ± 15%[1] | Within ± 20%[1] | Can exceed ± 30% |
| Precision (% RSD) | < 15%[1] | < 20%[1] | Often > 20% |
| Recovery | > 85% (corrected)[1] | > 80% (corrected)[1] | Highly variable and uncorrected |
| Derivatization Required | No[1] | Yes[1] | No |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results.
Protocol 1: Quantification of 9-HNA using LC-MS/MS with a Deuterated Internal Standard
This protocol describes the extraction of 9-HNA from a biological matrix (e.g., plasma) and subsequent analysis by LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add a known amount of deuterated 9-HNA internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1% formic acid.[1]
-
Extract 9-HNA by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.[1]
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
2. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.[1]
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both 9-HNA and its deuterated internal standard.[1]
Protocol 2: Quantification of 9-HNA using GC-MS with an Internal Standard
This protocol involves the extraction and derivatization of 9-HNA prior to GC-MS analysis. An appropriate internal standard, such as a deuterated analog or an odd-chain hydroxy fatty acid, should be used.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add the chosen internal standard.
-
Precipitate proteins with 400 µL of ice-cold methanol, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and acidify with 1 M HCl to pH 3.[2]
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate, vortex, and centrifuge. Repeat the extraction and combine the organic layers.[2]
-
Evaporate the combined organic layers to dryness under a stream of nitrogen.[2]
2. Derivatization (Silylation):
-
Ensure the dried extract is completely free of water.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[2]
-
Cool to room temperature before injection.
3. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).[2]
-
Injection: 1 µL in splitless mode.[2]
-
Inlet Temperature: 250°C.[2]
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan in selected ion monitoring (SIM) mode for target ions of 9-HNA and the internal standard.[2]
Visualizing the Workflow and Potential Signaling Context
To better illustrate the analytical process and the potential biological relevance of 9-HNA, the following diagrams are provided.
Caption: Experimental workflow for 9-HNA quantification using LC-MS/MS with an internal standard.
References
A Comparative Guide to the Inter-Laboratory Analysis of 9-Hydroxynonanoic Acid
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive lipids is crucial for advancing research and therapeutic development. 9-Hydroxynonanoic acid (9-HNA), an omega-hydroxy fatty acid, is an emerging molecule of interest in various physiological and pathological processes.[1] This guide provides a comprehensive comparison of the two primary analytical methods for 9-HNA quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—to aid laboratories in method selection, validation, and the cross-validation of results.
Quantitative Performance Comparison
The choice of analytical technique for quantifying 9-HNA is influenced by factors such as required sensitivity, sample matrix complexity, and available instrumentation.[1] While both GC-MS and LC-MS are powerful tools, they have distinct characteristics.[1] Below is a summary of typical validation parameters for the quantification of 9-HNA by hypothetical, yet representative, LC-MS/MS and GC-MS methods.
Table 1: Comparison of Analytical Method Performance for 9-HNA Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linear Range | 10 - 1000 ng/mL | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
| Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Derivatization | Required | Not typically required |
| Sample Throughput | Lower | Higher |
Note: The values presented are representative and may vary based on specific instrumentation, protocols, and matrix effects.
Experimental Protocols
Detailed and standardized experimental protocols are critical for achieving reproducible and comparable results between different laboratories.
Protocol 1: 9-HNA Analysis via LC-MS/MS
This protocol describes the extraction of 9-HNA from a biological matrix (e.g., plasma) and subsequent analysis by LC-MS/MS.[1] LC-MS/MS is well-suited for analyzing non-volatile or thermally labile compounds without derivatization.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add a suitable internal standard (e.g., deuterated 9-HNA).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and acidify with 10 µL of 1% formic acid.[1]
-
Extract 9-HNA by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
2. LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1][2]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[1][2]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.[1][2]
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 9-HNA and the internal standard.[1]
Protocol 2: 9-HNA Analysis via GC-MS
GC-MS is a robust technique for analyzing volatile compounds. For a non-volatile compound like 9-HNA, a derivatization step is necessary to increase its volatility.[1]
1. Sample Preparation and Derivatization
-
Perform sample extraction as described in the LC-MS/MS sample preparation section (steps 1-5).
-
To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]
-
Incubate at 60°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[1][3]
-
Evaporate any excess derivatizing agent under nitrogen and reconstitute the residue in 50 µL of hexane.[1]
2. GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1][2]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Temperature Program: Start at a lower temperature (e.g., 80-100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure analyte separation.[1][2]
Visualized Workflows and Signaling Pathways
Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of 9-HNA from biological samples, highlighting the key differences between the GC-MS and LC-MS/MS procedures.
Biological Signaling Pathway
Understanding the biological context of 9-HNA is essential for interpreting quantitative data. Medium-chain omega-hydroxy fatty acids are known to be involved in cellular signaling. 9-HNA may act as a ligand for G-protein coupled receptors (GPCRs), such as GPR120, which are activated by fatty acids.[1] Activation of these receptors can initiate downstream signaling cascades.
References
A Comparative Guide to the Synthesis of 9-Hydroxy-10-Nitro-1-Octadecene (9-HNA)
For researchers and professionals in drug development, the synthesis of bioactive lipids like 9-hydroxy-10-nitro-1-octadecene (9-HNA) is a critical step in exploring their therapeutic potential. This guide provides a comparative analysis of key methods for synthesizing 9-HNA and its close analogs, offering insights into their efficiency, selectivity, and procedural complexity. The information is supported by experimental data from published literature to aid in the selection of the most suitable method for your research needs.
Comparison of Synthesis Methods
The synthesis of 9-HNA and related nitro-hydroxy fatty acids primarily revolves around three distinct chemical strategies. The choice of method often depends on the desired isomeric purity, scalability, and available starting materials.
| Synthesis Method | Key Reaction | Starting Materials | Overall Yield | Purity/Selectivity | Key Advantages | Key Disadvantages |
| Henry Reaction (Nitroaldol Condensation) | Nitroaldol Condensation | Bromoalkanoic acids, Aldehydes | 12-36%[1] | High regioselectivity, clean single regioisomer products[1] | Well-controlled, produces specific isomers. | Multi-step, lengthy procedure, potential for material loss.[1] |
| Nitroselenation / Nitromercuration | Electrophilic addition | Oleic acid or its derivatives | Not explicitly stated, but is a two-step process. | Produces an equimolar mixture of 9- and 10-nitro regioisomers.[1] | Convenient for nitrating existing double bonds, suitable for isotopic labeling.[1] | Use of toxic mercury and selenium reagents, produces a mixture of isomers requiring separation. |
| Direct Nitration (via •NO₂) | Radical Addition | Unsaturated fatty acids (e.g., oleic acid, linoleic acid) | Yields can be low and variable. | Low selectivity, produces a complex mixture of regio- and stereoisomers.[2] | Mimics endogenous formation pathways. | Poor control over the reaction, difficult purification of the desired product.[2][3] |
Experimental Protocols
Method 1: Synthesis via Henry Reaction (Nitroaldol Condensation)
This method is adapted from the synthesis of 9-nitro-oleic acid and represents a regioselective route to the core structure of 9-HNA.[1] It involves the base-catalyzed condensation of a nitroalkane with an aldehyde.
Step 1: Preparation of the Nitroalkane Precursor The synthesis begins with the conversion of a suitable bromo-functionalized fatty acid or alcohol derivative into its corresponding nitroalkane. This is a foundational step for building the nitro-hydroxy moiety.
Step 2: The Henry Reaction The core bond-forming step is the nitroaldol or Henry reaction.
-
Reaction: An α-nitroalkane is deprotonated by a base to form a nucleophilic nitronate. This nitronate then attacks the carbonyl carbon of an aldehyde, forming a β-nitro alkoxide.
-
Work-up: Subsequent protonation yields the target β-nitro alcohol (the hydroxy-nitro structure).[4][5][6][7]
A detailed experimental protocol for a related compound, 10-Hydroxy-9-nitro-octadecanoic acid allyl ester, is as follows[1]:
-
An oven-dried 25 mL round bottom flask with a stir bar is cooled to room temperature under a nitrogen atmosphere.
-
0.32 g of nitrononanoic acid, allyl ester (1.3 mmol) and 0.27 mL of nonyl aldehyde (1.6 mmol) are added.
-
The flask is cooled in an ice bath.
-
One to two drops of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are added to the stirred solution.
-
The neat solution is stirred in the cold for 1 hour.
-
The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 2 days.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
For work-up, 10 mL of ether and 10 mL of 1M HCl are added to partition the solution, which is then stirred for 30 minutes before separation and purification.
Step 3: Dehydration to Nitroalkene (Optional but common) The resulting β-nitro alcohol can be dehydrated to form a nitroalkene, which is a common intermediate in many published syntheses for related molecules.[4]
Visualization of Synthetic and Biological Pathways
To better illustrate the processes involved in the synthesis and biological action of 9-HNA, the following diagrams have been generated.
References
- 1. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro-fatty acid Formation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Illuminating a Research Frontier: A Comparative Guide to 9-Hydroxynonanoic Acid and Established Plant Defense Phytohormones
A stark contrast exists between the well-documented roles of salicylic (B10762653) acid (SA) and jasmonic acid (JA) in orchestrating plant immunity and the significant knowledge gap surrounding 9-hydroxynonanoic acid (9-HNA), a molecule with potential yet unverified functions in plant defense. This guide provides a comparative analysis, highlighting the extensive understanding of SA and JA signaling as a framework to propose a comprehensive research plan for validating the role of 9-HNA.
While this compound has been identified in plant species such as Chaenomeles sinensis, its biological function, particularly in the context of plant defense, remains largely unexplored.[1][2] This stands in stark contrast to the phytohormones salicylic acid and jasmonic acid, which are recognized as central players in mediating plant responses to a wide array of pathogens and herbivores.[3][4][5] This guide serves to underscore this disparity and to provide a roadmap for future research into the potential role of 9-HNA in plant immunity.
Comparative Overview of 9-HNA, Salicylic Acid, and Jasmonic Acid
The following table summarizes the current state of knowledge for 9-HNA in comparison to the well-established defense signaling molecules, salicylic acid and jasmonic acid. The numerous "Unknown" entries for 9-HNA underscore the nascent stage of research into this compound.
| Feature | This compound (9-HNA) | Salicylic Acid (SA) | Jasmonic Acid (JA) |
| Chemical Class | Omega-hydroxy medium-chain fatty acid[1] | Phenolic compound | Oxylipin, a fatty acid derivative[5] |
| Biosynthesis Pathway | Unknown in plants. Can be synthesized from oleic acid via biotransformation in recombinant E. coli.[6] | Primarily via the isochorismate pathway in chloroplasts, with a smaller contribution from the phenylalanine ammonia-lyase (PAL) pathway.[3][7][8][9] | Synthesized from α-linolenic acid through the octadecanoid pathway, involving enzymes in the chloroplast and peroxisome.[4][10] |
| Key Biosynthetic Enzymes | Unknown in plants | Isochorismate Synthase (ICS), Phenylalanine Ammonia-Lyase (PAL)[3][7][9] | Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC), 12-oxophytodienoate Reductase (OPR)[11] |
| Primary Signal Perception | Unknown | NPR1 (NONEXPRESSOR OF PR GENES 1) and other NPR proteins.[12] | COI1 (CORONATINE INSENSITIVE 1), an F-box protein that is part of an SCF E3 ubiquitin ligase complex.[4] |
| Core Signaling Components | Unknown | NPR1, TGA transcription factors, EDS1, PAD4.[3] | COI1, JAZ (Jasmonate ZIM-domain) repressor proteins, MYC transcription factors.[4][10] |
| Primary Defense Role | Unknown | Defense against biotrophic and hemibiotrophic pathogens; systemic acquired resistance (SAR).[7] | Defense against necrotrophic pathogens and herbivorous insects; induced systemic resistance (ISR).[5] |
| Known Defense-Related Effects | Not reported | Induction of Pathogenesis-Related (PR) genes, production of reactive oxygen species (ROS), cell wall reinforcement.[13] | Induction of defense genes (e.g., PDF1.2, VSP2), production of proteinase inhibitors and other anti-herbivore compounds.[11] |
| Crosstalk | Unknown | Primarily antagonistic with the jasmonic acid pathway.[5] | Primarily antagonistic with the salicylic acid pathway, often synergistic with ethylene.[5] |
Elucidating the Role of 9-HNA in Plant Defense: Proposed Experimental Protocols
To address the current knowledge gap, a series of experiments can be undertaken to investigate the potential role of 9-HNA in plant defense. The following protocols are based on established methodologies used to characterize novel plant defense activators.
Protocol 1: Pathogen Infection Assays
Objective: To determine if exogenous application of 9-HNA enhances plant resistance to pathogens.
Methodology:
-
Plant Material: Grow model plants such as Arabidopsis thaliana or crop species like tomato (Solanum lycopersicum) under controlled environmental conditions.
-
9-HNA Treatment: Prepare a stock solution of 9-HNA and apply it to plants via soil drench or foliar spray at various concentrations. Include a mock treatment (solvent control) for comparison.
-
Pathogen Inoculation: At a specified time post-treatment (e.g., 24-48 hours), inoculate the plants with a suitable pathogen. For example, use a spray inoculation of a bacterial pathogen like Pseudomonas syringae or a fungal pathogen like Botrytis cinerea.
-
Disease Symptom Assessment: Monitor the development of disease symptoms over several days. Quantify disease severity by measuring lesion size, counting the number of lesions, or rating disease symptoms on a standardized scale.
-
Pathogen Growth Quantification: At various time points post-inoculation, collect leaf tissue samples to quantify the in-planta pathogen population. This can be done by serial dilution plating for bacteria or quantitative PCR (qPCR) for fungi.
-
Data Analysis: Compare the disease severity and pathogen growth in 9-HNA-treated plants to the mock-treated control plants. A significant reduction in disease symptoms and/or pathogen growth would indicate that 9-HNA induces plant resistance.
Protocol 2: Analysis of Defense Gene Expression
Objective: To determine if 9-HNA treatment induces the expression of known plant defense-related genes.
Methodology:
-
Plant Treatment and Sampling: Treat plants with 9-HNA and a mock control as described in Protocol 1. Collect leaf tissue samples at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue samples and synthesize complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the expression levels of key defense marker genes.
-
SA-responsive genes: PR1 (Pathogenesis-Related 1)
-
JA-responsive genes: PDF1.2 (Plant Defensin 1.2), VSP2 (Vegetative Storage Protein 2)
-
General defense-related genes: PAL (Phenylalanine Ammonia-Lyase)
-
-
Data Analysis: Normalize the expression of the target genes to a stably expressed reference gene. Calculate the fold change in gene expression in 9-HNA-treated plants relative to the mock-treated controls at each time point.
Protocol 3: Quantification of Endogenous Phytohormones
Objective: To determine if 9-HNA treatment affects the endogenous levels of SA and JA.
Methodology:
-
Plant Treatment and Sampling: Treat plants with 9-HNA and a mock control. Collect tissue samples at time points identified as critical from the gene expression analysis.
-
Phytohormone Extraction: Extract phytohormones from the plant tissue using established methods, often involving an organic solvent like methanol (B129727) or ethyl acetate.[14]
-
Quantification by LC-MS/MS: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of multiple phytohormones simultaneously.[15][16][17]
-
Data Analysis: Compare the levels of SA and JA in 9-HNA-treated plants to those in mock-treated controls. An increase or decrease in these hormones would suggest that 9-HNA may act upstream of or influence their respective signaling pathways.
Visualizing Plant Defense Signaling and a Proposed Workflow for 9-HNA Research
The following diagrams, generated using the DOT language for Graphviz, illustrate the established signaling pathways for salicylic acid and jasmonic acid, as well as a proposed experimental workflow to investigate the role of 9-HNA in plant defense.
Caption: Simplified Salicylic Acid (SA) signaling pathway in plants.
Caption: Simplified Jasmonic Acid (JA) signaling pathway in plants.
Caption: Proposed experimental workflow for validating the role of 9-HNA in plant defense.
References
- 1. This compound | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Genetic Dissection of Salicylic Acid-Mediated Defense Signaling Networks in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of salicylic acid‐dependent pathways in Arabidopsis thaliana following infection with Plasmodiophora brassicae and the influence of salicylic acid on disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of plant hormones by standard addition method [protocols.io]
- 15. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 16. Frontiers | A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue [frontiersin.org]
- 17. plantae.org [plantae.org]
A Comparative Analysis of the Cytotoxicity of 9-Hydroxy-10,12-octadecadienoic Acid (9-HNA) and Other Fatty Acids
For researchers and professionals in drug development, understanding the cytotoxic profiles of various fatty acids is crucial for identifying potential therapeutic agents. This guide provides an objective comparison of the cytotoxicity of 9-hydroxy-10,12-octadecadienoic acid (9-HNA) with other relevant fatty acids, supported by available experimental data. While direct comparative studies on 9-HNA across multiple cell lines are limited, this document synthesizes findings on closely related compounds and other key fatty acids to provide a valuable reference.
Quantitative Cytotoxicity Data
The cytotoxic effects of fatty acids are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes available IC50 values for 9-HNA-related compounds and other fatty acids in various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound | Cell Line | Incubation Time | IC50 Value | Reference |
| Oleic Acid (OLA) | A549 (Lung Carcinoma) | 48 h | 20 nM | [1] |
| PC-3 (Prostate Cancer) | 48 h | 15 nM | [1] | |
| KLE (Endometrial Cancer) | 72 h | 445.6 µM | [2] | |
| Hec-1B (Endometrial Cancer) | 72 h | 382.8 µM | [2] | |
| Conjugated Linoleic Acid (CLA) | PC-3 (Prostate Cancer) | 48 h | 27 µM | [1] |
| HEK-293 (Human Embryonic Kidney) | 48 h | 38 µM | [1] | |
| 13(S)-HODE | MCF-7 (Breast Cancer) | 48 h | 76.3 µM | [1] |
| MDA-MB-231 (Breast Cancer) | 48 h | 80.23 µM | [1] |
Evidence suggests that linoleic acid is more toxic to Jurkat cells (a human T lymphocyte cell line) than oleic acid. Both fatty acids were found to induce apoptosis and necrosis in these cells[3][4].
Mechanism of Action: Induction of Apoptosis
A study on a closely related compound, 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), provides insight into the potential mechanism of 9-HNA-induced cytotoxicity. In human ovarian cancer (HRA) cells, 9-EE-KODE was shown to induce apoptosis through the mitochondrial pathway[5]. Key events in this process include:
-
Intracellular DNA fragmentation.
-
Surface exposure of phosphatidylserine (B164497) in the outer cell membrane.
-
Increased activity of caspases-3 and -7.
-
Dissipation of the mitochondrial membrane potential.
-
Release of cytochrome c from the mitochondria into the cytosol.
-
Down-regulation of the anti-apoptotic protein Bcl-2.
-
Up-regulation of the pro-apoptotic protein Bax[5].
This suggests that 9-HNA may exert its cytotoxic effects by triggering programmed cell death through the intrinsic apoptotic pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are detailed protocols for key experiments used to assess the cytotoxicity of fatty acids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fatty acids (e.g., 9-HNA, linoleic acid, oleic acid) and a vehicle control (such as DMSO or ethanol). The final concentration of the vehicle should not exceed 0.5% (v/v).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plates at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the supernatant relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the fatty acids for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative toxicity of oleic acid and linoleic acid on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid inhibition of naturally occurring lymphocytotoxicity to breast cancer-derived cells measured by a chromium-51 release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Hydroxy-Nonanoic Acid (9-HNA): A Versatile Precursor for High-Performance Biopolymers
A comprehensive guide for researchers and drug development professionals on the validation and comparative performance of 9-hydroxy-nonanoic acid (9-HNA) in biopolymer production.
The increasing demand for sustainable and biocompatible materials has driven significant research into renewable precursors for biopolymer synthesis. Among these, 9-hydroxy-nonanoic acid (9-HNA), a C9 ω-hydroxy fatty acid, has emerged as a promising building block for a variety of biopolyesters with tunable properties. This guide provides an objective comparison of 9-HNA with other biopolymer precursors, supported by experimental data, detailed methodologies, and visual workflows to assist researchers in evaluating its potential for their specific applications.
Performance Comparison: 9-HNA vs. Alternative Biopolymer Precursors
The performance of a biopolymer is intrinsically linked to the properties of its monomeric precursors. Here, we compare biopolymers derived from 9-HNA with those from established precursors like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs).
| Property | Poly(9-hydroxynonanoate) & Derivatives | Poly(lactic acid) (PLA) | Polyhydroxyalkanoates (PHAs) |
| Monomer Source | Renewable fatty acids (e.g., oleic acid, linoleic acid)[1][2][3] | Corn starch, sugarcane[4][5] | Microbial fermentation[6][7] |
| Polymer Type | Aliphatic Polyester (B1180765) | Aliphatic Polyester | Aliphatic Polyester |
| Key Intermediates | 9-oxononanoic acid, 1,9-nonanedioic acid (azelaic acid), 9-nonanolactone[1][2][8] | Lactic acid, Lactide | Various hydroxyalkanoates (e.g., 3-hydroxybutyrate)[7] |
| Reported Molecular Weight (Mn) | Approx. 21,000 Da (for polyester from 1,9-nonanedioic acid)[1] | Typically 10,000 - 200,000 Da | 500,000 to >1,000,000 Da[7] |
| Thermal Properties | Melting point of ~75°C (for poly(9-hydroxynonanoate))[9] | Glass transition: 60-65°C, Melting point: 173-178°C | Melting point of P3HB is 179°C[7] |
| Key Advantages | Potential for tunable properties (flexibility, hydrophilicity), derived from non-food feedstocks[10] | Well-established production, good mechanical strength, compostable[6] | High molecular weight, biodegradable in various environments, tunable properties through copolymerization[6][7] |
| Challenges | Production scalability, optimization of polymerization for high molecular weight | Competition with food sources, requires industrial composting facilities for degradation[4] | Production cost, extraction and purification from bacterial cells[6] |
Experimental Protocols
Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid
This protocol outlines a two-step, one-pot enzymatic cascade for producing 9-oxononanoic acid, a key intermediate for various biopolymers.[3][8]
Materials:
-
Linoleic acid (high purity)
-
9S-lipoxygenase (LOX) from Solanum tuberosum
-
9/13-hydroperoxide lyase (HPL) from Cucumis melo
-
Phosphate (B84403) buffer
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Lipoxygenase Reaction:
-
Dissolve linoleic acid in phosphate buffer at a slightly basic pH.
-
Add 9S-lipoxygenase to the mixture.
-
Incubate at 25°C with constant stirring and aeration to ensure sufficient oxygen supply.[8]
-
Monitor the formation of the intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE), using HPLC.
-
-
Hydroperoxide Lyase Reaction:
-
Once the LOX reaction is complete, adjust the pH to 6.5-7.0 for optimal HPL activity.[8]
-
Add 9/13-hydroperoxide lyase to the reaction mixture.
-
Incubate for a short period (e.g., 1-10 minutes).
-
-
Extraction:
Polycondensation of 9-Hydroxynonanoic Acid Methyl Ester
This method describes the synthesis of a polyhydroxyalkanoate from the methyl ester of 9-HNA.[9]
Materials:
-
This compound methyl ester (high purity)
-
Titanium (IV) isopropoxide catalyst (0.5 wt%)
-
Round bottom flask equipped for vacuum distillation
Procedure:
-
Combine this compound methyl ester and titanium (IV) isopropoxide in the reaction flask.
-
Heat the mixture under vacuum to facilitate the transesterification reaction and remove the methanol (B129727) byproduct.
-
Continue the reaction until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.
-
The resulting polyester can be purified by dissolving in a suitable solvent and precipitating. A high molecular weight, solid polymer with a melting point of 75°C has been produced using this method.[9]
Visualizing the Pathways
To better understand the synthesis and polymerization processes, the following diagrams illustrate the key workflows.
Caption: Enzymatic cascade for the synthesis of 9-oxononanoic acid.
Caption: Polymerization routes starting from 9-HNA and its derivatives.
Conclusion
9-HNA presents a compelling case as a bio-based precursor for the production of a new generation of biopolymers. Its derivation from renewable, non-food fatty acids offers a sustainable advantage. The ability to convert 9-HNA into various monomers, such as dicarboxylic acids and lactones, provides a versatile platform for synthesizing polyesters with a wide range of properties. While challenges in scaling up production and achieving consistently high molecular weights remain, ongoing research into enzymatic and catalytic processes is paving the way for the commercial viability of 9-HNA-based biopolymers. For researchers and professionals in drug development, the biocompatibility and biodegradability of these materials open up exciting possibilities for applications in drug delivery, medical implants, and tissue engineering. Further investigation into the structure-property relationships of 9-HNA-derived polymers will be crucial for unlocking their full potential.
References
- 1. Production of this compound from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Bio-Based Polyester Fiber Substitutes: From GWP to a More Comprehensive Environmental Analysis | MDPI [mdpi.com]
- 6. Poly(lactic acid) (PLA) and polyhydroxyalkanoates (PHAs), green alternatives to petroleum-based plastics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyhydroxyalkanoates: Nature's Polyester - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. This compound [myskinrecipes.com]
Unraveling the Intricacies of Omega-Hydroxy Fatty Acid-Receptor Interactions: A Comparative Guide
For Immediate Release
In the complex world of cellular signaling, the binding of lipid mediators to their receptors is a critical initiation step for a myriad of physiological and pathological processes. Among these mediators, omega-hydroxy fatty acids have emerged as key players, modulating pathways involved in inflammation, vascular function, and cell growth. This guide provides a comprehensive comparison of the binding affinities of prominent omega-hydroxy fatty acids to their cognate receptors, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in this dynamic field.
Quantitative Comparison of Binding Affinities
The precise fit and strength of interaction between a ligand and its receptor, quantified by the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), are fundamental determinants of the biological response. Below is a summary of the binding affinities for several well-characterized omega-hydroxy fatty acids and their receptors.
| Omega-Hydroxy Fatty Acid | Receptor | Binding Affinity (Kd/IC50) | Cell/System Type |
| 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE) | GPR31 | 4.8 nM (Kd)[1][2][3] | CHO cells transfected with GPR31[1][2] |
| 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE) | Unidentified High-Affinity Sites | 2.6 nM (Kd) | Human Epidermal Cell Line SCL-II |
| 20-Hydroxyeicosatetraenoic Acid (20-HETE) | GPR75 | 0.156 nM (Kd)[4] | Surface Plasmon Resonance (SPR)[4] |
| 12(S)-Hydroxyheptadecatrienoic acid (12-HHT)* | BLT2 | 2.8 nM (IC50)[5][6] | CHO-BLT2 cell membranes[5] |
| 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE) | BLT2 | Low Affinity | Not Specified |
| 7(S)-Hydroxy-docosahexaenoic acid (7(S)-HDHA) | PPARα | High Affinity** | Not Specified[7] |
*12-HHT is a structurally related hydroxy fatty acid included for comparative purposes. Note: 7(S)-HDHA is described as a high-affinity ligand for PPARα, with an affinity greater than other identified ligands, though a specific Kd value was not available in the cited literature.[7]
Signaling Pathways and Experimental Workflow
The binding of an omega-hydroxy fatty acid to its G protein-coupled receptor (GPCR) initiates a cascade of intracellular events. A representative signaling pathway for 12(S)-HETE and its high-affinity receptor GPR31 is depicted below, followed by a generalized workflow for a competitive radioligand binding assay used to determine these affinities.
Experimental Protocols
A fundamental understanding of the methodologies used to generate binding affinity data is crucial for the critical evaluation and replication of experimental findings. Below are detailed protocols for common binding assays.
Radioligand Binding Assay (Filtration Method)
This is a widely used technique to determine the affinity of a ligand for its receptor.
1. Materials:
- Cell membranes or purified receptors expressing the target of interest.
- Radiolabeled ligand (e.g., [³H]-12(S)-HETE).
- Unlabeled competitor ligand (the omega-hydroxy fatty acid of interest).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- 96-well filter plates (e.g., glass fiber filters).
- Vacuum manifold.
- Scintillation fluid.
- Microplate scintillation counter.
2. Procedure:
- Reagent Preparation: Prepare serial dilutions of the unlabeled competitor ligand in assay buffer. Prepare the radiolabeled ligand and the receptor suspension at the desired concentrations in ice-cold assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor at various concentrations, a fixed concentration of the radiolabeled ligand, and the receptor preparation to each well. Include wells for determining total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).
- Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
- Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.[8][9][10]
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.[11][12][13]
1. Materials:
- SPA beads coupled to a receptor-capturing molecule (e.g., wheat germ agglutinin for glycosylated receptors).
- Cell membranes expressing the receptor of interest.
- Radiolabeled ligand.
- Unlabeled competitor ligand.
- Assay buffer.
- 96- or 384-well microplates.
- Microplate scintillation counter.
2. Procedure:
- Bead and Membrane Preparation: Incubate the SPA beads with the cell membranes to allow the receptors to bind to the beads.
- Assay Setup: In a microplate, add the receptor-coated beads, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.
- Incubation: Incubate the plate to allow the binding to reach equilibrium.
- Detection: When the radiolabeled ligand binds to the receptor on the bead, the radioisotope is close enough to the scintillant embedded in the bead to produce light, which is detected by the scintillation counter. Unbound radioligand in the solution is too far away to produce a signal.
- Data Analysis: Similar to the filtration assay, the data is analyzed to determine the IC50 and Ki values.
Peroxisome Proliferator-Activated Receptor α (PPARα) Transcription Factor Activity Assay
This assay measures the activation of PPARα by a ligand, which is an indirect measure of binding and functional agonism.[14][15][16]
1. Materials:
- Nuclear extracts from cells treated with the test compound (e.g., 7(S)-HDHA).
- 96-well plate coated with a double-stranded DNA sequence containing the PPAR response element (PPRE).
- Primary antibody specific for activated PPARα.
- Horseradish peroxidase (HRP)-conjugated secondary antibody.
- Substrate for HRP (e.g., TMB).
- Stop solution.
- Microplate reader.
2. Procedure:
- Binding of Active PPARα: Add the nuclear extracts to the PPRE-coated wells and incubate to allow the activated PPARα to bind to the DNA.
- Primary Antibody Incubation: Add the primary antibody against PPARα to each well and incubate.
- Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
- Signal Development: Add the HRP substrate and incubate to develop a colorimetric signal.
- Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the signal is proportional to the amount of activated PPARα that was bound to the PPRE.
This comparative guide highlights the high-affinity and specific interactions of various omega-hydroxy fatty acids with their receptors. The provided data and detailed methodologies serve as a valuable resource for researchers aiming to further elucidate the roles of these lipid mediators in health and disease and to develop novel therapeutic strategies targeting these signaling pathways.
References
- 1. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing: Identifying the chemokine CCL5 as a negative regulator of GPR75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The omega-3 hydroxy fatty acid 7(S)-HDHA is a high-affinity PPARα ligand that regulates brain neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. caymanchem.com [caymanchem.com]
- 16. PPAR alpha Transcription Factor Assay Kit (ab133107) | Abcam [abcam.com]
A Comparative Guide to Purity Assessment of Synthesized 9-Hydroxynonanoic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an objective comparison of analytical methods for assessing the purity of 9-Hydroxynonanoic acid (9-HNA), a valuable omega-hydroxy fatty acid. This document outlines key analytical techniques, presents supporting experimental data, and offers detailed protocols to aid in the selection of the most appropriate method for purity determination.
Common Impurities in Synthesized this compound
The nature and quantity of impurities in synthesized 9-HNA are largely dependent on the synthetic route employed. Common synthesis precursors include oleic acid and azelaic acid monomethyl ester.[1][2] Potential impurities that may be present in the final product include:
-
Starting Materials: Unreacted oleic acid or azelaic acid monomethyl ester.[1]
-
Byproducts of Oleic Acid Ozonolysis: n-Nonanoic acid and 1,9-nonanedioic acid (azelaic acid).[1]
-
Other Fatty Acids: If technical grade starting materials are used, other fatty acids like linoleic acid may be present and lead to various chain-length byproducts.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process.
Comparison of Analytical Methods for Purity Assessment
Several analytical techniques can be employed to assess the purity of synthesized 9-HNA. The choice of method depends on the specific requirements of the analysis, including the need for quantitation, sensitivity, and identification of unknown impurities. The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of medium-chain hydroxy fatty acids, which can be considered representative for 9-HNA.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantitative analysis based on the ratio of integrated signals of the analyte and a certified internal standard |
| Sample Derivatization | Not typically required | Mandatory (e.g., silylation) | Not required |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[3] | 10 - 50 ng/mL[3] | Analyte concentration dependent, typically in the mg/mL range |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL[3] | 50 - 150 ng/mL[3] | Analyte concentration dependent, typically in the mg/mL range |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Primary Method | No | No | Yes |
| Advantages | - Broad applicability- Non-destructive | - High sensitivity and selectivity- Provides structural information for impurity identification | - Primary ratio method traceable to SI units- Non-destructive- Rapid analysis |
| Disadvantages | - Lower sensitivity for compounds without a strong chromophore | - Requires derivatization- Potential for thermal degradation of analytes | - Lower sensitivity compared to chromatographic methods- Requires a certified internal standard |
Experimental Protocols
This section provides detailed methodologies for the three key analytical techniques for assessing the purity of 9-HNA.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of 9-HNA.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Reference standard of this compound
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized 9-HNA in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a series of calibration standards of the 9-HNA reference standard in the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: The purity of the synthesized 9-HNA is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standard.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of 9-HNA, a derivatization step is required before GC-MS analysis.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
This compound sample
Procedure:
-
Derivatization:
-
To a dried sample of 9-HNA, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[3][4]
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[3][4]
-
-
GC-MS Conditions:
-
Data Analysis: The purity is determined by the area percent method from the total ion chromatogram. The mass spectra of the peaks can be used to identify impurities by comparison with spectral libraries.
Protocol 3: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol outlines the use of qNMR with an internal standard for the absolute purity determination of 9-HNA.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the 9-HNA sample into an NMR tube.
-
Accurately weigh a specific amount of the certified internal standard and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of 9-HNA and a signal of the internal standard.
-
The purity of the 9-HNA sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the Internal Standard
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: General workflow for the synthesis, purification, and purity assessment of this compound.
Decision Tree for Method Selection
References
Safety Operating Guide
Safe Disposal of 9-Hydroxynonanoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 9-Hydroxynonanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Hazard Information
This compound is classified with the following hazards:
-
Serious Eye Irritant (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritant (H335): May cause respiratory irritation.[1][2][3]
The signal word for this chemical is "Warning".[1][2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 3788-56-5 | [2][4][5] |
| Molecular Formula | C9H18O3 | [1][2][3][5] |
| Molecular Weight | 174.24 g/mol | [1][3][5] |
| Physical Form | Solid | [1] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [1][2][3] |
| Storage Class | 11 (Combustible Solids) | [1] |
Experimental Protocol: Neutralization and Disposal
The recommended procedure for the disposal of this compound involves neutralization to a safe pH range before drain disposal. This method is suitable for small quantities typically used in a laboratory setting. For larger quantities, consult your institution's environmental health and safety (EHS) office.
Materials:
-
This compound waste
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution (1M)
-
Large glass beaker
-
Stirring rod
-
pH paper or pH meter
-
Personal Protective Equipment (PPE): chemical splash goggles, chemical-resistant gloves, lab coat
Procedure:
-
Dilution: In a fume hood, slowly add the this compound waste to a large beaker containing at least a 20-fold excess of water while stirring. This dilution helps to control the heat generated during neutralization.
-
Neutralization: Slowly add a 1M solution of sodium carbonate or sodium hydroxide to the diluted acid solution while stirring continuously.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is between 5.5 and 9.0.[6][7]
-
Final Disposal: Once the pH is confirmed to be within the safe range, the neutralized solution can be flushed down the drain with a large excess of water (at least 20 parts water to the neutralized solution).[6][7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 3788-56-5 [m.chemicalbook.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Demo [flinnsci.com]
Personal protective equipment for handling 9-Hydroxynonanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-Hydroxynonanoic acid. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over goggles when there is a potential for splashing or dust generation. |
| Skin Protection | A chemical-resistant lab coat must be worn. Nitrile gloves are the minimum requirement; they should be inspected before use and changed immediately if contaminated.[4][5] For prolonged handling, consider double-gloving. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4][6] If a fume hood is not available, a NIOSH-approved respirator for dusts should be used. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Designate a specific area for handling, preferably within a chemical fume hood.[4][6]
- Ensure the fume hood is functioning correctly.
- Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before starting.
2. Donning PPE:
- Put on all required PPE as detailed in Table 1, ensuring gloves are intact.
3. Handling the Compound:
- Handle the solid material carefully to avoid generating dust.[2]
- If weighing the solid, do so within the fume hood.
- Keep the container tightly closed when not in use.[1][2]
4. Post-Handling Procedures:
- Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
- Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
- Wash hands thoroughly with soap and water after handling is complete.[6]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid Measures
In case of exposure, immediate action is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2] |
Logical Relationship of Safety Measures
Caption: Interrelation of the chemical's hazards and the corresponding safety protocols.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
- Unused Compound: Unwanted this compound should be kept in its original or a suitable, sealed, and labeled container.
2. Chemical Treatment (Neutralization):
- For small spills or residual amounts, neutralization may be an option.
- Slowly add a weak base, such as sodium bicarbonate (baking soda), to an aqueous solution of the acid until the pH is between 5.5 and 9.0.[8][9][10]
- Always add the acid to a large volume of water, never the other way around.
3. Final Disposal:
- Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.[10]
- Solid hazardous waste and un-neutralized acid must be disposed of through a licensed hazardous waste management company.[1][10] Do not dispose of in regular trash or down the drain.[10]
Disclaimer: This guide is intended for informational purposes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols. A comprehensive risk assessment should be conducted before handling this chemical.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdx.edu [pdx.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
